molecular formula C16H16O3 B1210199 Parvaquone CAS No. 4042-30-2

Parvaquone

Cat. No.: B1210199
CAS No.: 4042-30-2
M. Wt: 256.30 g/mol
InChI Key: XBGHCDVBZZNDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parvaquone, also known as this compound, is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631611. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4042-30-2

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

3-cyclohexyl-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C16H16O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h4-5,8-10,17H,1-3,6-7H2

InChI Key

XBGHCDVBZZNDBY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O

Canonical SMILES

C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O

Other CAS No.

4042-30-2

Pictograms

Irritant

Synonyms

2-hydroxy-3-cyclohexyl-1,4-naphthoquinone
993 C
993-C
993C
parvaquone
Wellcome 993C

Origin of Product

United States

Foundational & Exploratory

Parvaquone's Mechanism of Action Against Theileria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parvaquone, a hydroxynaphthoquinone, is a critical therapeutic agent in the control of theileriosis, a tick-borne protozoan disease of livestock caused by parasites of the genus Theileria. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions within the parasite, the resultant physiological effects, and the mechanisms underlying the development of drug resistance. Through a detailed examination of experimental data and methodologies, this document provides a comprehensive resource for researchers engaged in antiparasitic drug discovery and development. The primary mode of action is the inhibition of the parasite's mitochondrial electron transport chain, a vital pathway for energy production.

Core Mechanism of Action: Targeting the Mitochondrial Electron Transport Chain

This compound and its more potent analogue, buthis compound, function as ubiquinone analogues. Their primary target within the Theileria parasite is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. Specifically, this compound competitively inhibits the binding of the natural substrate, ubiquinone, at the Q_o (quinone outer binding) site of cytochrome b , a key protein subunit of Complex III.[1]

This binding event disrupts the flow of electrons through the respiratory chain, leading to a cascade of detrimental effects for the parasite:

  • Inhibition of Electron Transport: By blocking the cytochrome bc1 complex, this compound effectively halts the transfer of electrons from ubiquinol to cytochrome c.

  • Collapse of the Mitochondrial Membrane Potential: The disruption of the electron transport chain prevents the pumping of protons across the inner mitochondrial membrane, leading to a rapid dissipation of the mitochondrial membrane potential (ΔΨm).

  • Inhibition of ATP Synthesis: The mitochondrial membrane potential is the primary driving force for ATP synthesis by ATP synthase. The collapse of this potential directly inhibits the production of ATP, depriving the parasite of its main energy currency.

This targeted disruption of cellular respiration is the cornerstone of this compound's potent antitheilerial activity, ultimately leading to parasite death.

Quantitative Data on this compound Efficacy

The efficacy of this compound and its analogue buthis compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Efficacy of Naphthoquinones against Theileria spp.

CompoundTheileria SpeciesAssayIC50 / EC50Reference
This compoundT. parvaIn vitro culture0.006 mg/L (1.3 x 10⁻⁸ M)[1]
Buthis compoundT. parvaIn vitro culture0.0003 mg/L (10⁻⁹ M)[1]
Buthis compoundT. annulataMTT Assay0.33 - 1.79 ng/mL (sensitive isolates)[2]

Table 2: In Vivo Efficacy of this compound and Buthis compound in Cattle

CompoundTheileria SpeciesDosageRecovery RateReference
This compoundT. annulata10 or 20 mg/kg (up to 3 doses)60.7%[3]
Buthis compoundT. annulata2.5 mg/kg (up to 3 doses)88.7%[3]
This compoundT. parvaNot specified88%[4]
Buthis compoundT. parvaNot specified90%[4]
This compoundT. annulata20 mg/kg (single or split dose)50-75%[5]
This compoundT. annulata (naturally infected)20 mg/kg95.6% (43/45 recovered)[6]
This compoundT. parva20 mg/kg100% (in early-stage treatment)[7]
Buthis compoundT. parva2.5 mg/kg100% (in early-stage treatment)[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Drug Susceptibility Testing: MTT Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against Theileria-infected cells. The assay measures the metabolic activity of viable cells.

Materials:

  • Theileria-infected lymphoblastoid cell line

  • Complete RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Theileria-infected lymphocytes into a 96-well plate at a density of approximately 2 x 10^4 cells/well in 100 µL of complete medium.

  • Drug Dilution: Prepare serial dilutions of this compound in complete medium.

  • Drug Addition: Add 100 µL of the drug dilutions to the respective wells. Include a drug-free control (vehicle only) and a positive control (a known effective drug like buthis compound).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Analysis of Drug Resistance: Cytochrome b Gene Sequencing

This protocol is used to identify mutations in the Theileria cytochrome b gene that may confer resistance to this compound.

Materials:

  • Theileria-infected blood or cultured cells (sensitive and resistant isolates)

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit)

  • PCR primers specific for the Theileria cytochrome b gene

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • Gel extraction kit

  • DNA sequencing service or equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from Theileria-infected samples using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Set up a PCR reaction containing the extracted DNA, specific primers for the cytochrome b gene, Taq polymerase, dNTPs, and PCR buffer.

    • Use the following typical cycling conditions: initial denaturation at 94°C for 5 minutes, followed by 30-35 cycles of denaturation at 94°C for 1 minute, annealing at 54-60°C for 1 minute, and extension at 72°C for 1 minute, with a final extension at 72°C for 10 minutes.

  • Verification of Amplification: Run the PCR products on a 1% agarose gel to confirm the amplification of the correct size fragment.

  • Purification of PCR Product: Excise the DNA band from the agarose gel and purify it using a gel extraction kit.

  • DNA Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with the wild-type Theileria cytochrome b gene sequence to identify any nucleotide substitutions that result in amino acid changes, particularly in the Q_o binding region.

Measurement of Mitochondrial Membrane Potential: JC-1 Assay

This protocol describes the use of the fluorescent probe JC-1 to measure changes in the mitochondrial membrane potential in Theileria-infected cells following treatment with this compound. JC-1 aggregates in mitochondria with high membrane potential (red fluorescence), while it remains as monomers in the cytoplasm of cells with low membrane potential (green fluorescence).

Materials:

  • Theileria-infected cells

  • This compound

  • JC-1 staining solution

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Flow cytometer or fluorescence microscope

  • PBS (phosphate-buffered saline)

Procedure:

  • Cell Treatment: Treat Theileria-infected cells with various concentrations of this compound for a defined period. Include an untreated control and a positive control treated with FCCP.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them with PBS.

  • JC-1 Staining: Resuspend the cells in media containing the JC-1 staining solution and incubate at 37°C for 15-30 minutes in the dark.

  • Washing: Wash the cells with PBS to remove excess JC-1.

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the green (FITC) and red (PE) channels. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic or treated cells will show diffuse green fluorescence.

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in this compound's mechanism of action and its investigation.

Parvaquone_Mechanism cluster_ComplexIII Inhibition Site This compound This compound (Ubiquinone Analogue) CytB Cytochrome b (Qo site) This compound->CytB Binds to and inhibits ETC Mitochondrial Electron Transport Chain (ETC) ComplexIII Cytochrome bc1 Complex (Complex III) e_flow Electron Flow CytB->e_flow Blocks H_pump Proton Pumping e_flow->H_pump Drives e_flow->H_pump MMP Mitochondrial Membrane Potential (ΔΨm) H_pump->MMP Generates H_pump->MMP ATP_Synthase ATP Synthase MMP->ATP_Synthase Drives MMP->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Catalyzes ATP_Synthase->ATP Parasite_Death Parasite Death ATP->Parasite_Death Depletion leads to

Caption: this compound's primary mechanism of action.

MTT_Assay_Workflow start Start seed_cells Seed Theileria-infected cells in 96-well plate start->seed_cells add_this compound Add serial dilutions of this compound seed_cells->add_this compound incubate1 Incubate for 72-96h add_this compound->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 add_solubilizer Add solubilization solution incubate2->add_solubilizer read_absorbance Read absorbance at 570nm add_solubilizer->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT-based drug susceptibility assay.

Resistance_Analysis_Workflow start Start sample_collection Collect Theileria-infected samples (sensitive and resistant) start->sample_collection dna_extraction Genomic DNA extraction sample_collection->dna_extraction pcr PCR amplification of cytochrome b gene dna_extraction->pcr gel Agarose gel electrophoresis pcr->gel purification Purification of PCR product gel->purification sequencing DNA sequencing purification->sequencing analysis Sequence alignment and mutation analysis sequencing->analysis end End analysis->end

Caption: Workflow for cytochrome b resistance analysis.

Mechanisms of Resistance

The emergence of this compound-resistant Theileria strains poses a significant challenge to disease control. The primary mechanism of resistance is the acquisition of point mutations in the parasite's cytochrome b gene (cyt b) . These mutations typically occur in or near the Q_o drug-binding pocket, reducing the binding affinity of this compound and other hydroxynaphthoquinones. This decreased affinity allows the parasite's electron transport chain to function even in the presence of the drug, albeit sometimes with a fitness cost to the parasite.

Several specific mutations in the Theileria annulata cyt b gene have been associated with buthis compound resistance, providing a molecular basis for monitoring the spread of resistant strains in the field.

Conclusion

This compound exerts its potent antitheilerial effect through a well-defined mechanism of action: the targeted inhibition of the cytochrome bc1 complex in the parasite's mitochondrial electron transport chain. This leads to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis, ultimately resulting in parasite death. Understanding this core mechanism, along with the molecular basis of drug resistance, is paramount for the development of novel therapeutic strategies and for the effective management of theileriosis in livestock. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers dedicated to combating this economically important disease.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Parvaquone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvaquone, a hydroxynaphthoquinone derivative, is a critical antiprotozoal agent used in veterinary medicine for the treatment of theileriosis in cattle. This guide provides a comprehensive overview of its chemical properties, established and modern synthetic routes, and its mechanism of action. Detailed experimental protocols, quantitative data on synthesis, and visualizations of the synthetic pathway and mechanism of action are presented to support further research and development in this area.

Chemical Structure and Properties

This compound, with the IUPAC name 2-Cyclohexyl-3-hydroxy-1,4-naphthalenedione, is a yellow crystalline solid.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Registry Number 4042-30-2[1]
Molecular Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.30 g/mol [1]
Appearance Bright yellow needles[1]
Melting Point 135-136 °C[1]
IUPAC Name 2-Cyclohexyl-3-hydroxy-1,4-naphthalenedione[1]

Synthesis of this compound

The synthesis of this compound has evolved since its initial preparation. Several methods have been developed to improve yield, reduce cost, and enhance scalability.

Classical Synthesis (Fieser Method)

The original synthesis of this compound was reported by L. F. Fieser in 1948.[1] This method involves the radical alkylation of 2-hydroxy-1,4-naphthoquinone (lawsone) using a diacyl peroxide.[2]

Modern Synthetic Routes

More recent approaches have focused on improving the efficiency and cost-effectiveness of this compound synthesis. One notable method utilizes the readily available and less expensive 2,3-dichloro-1,4-naphthoquinone as the starting material, which leads to higher purity and is more suitable for large-scale production. Another effective route involves the cyclohexylation of 1-naphthol to form the key intermediate 2-cyclohexyl-1-naphthol, which is then converted to this compound through oxidation and epoxidation followed by isomerization, achieving a significant overall yield.[3] Researchers have also explored single and two-step processes with milder reaction conditions to enhance atom economy and simplify the manufacturing process.[4][5]

A summary of different synthetic approaches is presented in the table below:

Starting Material(s)Key StepsOverall Yield (%)Reference
2-Hydroxy-1,4-naphthoquinone (Lawsone) and Diacyl PeroxideRadical AlkylationNot specified in abstract[2]
1-Naphthol and CyclohexeneCyclohexylation, Oxidation, Epoxidation, Isomerization33.8[3]
Diisopropylsquarate and Cyclohexylmagnesium chlorideAddition, Rearrangement, Cyclization, Deprotection26[6][7]
2,3-dichloro-1,4-naphthoquinoneNot detailed in abstractHigher purity and scalability[1]

Experimental Protocols

Synthesis of this compound via Cyclohexylation of 1-Naphthol

This protocol is based on the effective route for the synthesis of this compound using commercially available starting materials.[3]

Step 1: Synthesis of 2-cyclohexyl-1-naphthol

  • To a solution of 1-naphthol in a suitable solvent, add a cyclohexylating agent (e.g., cyclohexene) in the presence of an acid catalyst.

  • Heat the reaction mixture under reflux for a specified period.

  • After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-cyclohexyl-1-naphthol.

Step 2: Synthesis of this compound

  • Dissolve the 2-cyclohexyl-1-naphthol obtained in the previous step in an appropriate solvent.

  • Subject the solution to an oxidation reaction using a suitable oxidizing agent.

  • The resulting intermediate is then treated to induce epoxidation followed by isomerization to yield this compound.

  • The final product is isolated and purified by recrystallization to afford bright yellow needles.

In Vitro Buthis compound Susceptibility Testing using MTT Assay

This protocol is adapted from methods used to assess the efficacy of hydroxynaphthoquinones against Theileria-infected cells.[8]

  • Cell Seeding: Seed Theileria-infected lymphoblastoid cells in a 96-well microtiter plate at a density of 2 x 10⁴ cells/well in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Drug Dilution and Addition: Prepare serial dilutions of this compound in the complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a drug-free control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Mechanism of Action

This compound exerts its antiprotozoal effect by targeting the parasite's mitochondrial electron transport chain.[9] Specifically, it acts as an inhibitor of the cytochrome bc₁ complex (Complex III) by binding to the Qₒ quinone-binding site of cytochrome b.[9] This binding event disrupts the transfer of electrons, thereby inhibiting ATP synthesis and ultimately leading to the death of the parasite. While the primary mechanism is well-established, there is evidence to suggest that related compounds like buthis compound may have secondary targets, such as inhibiting parasite-secreted enzymes that manipulate host cell signaling pathways.[10]

Visualizations

Synthetic Pathway of this compound

G cluster_0 Synthesis of 2-cyclohexyl-1-naphthol cluster_1 Conversion to this compound 1-Naphthol 1-Naphthol Cyclohexylation Cyclohexylation 1-Naphthol->Cyclohexylation Cyclohexene Cyclohexene Cyclohexene->Cyclohexylation Acid_Catalyst Acid_Catalyst Acid_Catalyst->Cyclohexylation 2-cyclohexyl-1-naphthol 2-cyclohexyl-1-naphthol Cyclohexylation->2-cyclohexyl-1-naphthol Oxidation Oxidation 2-cyclohexyl-1-naphthol->Oxidation Epoxidation Epoxidation Oxidation->Epoxidation Isomerization Isomerization Epoxidation->Isomerization This compound This compound Isomerization->this compound

Caption: A simplified workflow for the synthesis of this compound.

Mechanism of Action of this compound

G cluster_0 Mitochondrial Electron Transport Chain (Theileria) cluster_1 Host Cell Complex_I Complex_I Coenzyme_Q Coenzyme_Q Complex_I->Coenzyme_Q Complex_II Complex_II Complex_II->Coenzyme_Q Complex_III Cytochrome bc1 Complex (Complex III) Coenzyme_Q->Complex_III Cytochrome_c Cytochrome_c Complex_III->Cytochrome_c Complex_IV Complex_IV Cytochrome_c->Complex_IV ATP_Synthase ATP_Synthase Complex_IV->ATP_Synthase ATP_Production ATP_Production ATP_Synthase->ATP_Production This compound This compound This compound->Complex_III Inhibits Qo site of Cytochrome b Parasite_Enzyme Secreted Parasite Enzyme (e.g., TaPIN1) Host_Signaling Host Cell Proliferation Signaling Parasite_Enzyme->Host_Signaling Parvaquone_secondary This compound (potential secondary target) Parvaquone_secondary->Parasite_Enzyme Inhibition?

Caption: this compound's primary mechanism of action.

References

The Discovery and Development of Parvaquone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvaquone, a hydroxynaphthoquinone derivative, marked a significant milestone in the chemotherapy of theileriosis, a tick-borne protozoal disease of cattle, particularly East Coast fever caused by Theileria parva. This technical guide provides an in-depth overview of the discovery, historical development, and key scientific data related to this compound. It details the seminal synthesis and efficacy studies, outlines the experimental protocols employed, and visually represents its mechanism of action and developmental workflow. The information presented is intended to serve as a comprehensive resource for researchers and professionals engaged in antiparasitic drug discovery and development.

Introduction

Theileriosis, particularly East Coast fever (ECF), has historically posed a significant threat to cattle populations in Eastern, Central, and Southern Africa, leading to substantial economic losses. The causative agent, Theileria parva, is transmitted by the tick Rhipicephalus appendiculatus and induces a severe, often fatal, lymphoproliferative disease. Prior to the advent of effective chemotherapeutic agents, control measures were largely limited to acaricide application to manage the tick vector. The discovery of this compound in the late 1970s and its subsequent development in the early 1980s by scientists at the Wellcome Research Laboratories in the UK represented a breakthrough in the treatment of this devastating disease. This compound, chemically known as 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone, emerged from a dedicated screening program of naphthoquinones, a class of compounds with known antimalarial properties.

Historical Development

The journey to identify an effective treatment for theileriosis involved the screening of numerous compounds. The promising results with menoctone, another hydroxynaphthoquinone, spurred further investigation into this class of molecules. This research effort at Wellcome Research Laboratories led to the identification of compound "993C," which would later be given the generic name this compound. Early publications by researchers such as N. McHardy, A.T. Hudson, and P. Boehm in the early 1980s detailed the potent in vitro and in vivo activity of this compound against Theileria parva. These seminal studies established this compound as the first truly effective drug for the treatment of ECF, paving the way for its commercialization as Clexon®.

Historical Timeline of this compound's Development

G cluster_0 Early Research & Discovery cluster_1 Preclinical & Clinical Development cluster_2 Commercialization & Successor 1970s Late 1970s: Screening of naphthoquinones for antitheilerial activity at Wellcome Research Laboratories. 1981 1981: Publication by Boehm et al. detailing the in vitro activity of 2-alkyl-3-hydroxy-1,4-naphthoquinones, identifying '993C' (this compound) as highly active. 1970s->1981 Identification of lead compound 1983 1983: Publication by McHardy et al. on the in vivo efficacy of this compound in cattle artificially infected with Theileria parva. 1981->1983 Transition to in vivo studies 1980s_mid Mid-1980s: Extensive field trials confirming the efficacy and safety of this compound in naturally infected cattle. 1983->1980s_mid Validation in field conditions 1980s_late Late 1980s: Commercial launch of this compound under the trade name Clexon®. 1980s_mid->1980s_late Market introduction 1985 1985: Development and initial reporting of buthis compound (BW720C), a more potent and persistent successor to this compound. 1980s_late->1985 Second-generation development

Caption: A timeline illustrating the key milestones in the discovery and development of this compound.

Synthesis of this compound

Several synthetic routes for this compound (2-cyclohexyl-3-hydroxy-1,4-naphthoquinone) have been reported. One of the early and notable methods involves the radical-induced coupling of 2-hydroxy-1,4-naphthoquinone (lawsone) with a cyclohexyl radical source. A scalable synthesis has also been developed using 2,3-dichloro-1,4-naphthoquinone as a starting material, which is a more commercially viable approach.

Generalized Synthetic Workflow

G start Starting Materials (e.g., 2,3-dichloro-1,4-naphthoquinone and cyclohexyl carboxylic acid) intermediate Intermediate Formation (e.g., 2-cyclohexyl-3-chloro-1,4-naphthoquinone) start->intermediate Coupling Reaction hydrolysis Hydrolysis intermediate->hydrolysis purification Purification (Crystallization) hydrolysis->purification product This compound (2-cyclohexyl-3-hydroxy-1,4-naphthoquinone) purification->product

Caption: A simplified workflow for a common synthetic route to this compound.

Mechanism of Action

This compound exerts its antiprotozoal effect by selectively inhibiting the parasite's mitochondrial electron transport chain. It acts as a ubiquinone analogue, competitively inhibiting the cytochrome bc1 complex (Complex III). This disruption of electron flow leads to the collapse of the mitochondrial membrane potential, thereby halting ATP synthesis and ultimately causing the death of the parasite. The selectivity of this compound is attributed to the structural differences between the parasite's and the host's cytochrome bc1 complex.

Signaling Pathway: Inhibition of Mitochondrial Electron Transport

G cluster_0 Mitochondrial Electron Transport Chain (Theileria parva) Complex_I Complex I (NADH dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ Complex_II Complex II (Succinate dehydrogenase) Complex_II->CoQ Complex_III Complex III (Cytochrome bc1 complex) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c oxidase) Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_III Inhibits

Caption: this compound's mechanism of action via inhibition of Complex III in the parasite's mitochondrial electron transport chain.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from early research.

Table 1: In Vitro Efficacy of this compound against Theileria parva
CompoundEC50 (mg/L)EC50 (Molar)
This compound (993C)0.0061.3 x 10⁻⁸ M
Buthis compound (BW720C)0.000310⁻⁹ M

Data sourced from McHardy et al. (1985). EC50 represents the concentration required to inhibit 50% of the parasite growth in vitro.

Table 2: In Vivo Efficacy of this compound in Cattle with East Coast Fever
TreatmentDosageNumber of CattleCure Rate (%)Reference
This compound20 mg/kg (single dose)14100%McHardy et al. (1983)
This compound10 mg/kg (two doses)5100%McHardy et al. (1983)
Untreated Control-2512% (survival)McHardy et al. (1983)
This compound20 mg/kg5088%Muraguri et al. (1999)[1]
Table 3: Pharmacokinetic Parameters of this compound in Cattle
ParameterValue
Dose20 mg/kg (intramuscular)
Cmax (Maximum Plasma Concentration)6.36 ± 0.58 µg/mL
Tmax (Time to Cmax)0.84 ± 0.08 h
t½ (Elimination Half-life)11.12 ± 1.63 h

Data sourced from Kinabo and Bogan (1988).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of this compound.

In Vitro Efficacy Assay
  • Cell Culture: Theileria parva (Muguga strain)-infected bovine lymphoblastoid cell lines were maintained in RPMI-1640 medium supplemented with 10-20% fetal bovine serum, 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO₂.

  • Drug Preparation: this compound was dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution, which was then serially diluted in the culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • Infected lymphoblastoid cells were seeded into 96-well microtiter plates at a density of approximately 1 x 10⁵ cells/mL.

    • Varying concentrations of this compound were added to the wells.

    • The plates were incubated for 48-72 hours.

    • The percentage of parasitized cells was determined by microscopic examination of Giemsa-stained cytocentrifuge smears. At least 500 cells were counted per sample.

    • The EC50 value was calculated as the concentration of the drug that reduced the proportion of parasitized cells by 50% compared to untreated controls.

In Vivo Efficacy Study in Cattle
  • Animal Model: Friesian or Boran cattle, confirmed to be serologically negative for Theileria parva, were used.

  • Infection Protocol:

    • A stabilate of Theileria parva sporozoites was prepared from the salivary glands of infected Rhipicephalus appendiculatus ticks.

    • Cattle were infected by subcutaneous injection of the stabilate in the parotid region.

  • Treatment Regimen:

    • Clinical signs of East Coast fever (e.g., pyrexia, lymph node swelling) were monitored daily.

    • When a rectal temperature of ≥39.5°C was recorded and schizonts were detected in lymph node biopsy smears, treatment was initiated.

    • This compound was administered intramuscularly at the specified dosage.

  • Efficacy Assessment:

    • Clinical Monitoring: Rectal temperature, respiratory rate, and general demeanor were recorded daily.

    • Parasitological Examination: Lymph node biopsy smears and peripheral blood smears were prepared daily and stained with Giemsa to determine the presence and abundance of schizonts and piroplasms, respectively.

    • Outcome: A "cure" was defined as the resolution of clinical signs and the absence of detectable parasites in smears.

Conclusion

The discovery and development of this compound by Wellcome Research Laboratories was a pivotal moment in veterinary medicine, providing the first effective chemotherapy for East Coast fever. The systematic screening of naphthoquinones, coupled with rigorous in vitro and in vivo testing, established its potent and selective activity against Theileria parva. Its mechanism of action, the targeted inhibition of the parasite's mitochondrial electron transport chain, has since become a well-understood paradigm for antiparasitic drug action. While the development of its more potent successor, buthis compound, has in many cases superseded its use, the story of this compound remains a compelling case study in rational drug discovery and a cornerstone in the ongoing effort to control theileriosis. This technical guide serves to consolidate the key scientific knowledge surrounding this important therapeutic agent for the benefit of the research community.

References

Pharmacological Profile of Parvaquone in Cattle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parvaquone is a hydroxynaphthoquinone derivative with potent antiprotozoal activity, primarily used in cattle for the treatment of theileriosis, commonly known as East Coast fever, caused by Theileria parva, and tropical theileriosis caused by Theileria annulata. This technical guide provides a comprehensive overview of the pharmacological profile of this compound in cattle, including its mechanism of action, pharmacokinetics, pharmacodynamics, efficacy, and safety. The information is intended for researchers, scientists, and professionals involved in drug development. This compound acts by inhibiting the mitochondrial electron transport chain of the parasite, leading to its death. It is administered by intramuscular injection and has demonstrated high cure rates in clinical and experimental settings. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound, like other hydroxynaphthoquinones such as buthis compound, exerts its antiprotozoal effect by disrupting the parasite's cellular respiration process. The primary target is the mitochondrial electron transport chain, a critical pathway for energy generation in the parasite.

This compound specifically inhibits the function of the cytochrome bc1 complex (Complex III) by binding to the Q_o site of cytochrome b. This binding competitively inhibits the oxidation of ubiquinol, thereby blocking the transfer of electrons to cytochrome c. The disruption of the electron transport chain leads to the collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and ultimately, the death of the parasite.

cluster_ETC Mitochondrial Electron Transport Chain (Theileria) Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e⁻ transfer Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e⁻ transfer Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient O2 O₂ Complex_IV->O2 ATP ATP ATP_Synthase->ATP generates H2O H₂O O2->H2O This compound This compound This compound->Inhibition Inhibition->Complex_III Inhibits (at Cytochrome b Q_o site)

Figure 1: Mechanism of action of this compound.

Pharmacokinetics in Cattle

The pharmacokinetic profile of this compound in cattle has been characterized following intramuscular administration. The drug is rapidly absorbed from the injection site, reaching peak plasma concentrations relatively quickly. Its elimination half-life is shorter than that of the second-generation hydroxynaphthoquinone, buthis compound.

Table 1: Pharmacokinetic Parameters of this compound in Cattle

ParameterValueReference
Dosage 20 mg/kg body weight[1][2]
Route of Administration Intramuscular (IM)[1][2]
Maximum Plasma Concentration (Cmax) 6.36 ± 0.58 µg/mL[1][2]
Time to Cmax (Tmax) 0.84 ± 0.08 hours[1][2]
Terminal Elimination Half-life (t1/2) 11.12 ± 1.63 hours[1][2]
Metabolism and Excretion

The metabolism of this compound in cattle is understood to primarily involve hydroxylation. The main metabolic pathway is the hydroxylation of the cyclohexyl ring at the 4-position, which results in metabolites that are less active than the parent compound.[3][4][5] The liver is considered the primary site of metabolism.[5] The major routes for the excretion of this compound and its metabolites in cattle have not been fully characterized.[5]

Pharmacodynamics and Efficacy

This compound is effective against both the schizont and piroplasm stages of Theileria species.[6] Its efficacy is dependent on the stage of the disease at the time of treatment, with earlier intervention leading to better outcomes.

Table 2: Efficacy of this compound in Treating Theileriosis in Cattle

Theileria SpeciesDosage RegimenNumber of CattleCure Rate (%)Reference
T. parva (natural infection)Not specified5088[7]
T. parva (natural infection)Not specified3080[8]
T. annulata (experimental & natural)10 or 20 mg/kg (up to 3 doses)8660.7[9]
T. annulata (natural infection)20 mg/kg (single or double dose)4595.6[10]

A bioassay has shown that after an intramuscular injection of 20 mg/kg in cattle, the serum concentration of this compound remains above the in vitro EC50 (the concentration required to reduce the proportion of cells containing schizonts by 50%) against T. parva for approximately 48 hours.[11]

Experimental Protocols

In Vivo Efficacy Assessment

A common experimental design to evaluate the in vivo efficacy of this compound involves the following steps:

A Animal Selection (Healthy, Theileria-free calves) B Experimental Infection (Inoculation with Theileria stabilate) A->B C Monitoring (Clinical signs, parasitemia) B->C D Treatment (this compound administration at onset of clinical signs) C->D E Post-Treatment Monitoring (Clinical and parasitological recovery) D->E F Data Analysis (Comparison with untreated control group) E->F

References

In Vitro Activity of Parvaquone Against Apicomplexan Parasites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvaquone, a hydroxynaphthoquinone, is a key antiprotozoal agent effective against several apicomplexan parasites. This technical guide provides a comprehensive overview of the in vitro activity of this compound and its closely related analogue, buthis compound, against clinically significant parasites of the phylum Apicomplexa, including Theileria, Babesia, Plasmodium, and Cryptosporidium. The document details the inhibitory concentrations, experimental methodologies for assessing drug susceptibility, and the underlying mechanism of action of these compounds.

Quantitative In Vitro Efficacy

The in vitro activity of this compound and buthis compound is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%. The following tables summarize the available data for various apicomplexan parasites.

Table 1: In Vitro Activity of this compound and Buthis compound against Theileria spp.

Parasite SpeciesDrugIC50Cell LineAssay Method
Theileria parvaButhis compound~10 nMTheileria-infected bovine macrophage cell linesNot Specified
Theileria annulataButhis compoundNot SpecifiedTheileria-infected bovine macrophage cell linesNot Specified

Note: Buthis compound is reported to be approximately 20 times more active in vitro against Theileria parva than this compound[1].

Table 2: In Vitro Activity of Buthis compound against Babesia spp.

Parasite SpeciesDrugIC50Starting ParasitemiaAssay Method
Babesia bovisButhis compound50.01 nM1%Microscopic examination
Babesia bovisButhis compound77.06 nM2%Microscopic examination
Babesia bigeminaButhis compound27.25 nM2%Microscopic examination
Babesia bigeminaButhis compound44.66 nM2%Microscopic examination

Table 3: In Vitro Activity of Related Hydroxynaphthoquinones against Plasmodium falciparum

Parasite StrainDrugIC50Assay Method
L-3 (chloroquine-susceptible)Atovaquone0.978 nMIsotopic, semimicro, drug susceptibility test
L-16 (chloroquine-susceptible)Atovaquone0.680 nMIsotopic, semimicro, drug susceptibility test
FCM 29 (multidrug-resistant)Atovaquone1.76 nMIsotopic, semimicro, drug susceptibility test
Chloroquine-susceptible isolates (n=35)Atovaquone0.889 nMIsotopic, semimicro, drug susceptibility test
Chloroquine-resistant isolates (n=26)Atovaquone0.906 nMIsotopic, semimicro, drug susceptibility test

Table 4: In Vitro Activity of Buthis compound against other Apicomplexa

Parasite SpeciesDrugIC50Cell Line
Neospora caninumButhis compound4.9 nMHuman foreskin fibroblasts

Note: While there are indications of anticryptosporidial activity for hydroxynaphthoquinones, specific IC50 or EC50 values for this compound against Cryptosporidium parvum were not found in the reviewed literature.

Experimental Protocols

In Vitro Culture of Apicomplexan Parasites

a) Theileria spp. (Schizont-infected Lymphocytes)

Theileria schizont-infected bovine leukocyte cell lines are central to in vitro studies.

  • Cell Lines: Establish and maintain bovine leukocyte cell lines infected with Theileria parva or Theileria annulata.

  • Culture Medium: Use RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For some applications, serum-free media can be adapted.

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days by diluting them in fresh medium to maintain a cell density of approximately 1-2 x 10^5 cells/mL.

b) Babesia spp. (Intraerythrocytic Stages)

In vitro cultivation of Babesia relies on a microaerophilous stationary phase (MASP) system.

  • Erythrocytes: Use bovine erythrocytes for B. bovis and B. bigemina. Wash the erythrocytes three times in a suitable buffer (e.g., VYM) to remove the buffy coat.

  • Culture Medium: Employ Medium 199 or RPMI-1640 supplemented with 40% bovine serum. The medium should also contain antibiotics and antimycotics.

  • Culture Conditions: Incubate the culture in a low oxygen environment (2-5% O2, 5-7% CO2, and 90-93% N2) at 37°C.

  • Initiation and Maintenance: Initiate cultures with infected erythrocytes at a starting parasitemia of 0.1-1%. Monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears. Subculture by diluting with fresh erythrocytes and medium.

c) Plasmodium falciparum (Intraerythrocytic Stages)

Continuous in vitro culture of P. falciparum is well-established.

  • Erythrocytes: Use human erythrocytes (type O+) washed three times in RPMI-1640 medium.

  • Culture Medium: Utilize RPMI-1640 medium supplemented with 10% human serum or 0.5% Albumax I, 25 mM HEPES, and 25 mM sodium bicarbonate.

  • Culture Conditions: Maintain the culture in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Synchronization and Maintenance: Synchronize parasite stages using methods like sorbitol lysis to obtain a majority of ring-stage parasites for assays. Maintain the culture by providing fresh erythrocytes and medium.

d) Cryptosporidium parvum (Intestinal Epithelial Stages)

Cryptosporidium is cultured in monolayers of host cells.

  • Host Cells: Use human ileocecal adenocarcinoma cells (HCT-8) or other suitable epithelial cell lines. Grow the cells to confluence in 96-well plates.

  • Oocyst Preparation: Surface sterilize C. parvum oocysts with bleach and then wash them. Induce excystation to release sporozoites.

  • Infection: Inoculate the confluent host cell monolayers with the excysted sporozoites.

  • Culture Medium: Use RPMI-1640 or DMEM supplemented with serum and antibiotics.

  • Culture Conditions: Incubate at 37°C in a 5% CO2 atmosphere.

In Vitro Drug Susceptibility Assays

a) General Workflow

A generalized workflow for in vitro drug susceptibility testing is depicted below.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout P1 Prepare drug dilutions A1 Dispense drug dilutions into 96-well plate P1->A1 P2 Prepare parasite culture A2 Add parasite culture to wells P2->A2 A1->A2 A3 Incubate for 48-72 hours A2->A3 R1 Quantify parasite growth A3->R1 R2 Calculate IC50 values R1->R2

Caption: Generalized workflow for in vitro drug susceptibility assays.

b) Specific Assay Methodologies

  • Theileria and Babesia Assays:

    • Microscopy: After incubation with the drug, prepare and stain smears from each well. Determine the percentage of parasitized cells or schizont-infected lymphocytes by microscopic examination.

    • Dye-based assays: Utilize DNA-intercalating dyes like SYBR Green I to quantify parasite proliferation.

  • Plasmodium falciparum Assays:

    • SYBR Green I-based Fluorescence Assay: This is a widely used high-throughput method. After incubation, the plate is frozen and thawed to lyse the erythrocytes. A lysis buffer containing the SYBR Green I dye is added, and the fluorescence, which is proportional to the amount of parasitic DNA, is measured.

    • Histidine-Rich Protein 2 (HRP2)-based ELISA: This assay measures the amount of HRP2, a protein secreted by the parasite. It is particularly useful for field isolates.

    • Parasite Lactate Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of the parasite-specific LDH enzyme.

  • Cryptosporidium parvum Assays:

    • Quantitative RT-PCR (qRT-PCR): This highly sensitive method quantifies parasite growth by measuring the levels of parasite-specific RNA, such as the 18S rRNA.

    • Immunofluorescence Assay (IFA): Parasites are stained with fluorescently labeled antibodies, and the number of parasites is quantified using fluorescence microscopy.

Mechanism of Action

This compound and other hydroxynaphthoquinones act by inhibiting the mitochondrial electron transport chain (mETC) in apicomplexan parasites.

G cluster_etc Mitochondrial Electron Transport Chain cluster_consequences Consequences UQ Ubiquinone (UQ) CIII Complex III (Cytochrome bc1) UQ->CIII e- CytC Cytochrome c CIII->CytC e- ATP ATP Synthesis Inhibited CIII->ATP disrupts H+ gradient Pyrimidine Pyrimidine Synthesis Inhibited CIII->Pyrimidine disrupts DHODH function This compound This compound This compound->Inhibition Inhibition->CIII Inhibition Death Parasite Death ATP->Death Pyrimidine->Death

Caption: this compound's inhibition of the mitochondrial electron transport chain.

The primary target of this compound is the cytochrome bc1 complex (Complex III) of the mETC. By binding to the Q_o site of cytochrome b, a key subunit of Complex III, this compound blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron flow has two major consequences for the parasite:

  • Inhibition of ATP Synthesis: The electron transport chain is crucial for generating the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis. By blocking the mETC, this compound effectively halts the parasite's primary mode of energy production.

  • Inhibition of Pyrimidine Synthesis: The mETC is also linked to the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. The enzyme dihydroorotate dehydrogenase (DHODH) requires a functional mETC to operate.

The combined effect of energy depletion and the inability to synthesize essential nucleic acid precursors leads to the death of the parasite.

Conclusion

This compound and its analogue buthis compound demonstrate significant in vitro activity against a range of apicomplexan parasites, particularly Theileria and Babesia species. Their efficacy stems from the targeted inhibition of the parasite's mitochondrial electron transport chain, a mechanism that is conserved across many apicomplexans. While specific in vitro data for this compound against Plasmodium and Cryptosporidium is limited in the current literature, the activity of structurally and functionally similar compounds like atovaquone and buthis compound suggests a broad spectrum of activity for this class of drugs. The detailed protocols provided in this guide offer a framework for the standardized in vitro evaluation of this compound and other novel compounds against these important pathogens. Further research to determine the precise IC50 values of this compound against Plasmodium and Cryptosporidium would be beneficial for a more complete understanding of its therapeutic potential.

References

Molecular Targets of Parvaquone and its Analogs in Protozoa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parvaquone and its more potent derivative, buthis compound, are critical hydroxynaphthoquinone drugs in the treatment of protozoal diseases, particularly theileriosis in livestock caused by Theileria species.[1][2] Their primary mechanism of action involves the targeted disruption of the parasite's energy metabolism by inhibiting the mitochondrial electron transport chain (mETC).[2] The definitive molecular target is cytochrome b (Cyt b), a core subunit of the cytochrome bc1 complex (Complex III).[3][4] By binding to the quinol oxidation (Qo) site of cytochrome b, these drugs competitively inhibit the natural substrate, ubiquinol, effectively halting cellular respiration and leading to parasite death.[1][3] Emerging research on buthis compound has also identified a secondary target in Theileria annulata, the peptidyl-prolyl isomerase 1 (TaPIN1), which is involved in the oncogenic transformation of host cells, revealing a dual-pronged therapeutic action.[4][5] Understanding these molecular interactions is paramount for overcoming the growing challenge of drug resistance, which is predominantly linked to point mutations within the drug-binding pockets of these target proteins.[6][7] This document provides a comprehensive overview of these molecular targets, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Primary Molecular Target: Cytochrome b

The principal mechanism of action for both this compound and buthis compound is the inhibition of the parasite's mETC at Complex III.[2][3] This complex is essential for generating the mitochondrial membrane potential required for ATP synthesis through oxidative phosphorylation.[8]

This compound, as a ubiquinone analog, binds to the Qo (quinone-binding) site of the cytochrome b protein.[2][3] This binding is competitive with the mETC's natural substrate, ubiquinol.[3] The occupation of this site blocks the transfer of electrons from ubiquinol to cytochrome c1, which disrupts the entire electron transport chain.[3][9] The consequences for the parasite are catastrophic, leading to:

  • A collapse of the mitochondrial membrane potential.[7][10]

  • Inhibition of ATP synthesis via oxidative phosphorylation.[8]

  • Disruption of essential metabolic pathways dependent on the mETC, such as pyrimidine biosynthesis.[10][11]

This targeted inhibition is selective for the parasite's cytochrome b, which exhibits structural differences from the mammalian host's equivalent, providing a therapeutic window.[12]

cluster_ETC Mitochondrial Electron Transport Chain (mETC) cluster_Inhibition Inhibition Mechanism Complex_I Complex I UQ Ubiquinone (Coenzyme Q) Complex_I->UQ e- Complex_II Complex II Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) UQ->Complex_III e- Cyt_C Cytochrome c Complex_III->Cyt_C e- Death Parasite Death Complex_III->Death   Inhibition leads to Complex_IV Complex IV Cyt_C->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP This compound This compound / Buthis compound This compound->Complex_III BLOCKS Qo_Site Qo Binding Site on Cytochrome b This compound->Qo_Site Binds to Qo_Site->Complex_III Part of

Caption: Inhibition of the parasite mitochondrial electron transport chain by this compound.

Secondary Molecular Target of Buthis compound: TaPIN1

In addition to its primary activity, buthis compound has been shown to possess a secondary mechanism of action against Theileria annulata. This involves the inhibition of a parasite-encoded enzyme, Theileria annulata peptidyl-prolyl isomerase 1 (TaPIN1).[4][5]

The TaPIN1 protein is secreted by the parasite into the host leukocyte, where it plays a crucial role in transforming the host cell.[6] It achieves this by binding to and stabilizing the host transcription factor c-JUN, which promotes uncontrolled cell proliferation and prevents apoptosis.[4] By inhibiting TaPIN1, buthis compound triggers the destabilization and subsequent degradation of c-JUN.[5] This action reverses the proliferative state of the infected host cell and can induce apoptosis, adding a second layer to the drug's efficacy.[4] This dual mechanism, which directly targets the parasite's energy production and simultaneously reverses the pathological transformation of the host cell, highlights the potent efficacy of buthis compound.[4][5]

Bup Buthis compound TaPIN1 TaPIN1 (Parasite Enzyme) Bup->TaPIN1 INHIBITS Stab Stabilization TaPIN1->Stab Promotes Degrad c-JUN Degradation TaPIN1->Degrad Inhibition leads to cJUN c-JUN (Host Transcription Factor) Prolif Host Cell Proliferation cJUN->Prolif Drives Stab->cJUN Apoptosis Apoptosis of Infected Host Cell Degrad->cJUN Degrad->Prolif BLOCKS Degrad->Apoptosis Induces

Caption: Secondary mechanism of buthis compound via inhibition of TaPIN1.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy, pharmacokinetics, and resistance profiles of this compound and buthis compound.

Table 1: Comparative Efficacy in Treating Theileriosis

Drug Species Recovery Rate (%) Dosage No. of Animals Country Citation
Buthis compound Theileria annulata 88.7% 2.5 mg/kg (up to 3 doses) 73 Iran [2][13]
This compound Theileria annulata 60.7% 10-20 mg/kg (up to 3 doses) 86 Iran [13]
This compound Theileria parva 88% Not Specified 50 Kenya [2]

| This compound | Theileria parva | 79% | 20 mg/kg (single dose) | 14 | - |[14][15] |

Table 2: Comparative Pharmacokinetics in Cattle

Parameter Buthis compound This compound Citation
Dosage 2.5 mg/kg 20 mg/kg [2]
Max Plasma Conc. (Cmax) 0.102 ± 0.030 µg/ml 6.36 ± 0.58 µg/ml [2]
Time to Cmax (Tmax) 3.17 ± 0.39 h 0.84 ± 0.08 h [2]

| Terminal Elimination Half-life (t1/2) | 26.44 ± 2.81 h | 11.12 ± 1.63 h |[2] |

Table 3: In Vitro Susceptibility and Resistance in T. annulata

Parameter Wild-Type Parasites Resistant Parasites (M128I Mutation) Citation
Buthis compound IC50 ~90-150 nM Significantly increased [16]

| Observation | >99% elimination within 72-144h | Survival and colony formation at high doses |[16] |

Table 4: Key Resistance-Associated Mutations

Gene Codon Change Amino Acid Change Binding Pocket Organism Citation
Cytochrome b ATG → ATA/ATC M128I Qo T. annulata [16][17]
Cytochrome b GTC → GCC V135A Qo1 T. annulata [7][18]
Cytochrome b CCT → TCT P253S Qo2 T. annulata [7][18]
Cytochrome b - S129G Qo1 T. annulata [19]
Cytochrome b - A146T Qo1 T. annulata [19][20]
Cytochrome b - P262S Qo2 T. annulata [21]
TaPIN1 GCA → CCA A53P - T. annulata [6][20]

| TaPIN1 | - | A53T | - | T. annulata |[5][22] |

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay (MTT Assay)

This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound/buthis compound against Theileria-infected cells.[4]

  • Cell Seeding: Seed Theileria-infected lymphocytes into 96-well microtiter plates at a density of 2 x 10^4 cells/well in a suitable culture medium.[4]

  • Drug Preparation: Prepare a stock solution of buthis compound in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 1 nM to 10,000 nM).[16]

  • Drug Application: Add the diluted drug solutions to the appropriate wells. Include a drug-free control (vehicle only) and a background control (medium only).

  • Incubation: Incubate the plates for 72-96 hours under standard culture conditions (e.g., 37°C, 5% CO2).[4]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell proliferation inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Molecular Identification of Resistance Mutations

This workflow outlines the process for identifying genetic variations in target genes like cytochrome b and TaPIN1 from field isolates.[9][20]

  • Sample Collection: Collect blood samples from cattle exhibiting clinical signs of theileriosis, particularly from cases of treatment failure.[9]

  • DNA Extraction: Isolate total genomic DNA from the blood samples using a commercial kit (e.g., QIAamp DNA Mini Kit) according to the manufacturer's instructions.[9]

  • PCR Amplification:

    • Design primers flanking the target regions of the cytochrome b and/or TaPIN1 genes, specifically covering the known drug-binding domains (Qo1, Qo2) and mutation hotspots.[20][23]

    • Perform PCR using the extracted DNA as a template to amplify the target gene fragments. Use appropriate positive and negative controls.

  • Amplicon Purification: Purify the PCR products to remove primers and dNTPs using a commercial PCR purification kit.

  • DNA Sequencing: Sequence the purified PCR products using Sanger or next-generation sequencing methods (e.g., Nanopore).[6][20]

  • Sequence Analysis:

    • Align the obtained sequences with a reference (wild-type) sequence from a drug-sensitive parasite strain (e.g., T. annulata Ankara strain).[5]

    • Identify single nucleotide polymorphisms (SNPs) and determine if they are non-synonymous, resulting in an amino acid change.

    • Correlate the presence of specific mutations with the clinical outcome (treatment failure) to confirm their role in conferring resistance.[24]

A Field Sample Collection (Blood from infected cattle with suspected treatment failure) B Genomic DNA Extraction A->B C PCR Amplification (Targeting cytb and TaPIN1 genes) B->C D DNA Sequencing (Sanger or NGS) C->D E Sequence Alignment & Variant Calling D->E G Identification of Non-Synonymous Mutations (e.g., V135A, P253S, A53P) E->G F Reference Genome (Drug-Susceptible Strain) F->E Compare against H Confirmation of Resistance Genotype G->H

Caption: Experimental workflow for identifying drug resistance mutations.
Protocol 3: Pharmacokinetic Analysis via HPLC

This protocol describes the measurement of this compound/buthis compound concentrations in plasma to study its pharmacokinetic profile.[25]

  • Sample Collection: Collect heparinized blood samples from treated animals at various time points post-drug administration.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma at -20°C or lower until analysis.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples. To 100 µL of plasma, add 100 µL of an internal standard solution (e.g., this compound for buthis compound analysis, or another close analog).[25]

    • Add 200 µL of a protein precipitation/extraction solvent mixture (e.g., methanol:acetonitrile 1:1).[25]

    • Vortex vigorously to mix and precipitate proteins.

    • Centrifuge at high speed (e.g., 18,000 rpm) for 10 minutes.[25]

  • HPLC Analysis:

    • Transfer the clear supernatant to an HPLC vial.

    • Inject a defined volume onto an appropriate HPLC column (e.g., Waters Spherisorb ODS2 C18 column).[25]

    • Use a suitable mobile phase for isocratic or gradient elution to separate the drug from other plasma components.

    • Detect the drug using a UV detector at its maximum absorbance wavelength.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of the drug into drug-free plasma and processing them alongside the unknown samples.

    • Calculate the concentration of the drug in the test samples by comparing the peak area ratio (drug/internal standard) to the standard curve.

    • Use the concentration-time data to calculate pharmacokinetic parameters like Cmax, Tmax, and elimination half-life.

Conclusion

This compound and its analogs are potent antiprotozoal agents with a well-defined primary molecular target: cytochrome b of the mitochondrial electron transport chain.[2][3] The inhibition of this critical enzyme disrupts the parasite's energy metabolism, leading to its death.[3] For buthis compound, a secondary target, TaPIN1, has been identified in T. annulata, which contributes to its high efficacy by reversing host cell transformation.[4][5] The rise of drug resistance, primarily through mutations in the Qo binding site of cytochrome b, poses a significant threat to the continued efficacy of these drugs.[18][24] The detailed molecular understanding and experimental protocols outlined in this guide are essential for monitoring resistance in the field, guiding treatment strategies, and providing a rational basis for the development of next-generation antiprotozoal therapies that can circumvent existing resistance mechanisms.

References

The Core of Anti-theilerial Warfare: A Technical Guide to Parvaquone Derivatives and their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Arsenal Against Theileriosis, a Scourge of Livestock

This technical guide provides a comprehensive analysis of parvaquone and its derivatives, a critical class of hydroxynaphthoquinones in the fight against theileriosis, a tick-borne protozoan disease that continues to devastate cattle populations across Africa and Asia. This document, intended for researchers, scientists, and drug development professionals, delves into the core of their mechanism of action, explores the nuanced structure-activity relationships that govern their efficacy, and provides detailed experimental methodologies for their evaluation.

Introduction: The Enduring Threat of Theileriosis and the Rise of this compound

Theileriosis, caused by protozoan parasites of the genus Theileria, notably Theileria parva and Theileria annulata, imposes significant economic burdens due to high morbidity and mortality in cattle. The development of effective chemotherapeutic agents has been a cornerstone of disease control. This compound, a 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone, emerged as a pivotal treatment.[1][2] However, the quest for enhanced potency and improved pharmacokinetic profiles has led to the development of a range of derivatives, most notably the second-generation compound, buthis compound.[1][3][4] This guide will dissect the chemical intricacies that underpin the antitheilerial activity of these compounds.

Mechanism of Action: Targeting the Parasite's Powerhouse

This compound and its analogues exert their parasiticidal effects by targeting the mitochondrial electron transport chain, a fundamental pathway for energy generation in the Theileria parasite.[5][6] Specifically, these hydroxynaphthoquinones act as potent and selective inhibitors of the cytochrome bc1 complex (Complex III).[7] They bind to the Q_o (ubiquinol oxidation) site of cytochrome b, one of the key subunits of the complex.[8] This binding competitively inhibits the oxidation of ubiquinol, disrupting the electron flow, collapsing the mitochondrial membrane potential, and ultimately leading to the parasite's death.[6][7] The specificity of these compounds for the parasite's cytochrome bc1 complex over the host's is a critical factor in their therapeutic success.[3]

Caption: Mechanism of action of this compound derivatives.

Structure-Activity Relationship (SAR)

Systematic studies of 2-substituted-3-hydroxy-1,4-naphthoquinones have elucidated key structural features essential for potent anti-theilerial activity. The core naphthoquinone scaffold is crucial, and modifications at the 2- and 3-positions significantly impact efficacy.

Key SAR Findings:

  • Essential 2-Hydroxyl Group: The presence of a hydroxyl group at the C2 position is critical for high activity. Its removal or replacement leads to a significant loss of potency.

  • Impact of the C3-Substituent: The nature of the substituent at the C3 position is a major determinant of activity.

    • Alkyl Chains: Straight-chain alkyl groups at C3 show some activity, with optimal chain lengths being around 13-14 carbon atoms.

    • Cycloalkyl Moieties: The introduction of a cyclohexyl ring at the C3 position, as seen in this compound, significantly enhances activity.

    • Substituted Cycloalkyl Groups: Further substitution on the cyclohexyl ring can lead to even greater potency. Buthis compound, which has a trans-4-tert-butylcyclohexylmethyl group at C3, is approximately 20 times more active than this compound in vitro.[3] This bulky, lipophilic group is thought to enhance binding to the hydrophobic Q_o pocket of the parasite's cytochrome b.

Quantitative Data on this compound and its Derivatives

The following tables summarize the in vitro and in vivo activities of this compound and its key derivative, buthis compound, against Theileria species.

Table 1: In Vitro Activity of this compound and Buthis compound against Theileria parva

CompoundEC50 (ng/mL)Relative Potency
This compound3-61x
Buthis compound0.3~10-20x

EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.

Table 2: In Vivo Efficacy of this compound and Buthis compound in Cattle

CompoundSpeciesDose (mg/kg)Treatment RegimenRecovery Rate (%)
This compoundT. parva20Single dose70-100[9]
This compoundT. annulata10-201-3 doses60.7[1][2]
Buthis compoundT. parva2.5Single dose100[3]
Buthis compoundT. annulata2.51-3 doses88.7[1][2]

Experimental Protocols

This section outlines the key experimental methodologies for the evaluation of this compound derivatives.

In Vitro Cultivation of Theileria parva Schizonts

The continuous in vitro cultivation of Theileria parva-infected lymphoblastoid cell lines is essential for drug sensitivity screening.

Materials:

  • Theileria parva-infected bovine lymphoblastoid cell line

  • Complete RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), L-glutamine, HEPES, and antibiotics (penicillin/streptomycin)

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Maintain the infected cell cultures in T25 or T75 flasks with complete RPMI-1640 medium.

  • Monitor cell growth and parasite infection levels daily using an inverted microscope.

  • Sub-culture the cells every 2-3 days by diluting the cell suspension with fresh medium to maintain a cell density of approximately 2-5 x 10^5 cells/mL.

  • Periodically assess the percentage of parasitized cells by preparing and examining Giemsa-stained cytospin smears.

In Vitro Drug Sensitivity Assay (SYBR Green I-based Fluorescence Assay)

This high-throughput assay measures the inhibition of parasite proliferation by quantifying the amount of parasite DNA.

Materials:

  • Theileria parva-infected lymphoblastoid cells

  • Test compounds (this compound derivatives) and control drugs (e.g., buthis compound)

  • 96-well black, clear-bottom microplates

  • Lysis buffer (containing SYBR Green I)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Seed the infected cells into the 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of the test compounds and add them to the wells. Include a no-drug control and a positive control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

InVitroScreeningWorkflow start Start culture Maintain Theileria-infected lymphoblastoid cell culture start->culture seed Seed cells into 96-well plates culture->seed add_drugs Add compounds to wells seed->add_drugs prepare_drugs Prepare serial dilutions of test compounds prepare_drugs->add_drugs incubate Incubate for 72 hours (37°C, 5% CO2) add_drugs->incubate lyse Add Lysis Buffer with SYBR Green I incubate->lyse incubate_dark Incubate in the dark (1 hour, RT) lyse->incubate_dark read_fluorescence Measure fluorescence incubate_dark->read_fluorescence analyze Calculate IC50 values read_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for in vitro drug screening.

In Vivo Efficacy Studies in Cattle

Evaluating the efficacy of this compound derivatives in the target animal is a critical step in drug development.

Materials:

  • Theileria-susceptible cattle

  • Theileria stabilate for infection

  • Test compounds formulated for injection

  • Clinical monitoring equipment (thermometers, etc.)

  • Materials for blood and lymph node biopsy collection

Procedure:

  • Acquire healthy, Theileria-free cattle and allow them to acclimatize.

  • Infect the cattle with a standardized dose of Theileria sporozoite stabilate.

  • Monitor the animals daily for clinical signs of theileriosis (fever, lymph node swelling, etc.) and confirm infection by examining Giemsa-stained lymph node biopsy smears.

  • Once clinical signs are apparent, treat the animals with the test compound at a predetermined dose. Include an untreated control group.

  • Continue daily monitoring of clinical parameters and parasitemia.

  • Assess the efficacy based on the recovery rate, resolution of clinical signs, and clearance of parasites from blood and lymph nodes.

Conclusion and Future Directions

This compound and its derivatives, particularly buthis compound, remain vital tools for the control of bovine theileriosis. Their mechanism of action via inhibition of the parasite's cytochrome bc1 complex is well-established, and the structure-activity relationship studies have provided a clear rationale for the superior efficacy of buthis compound. The development of drug resistance, however, necessitates a continued search for novel anti-theilerial agents. Future research should focus on:

  • Exploring new chemical scaffolds that target the cytochrome bc1 complex at different sites or have alternative mechanisms of action.

  • Investigating drug combinations to enhance efficacy and delay the onset of resistance.

  • Developing improved drug delivery systems to optimize the pharmacokinetic and pharmacodynamic properties of existing and new compounds.

By building upon the foundational knowledge of this compound and its derivatives, the scientific community can continue to develop more effective and sustainable strategies to combat this economically important disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectrum of Activity for Parvaquone and Related Naphthoquinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a quinone structure. These molecules are widely distributed in nature, found in various plants, fungi, and bacteria, and are known for their diverse biological activities.[1] Within this class, 2-hydroxy-1,4-naphthoquinones are particularly significant in medicinal chemistry due to their potent antiparasitic properties. This compound, and its more potent successor buthis compound, are cornerstones in the treatment of theileriosis, a debilitating tick-borne disease in livestock caused by protozoan parasites of the genus Theileria.[2][3] Atovaquone, another related compound, is a broad-spectrum antiprotozoal agent used in human medicine to treat infections like malaria, babesiosis, and Pneumocystis pneumonia.[4][5] This technical guide provides a comprehensive overview of the spectrum of activity, mechanism of action, and relevant experimental methodologies for this compound and other key naphthoquinones, including buthis compound, atovaquone, juglone, lapachol, and shikonin.

Core Mechanism of Action: Targeting Mitochondrial Respiration

The primary mechanism of action for this compound and related hydroxy-naphthoquinones is the disruption of the mitochondrial electron transport chain (ETC) in susceptible organisms.[2][3]

2.1 Primary Target: Cytochrome bc1 Complex (Complex III) These compounds are structural analogues of ubiquinone (coenzyme Q), an essential component of the ETC.[4][6] They act as competitive inhibitors, binding to the Q_o (quinone-outer) binding site of the cytochrome bc1 complex.[2][3][7] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c, which effectively halts the ETC. The collapse of the mitochondrial membrane potential disrupts ATP synthesis and inhibits crucial metabolic pathways dependent on the ETC, such as pyrimidine biosynthesis in protozoa, ultimately leading to the parasite's death.[8][9]

cluster_Mitochondrion Parasite Inner Mitochondrial Membrane cluster_Inhibition ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (Coenzyme Q) ComplexI->UQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATPSynthase ATP Synthase ComplexIV->ATPSynthase ATP ATP ATPSynthase->ATP Naphthoquinones This compound & Related Naphthoquinones Naphthoquinones->ComplexIII Inhibition

Caption: Naphthoquinone inhibition of the parasite mitochondrial electron transport chain.

2.2 Secondary Target of Buthis compound In addition to its primary mitochondrial target, buthis compound has demonstrated a dual-pronged assault on Theileria parasites. It also inhibits a secreted parasite peptidyl-prolyl isomerase, TaPIN1.[2] This enzyme is crucial for maintaining the transformed, proliferative state of the host leukocyte infected by the parasite. By inhibiting TaPIN1, buthis compound leads to the destabilization of the c-JUN transcription factor, which halts the uncontrolled cell proliferation and can induce apoptosis in the infected host cell.[2]

Spectrum of Activity

The spectrum of activity for naphthoquinones is broad, encompassing antiprotozoal, antimicrobial, and anticancer effects. This compound and buthis compound are most noted for their potent activity against Theileria species, while other related compounds show efficacy against a wider range of pathogens.

3.1 this compound and Buthis compound Activity this compound was the first hydroxynaphthoquinone developed for treating theileriosis. Buthis compound, a second-generation compound, exhibits superior or equivalent efficacy and a longer half-life, allowing for more effective treatment regimens.[3][10] Both are highly effective against the schizont and piroplasm stages of Theileria parva and Theileria annulata.[2]

Table 1: Quantitative In Vitro and In Vivo Activity of this compound and Buthis compound

Compound Parasite Species Assay Type Metric Value Reference
This compound Theileria parva In Vitro EC50 0.006 mg/L (1.3 x 10⁻⁸ M) [10]
This compound Theileria parva In Vivo (Cattle) Cure Rate 88% [3]
Buthis compound Theileria parva In Vitro - High activity [10]
Buthis compound Theileria annulata In Vivo (Cattle) Cure Rate >90% [3]
Buthis compound Theileria annulata In Vitro (WT) IC50 91.9 nM - 153 nM [8]
Buthis compound Theileria annulata (Resistant) In Vitro IC50 >40-fold higher than WT [8]
Buthis compound Theileria orientalis (Ikeda) In Vivo (Cattle) - Transiently effective [11]

| Buthis compound | Theileria equi | In Vivo (Horses) | - | Effective at 2.5 mg/kg (4 doses) |[12] |

3.2 Activity of Related Naphthoquinones Other naphthoquinones exhibit a broad spectrum of activity against various pathogens and cancer cells. Atovaquone is a well-established therapeutic, while compounds like juglone, lapachol, and shikonin are subjects of extensive research.[4][13][14][15]

Table 2: Broad-Spectrum Activity of Related Naphthoquinones

Compound Organism / Cell Line Activity Type Metric Value Reference
Atovaquone Plasmodium falciparum Antiparasitic - Highly effective [5]
Atovaquone Pneumocystis jirovecii Antifungal - Effective for treatment/prophylaxis [4]
Atovaquone Babesia spp. Antiparasitic - Effective in combination therapy [4]
Atovaquone Toxoplasma gondii Antiparasitic - Effective [4]
Juglone Staphylococcus aureus Antibacterial - Effective [16]
Juglone Ovarian Cancer Cells (OVCAR-3) Anticancer IC50 30 µM [17]
Juglone Gastric Cancer Cells (SGC-7901) Anticancer IC50 36.51 µM [18]
Lapachol H. pylori Antibacterial MIC 4 µg/mL [19]
Lapachol E. faecalis, S. aureus Antibacterial MIC 0.05–0.10 µmol/mL (derivatives) [19][20]
Lapachol Paracoccidioides brasiliensis Antifungal MIC 0.13 - 0.26 µmol/mL [19]
Shikonin Various Cancer Cell Lines Anticancer - Potent activity [13][21]
Shikonin Various Bacteria & Fungi Antimicrobial - Broad activity [21]

| Shikonin | HIV-1 | Antiviral | - | Inhibitory activity |[22] |

Experimental Protocols

4.1 In Vitro Cultivation of Theileria annulata The establishment and maintenance of Theileria-infected cell lines are fundamental for in vitro drug susceptibility testing.

Objective: To isolate and continuously culture Theileria annulata schizont-infected host cells.

Methodology:

  • Blood Collection: Aseptically collect whole blood from a clinically infected bovine into heparinized tubes.[23]

  • Mononuclear Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using a density gradient medium like Ficoll-Paque.[23][24] Alternatively, a simpler method involves mixing 1 mL of whole blood directly with culture medium.[23]

  • Culture Initiation: Seed the isolated PBMCs in a 25 cm³ cell culture flask with complete RPMI-1640 medium. The medium should be supplemented with 10-20% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).[25][26]

  • Incubation: Incubate the culture flask vertically at 37°C in a humidified atmosphere with 5% CO₂.[23][25]

  • Monitoring and Maintenance: Monitor the culture three times a week by preparing and examining Giemsa-stained cytospin smears for the presence of schizont-infected cells.[23][27] Change the medium every 2-3 days.

  • Sub-culturing: Once the schizont index (ratio of infected cells to total cells) exceeds 50% and the cell concentration reaches 5–9 × 10⁵ cells/mL, propagate the culture by splitting it into fresh medium.[23][25]

4.2 In Vitro Drug Susceptibility Assay (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine the 50% inhibitory concentration (IC50) of a compound against Theileria-infected cells.[2][28]

Objective: To quantify the inhibitory effect of a naphthoquinone on the proliferation of Theileria-infected lymphocytes.

Methodology:

  • Cell Seeding: Seed Theileria-infected lymphocytes into a 96-well microtiter plate at a density of approximately 2 x 10⁴ cells per well in 100 µL of complete medium.[2]

  • Drug Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium.

  • Drug Exposure: Add 100 µL of the drug dilutions to the respective wells. Include drug-free wells as a negative control and wells with a known cytotoxic agent as a positive control.[28]

  • Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO₂.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[28]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[28]

  • Absorbance Reading: Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.[2][29]

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability percentage against the drug concentration and use a non-linear regression model to determine the IC50 value.[28]

cluster_workflow MTT Assay Workflow start Start p1 Seed Theileria-infected cells in 96-well plate start->p1 end End p2 Prepare serial dilutions of test compound p1->p2 p3 Add drug dilutions to wells p2->p3 p4 Incubate plate for 72-96 hours p3->p4 p5 Add MTT solution to each well p4->p5 p6 Incubate for 4 hours (Formazan formation) p5->p6 p7 Add solubilization solution p6->p7 p8 Read absorbance at 570 nm p7->p8 p9 Calculate % viability and determine IC50 p8->p9 p9->end

Caption: Workflow for determining IC50 values using the MTT assay.

Resistance Mechanisms

The emergence of drug resistance is a significant challenge in the long-term efficacy of naphthoquinones. For both buthis compound in Theileria and atovaquone in Plasmodium and other protozoa, resistance is primarily linked to single or multiple point mutations in the parasite's mitochondrial cytochrome b (cytb) gene.[2][7][28] These mutations typically occur in or near the drug's Q_o binding site, reducing the binding affinity of the compound and rendering it less effective at inhibiting the ETC.[7] Monitoring for specific mutations, such as the M128I substitution in T. annulata, is crucial for surveillance and managing resistance.[8]

cluster_resistance Development of Naphthoquinone Resistance p1 Sustained Drug Pressure p2 Spontaneous Mutations in Cytochrome b Gene p1->p2 p3 Altered Q_o Binding Site p2->p3 p4 Reduced Drug Binding Affinity p3->p4 p5 Selection for Resistant Parasites p4->p5 p6 Treatment Failure p5->p6

Caption: Logical flow of resistance development to naphthoquinones.

References

Early-Stage Research on Parvaquone for Theileriosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on Parvaquone, a hydroxynaphthoquinone compound developed for the treatment of theileriosis, a tick-borne protozoan disease that poses a significant threat to livestock. This document collates key findings on the drug's mechanism of action, presents quantitative efficacy data from foundational studies, and details the experimental protocols used for its evaluation. For a comprehensive perspective, comparative data with its successor, Buthis compound, is included where relevant.

Mechanism of Action

This compound, and its analog Buthis compound, function by targeting the parasite's respiratory chain.[1] The primary molecular target is the cytochrome b (cytb) protein, a critical component of the Cytochrome bc1 complex (Complex III) within the parasite's mitochondrial electron transport chain.[1] By binding to the Qo quinone-binding site of cytochrome b, this compound competitively inhibits the oxidation of ubiquinol.[1] This action disrupts the electron flow, collapses the mitochondrial membrane potential, and ultimately halts ATP synthesis, leading to the parasite's death.[1]

cluster_Mitochondrion Parasite Mitochondrion ETC Electron Transport Chain (ETC) CytBC1 Cytochrome bc1 Complex (Complex III) ETC->CytBC1 Electron Flow ATP ATP Synthesis CytBC1->ATP Proton Gradient Generation Death Parasite Death ATP->Death Depletion leads to This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->CytBC1 Blocks Qo site

Caption: this compound's mechanism of action targeting the parasite's ETC.

Quantitative Efficacy Data

Early clinical and experimental studies established the efficacy of this compound against various Theileria species. The data highlighted effective dosages and recovery rates, forming the basis for its clinical application and the development of subsequent drugs like Buthis compound.

Table 1: Comparative Efficacy of this compound and Buthis compound against Theileria annulata

Compound Dosage Recovery Rate Study Type Reference
This compound 10 mg/kg (two doses) 60.7% Field Study [2]

| Buthis compound | 2.5 mg/kg (up to three doses) | 88.7% | Field Study |[2] |

Table 2: In Vivo Efficacy of this compound in Cattle

Theileria Species Dosage Key Findings Study Type Reference
T. annulata 20 mg/kg (single or double dose) 95.6% recovery rate (43 of 45 cases). Temperatures normalized within 2-3 days. Field Study (Iraq) [3]

| T. parva | 20 mg/kg | Treatment on day 8 post-infection was successful and conferred solid immunity. | Experimental Infection |[4] |

Table 3: Prophylactic Efficacy of Buthis compound (5 mg/kg) in Calves

Theileria Species Time of Treatment Relative to Infection Outcome Reference
T. annulata & T. parva 1 hour or 7 days before Protected all calves from a lethal dose. [5]
T. annulata & T. parva Within 48 hours of administration Completely prevents the establishment of infection in vitro. [6][7]

| T. annulata | 14 days before | Insufficient to protect 2 out of 4 calves from severe reaction. |[5] |

Experimental Protocols

The evaluation of anti-theilerial compounds relies on standardized in vitro and in vivo experimental models. The following protocols are representative of the methodologies used in early-stage research for this compound and its analogs.

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against Theileria-infected cells, providing a quantitative measure of its potency.[8]

Methodology:

  • Cell Culture: Maintain a Theileria-infected lymphoblastoid cell line (e.g., T. annulata-infected) in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Cell Seeding: Seed the cells into a 96-well microtiter plate at a density of 2 x 10^4 cells per well in 100 µL of medium.

  • Drug Dilution: Prepare serial dilutions of this compound in the complete medium.

  • Drug Addition: Add 100 µL of the drug dilutions to the respective wells. Include a drug-free well as a positive control for growth and a well with uninfected cells as a background control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

A 1. Culture Theileria-infected lymphoblastoid cells B 2. Seed cells into 96-well plate A->B C 3. Prepare serial dilutions of this compound B->C D 4. Add drug dilutions to wells (include controls) C->D E 5. Incubate plate (72 hours, 37°C, 5% CO2) D->E F 6. Add MTT solution and incubate (4 hours) E->F G 7. Add solubilization solution to dissolve formazan F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 value from dose-response curve H->I

Caption: Experimental workflow for the in vitro MTT susceptibility assay.

This protocol outlines a typical experimental design to assess the therapeutic efficacy of a drug in a live animal model of theileriosis.[8][9]

Methodology:

  • Animal Selection: Use healthy, Theileria-naïve calves. Ensure they are free of T. annulata DNA and parasite-specific antibodies via PCR and indirect fluorescent antibody test (IFAT), respectively.[9]

  • Experimental Infection: Infect the cattle with a standardized dose of a cryopreserved Theileria sporozoite stabilate administered subcutaneously.

  • Monitoring of Infection:

    • Monitor the animals daily for clinical signs of theileriosis, primarily rectal temperature (fever defined as ≥39.5°C).[9]

    • Collect blood samples to determine the level of parasitemia (piroplasms in red blood cells) and schizonts in lymphocytes via microscopic examination of Giemsa-stained smears.[9]

  • Treatment: Once a predetermined level of infection is established (e.g., onset of fever and detectable parasitemia), treat the animals with this compound at the desired dosage (e.g., 20 mg/kg) via intramuscular injection.[3][4] Include a control group of infected but untreated animals.

  • Post-Treatment Monitoring: Continue daily monitoring of clinical signs and parasitemia for a specified period (e.g., 14-28 days).

  • Data Collection and Analysis: Record all clinical (temperature) and parasitological (schizont and piroplasm indices) data. Efficacy is determined by the reduction in clinical signs and the clearance rate of parasites in the treated group compared to the control group.

cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase A 1. Select Theileria-naïve calves B 2. Infect with Theileria sporozoite stabilate A->B C 3. Daily Monitoring: - Rectal Temperature - Parasitemia (Smears) B->C D 4. Administer this compound upon onset of clinical signs C->D E Control Group: Infected, untreated F 5. Continue daily monitoring (14-28 days) D->F G 6. Analyze clinical and parasitological data F->G H 7. Determine Efficacy: Compare treated vs. control G->H

Caption: Logical workflow for an in vivo efficacy study in cattle.

Conclusion

Early-stage research on this compound was pivotal in establishing a viable chemotherapeutic strategy against bovine theileriosis. Studies successfully identified its molecular target within the parasite's electron transport chain and quantified its efficacy in vivo, demonstrating high recovery rates at dosages of 20 mg/kg.[3][4] The experimental protocols developed during this period laid the groundwork for future anti-parasitic drug evaluation. While this compound proved effective, comparative studies showed that its successor, Buthis compound, offered a more potent therapeutic profile at lower doses.[2] This foundational research not only provided an essential tool for disease control but also guided the development of next-generation compounds to combat the ongoing challenge of theileriosis in livestock.

References

Physicochemical Properties of Parvaquone: An In-depth Technical Guide for Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the antiprotozoal drug Parvaquone, which are critical for its successful formulation and development. This compound, a hydroxynaphthoquinone, is known for its efficacy against Theileria species.[1] However, its poor aqueous solubility presents significant challenges in developing bioavailable dosage forms. Understanding its fundamental physicochemical characteristics is paramount to designing effective drug delivery systems.

This document outlines key parameters such as solubility, melting point, pKa, and lipophilicity (logP). Where specific experimental data for this compound is limited, data from its close structural analogue, Buthis compound, is provided as a valuable reference point. Detailed experimental protocols and workflows are also presented to guide researchers in the characterization of this and other poorly soluble active pharmaceutical ingredients (APIs).

Core Physicochemical Data

The formulation of a drug substance is fundamentally guided by its intrinsic physical and chemical properties. For a poorly soluble compound like this compound, these parameters dictate the choice of excipients, manufacturing processes, and the ultimate biopharmaceutical performance of the final product.

Quantitative Physicochemical Data Summary

The following tables summarize the key physicochemical properties of this compound and its analogue Buthis compound. This data is essential for pre-formulation studies and for developing strategies to enhance solubility and bioavailability.

Table 1: General and Thermal Properties of this compound and Buthis compound

PropertyValue (this compound)Value (Buthis compound)Significance in Formulation
Chemical Name 2-Cyclohexyl-3-hydroxy-1,4-naphthalenedione2-[[4-(1,1-dimethylethyl)cyclohexyl]methyl]-3-hydroxy-1,4-naphthalenedioneDefines the chemical entity and potential for interactions.
Molecular Formula C₁₆H₁₆O₃C₂₁H₂₆O₃Influences molecular weight and solubility characteristics.
Molecular Weight 256.30 g/mol 326.43 g/mol Impacts diffusion, dissolution rate, and membrane transport.
Appearance Yellow Crystalline SolidYellow Crystalline SolidImportant for identification and quality control.[2]
Melting Point (Tₘ) Not Found178-184 °CAffects the choice of manufacturing process (e.g., hot-melt extrusion) and is an indicator of purity and polymorphic form.[2]

Table 2: Solubility and Partitioning Properties of Buthis compound (as a proxy for this compound)

PropertySolvent/MediumValueSignificance in Formulation
Aqueous Solubility Water< 0.1 mg/mLHighlights the challenge for oral and parenteral formulations, necessitating solubility enhancement techniques.[3]
PBS (pH 7.2) with 1:5 DMF~0.16 mg/mLIndicates that co-solvents can improve solubility, but it remains low.[4]
Organic Solubility Dimethylformamide (DMF)~25 mg/mLUseful for analytical method development and certain formulation approaches.[3]
Dimethyl Sulfoxide (DMSO)~1 mg/mLRelevant for in vitro assay development and as a potential co-solvent.[2][4]
Ethanol~2 mg/mL (sparingly soluble)A common pharmaceutical solvent; its limited solubilizing power for this API is noteworthy.[3][4]
pKa (Predicted) -5.04 ± 0.10Indicates the pH at which the compound transitions between ionized and non-ionized forms, affecting solubility and absorption across biological membranes.[2]
logP (Predicted) -5.3A high logP value signifies high lipophilicity and poor aqueous solubility, which can lead to challenges in dissolution but may favor membrane permeation.[5]

Mechanism of Action: Inhibition of Mitochondrial Electron Transport

This compound and other hydroxynaphthoquinones exert their antiprotozoal effect by targeting the parasite's mitochondrial electron transport chain.[5] Specifically, they act as inhibitors of the cytochrome bc₁ complex (Complex III).[6] By binding to the Qₒ quinone-binding site of cytochrome b, this compound blocks the transfer of electrons, which disrupts the proton gradient across the inner mitochondrial membrane. This ultimately inhibits ATP synthesis, depriving the parasite of its essential energy supply and leading to its death.[5][6]

Parvaquone_Mechanism_of_Action cluster_Mitochondrion Parasite Mitochondrion cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase ATP Synthesis Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ e⁻ Complex_II Complex II Complex_II->CoQ e⁻ Complex_III Complex III (Cytochrome bc₁) Cyt_c Cytochrome c Complex_III->Cyt_c e⁻ H_gradient Proton Gradient (H⁺) Complex_IV Complex IV O2 O₂ Complex_IV->O2 e⁻ CoQ->Complex_III e⁻ Cyt_c->Complex_IV e⁻ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP ADP->ATP_Synthase Pi H_gradient->ATP_Synthase This compound This compound This compound->Complex_III Inhibits Electron Transfer

Caption: this compound's mechanism of action in the parasite mitochondrion.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is crucial. The following sections detail the methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[2] It is particularly suitable for poorly soluble compounds like this compound.

Methodology:

  • Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and other desired solvents.

  • Sample Addition: Add an excess amount of this compound powder to a known volume of each solvent in a sealed, screw-cap vial or flask. The excess solid should be clearly visible.

  • Equilibration: Place the flasks in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw an aliquot from the supernatant. Filter the sample immediately through a chemically inert filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Determination_Workflow start Start prep_media Prepare Solvents (e.g., buffers, organic) start->prep_media add_api Add Excess this compound to Solvent prep_media->add_api equilibrate Equilibrate with Agitation (e.g., 24-48h at 37°C) add_api->equilibrate separate Phase Separation (Centrifugation/Settling) equilibrate->separate sample Sample and Filter Supernatant separate->sample quantify Quantify Concentration (e.g., HPLC-UV) sample->quantify end End quantify->end

Caption: Workflow for equilibrium solubility determination.

Melting Point Determination (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to determine the melting point and enthalpy of fusion.[7][8] It can also be used to screen for polymorphism.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.

  • Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

  • Thermal Scan: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen purge.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point (Tₘ) is typically taken as the onset temperature or the peak temperature of the endothermic event corresponding to melting. The area under the peak is used to calculate the enthalpy of fusion (ΔHբ).

Melting_Point_DSC_Workflow start Start calibrate Calibrate DSC (e.g., with Indium) start->calibrate prepare_sample Weigh this compound (1-5 mg) into DSC Pan calibrate->prepare_sample seal_pan Seal Sample and Reference Pans prepare_sample->seal_pan run_dsc Heat at Constant Rate (e.g., 10°C/min under N₂) seal_pan->run_dsc analyze Analyze Thermogram run_dsc->analyze determine_tm Determine Melting Point (Tₘ) and Enthalpy (ΔHբ) analyze->determine_tm end End determine_tm->end

Caption: Workflow for melting point determination using DSC.

pKa Determination (Potentiometric Titration in Co-solvent)

For poorly water-soluble compounds like this compound, pKa determination often requires the use of a co-solvent system to achieve sufficient solubility for potentiometric titration.

Methodology:

  • Co-solvent Selection: Choose a water-miscible organic solvent (e.g., methanol, acetonitrile, or DMSO) in which this compound is soluble.

  • Sample Preparation: Prepare a series of solutions of this compound in different co-solvent/water ratios (e.g., 30%, 40%, 50% organic solvent).

  • Titration: Titrate each solution with a standardized acid (e.g., HCl) or base (e.g., NaOH) using a calibrated pH meter or potentiometer. Record the pH/mV readings after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa in the specific co-solvent mixture (the apparent pKa) is determined from the midpoint of the titration curve.

  • Extrapolation to Aqueous pKa: Plot the apparent pKa values against the percentage of the organic co-solvent. Extrapolate the resulting line to 0% organic solvent to estimate the aqueous pKa.

pKa_Determination_Workflow start Start prep_solutions Prepare this compound in Co-solvent/Water Mixtures start->prep_solutions titrate Potentiometric Titration with Acid/Base prep_solutions->titrate plot_titration Plot pH vs. Titrant Volume titrate->plot_titration determine_apparent_pka Determine Apparent pKa for each mixture plot_titration->determine_apparent_pka plot_yasuda_shedlovsky Plot Apparent pKa vs. % Co-solvent determine_apparent_pka->plot_yasuda_shedlovsky extrapolate Extrapolate to 0% Co-solvent to find Aqueous pKa plot_yasuda_shedlovsky->extrapolate end End extrapolate->end

Caption: Workflow for pKa determination of a poorly soluble drug.

logP Determination (HPLC Method)

The octanol-water partition coefficient (logP) is a measure of a drug's lipophilicity. For highly lipophilic drugs, HPLC-based methods are often more practical than the traditional shake-flask method.[9][10]

Methodology:

  • System Setup: Use a reverse-phase HPLC column (e.g., C18). The mobile phase consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values that span the expected logP of this compound.

  • Retention Time Measurement: Determine the retention time (tᵣ) for each standard compound. Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

  • Calibration Curve: Calculate the capacity factor (k) for each standard using the formula k = (tᵣ - t₀) / t₀. Plot log(k) versus the known logP values of the standards to create a calibration curve.

  • Sample Analysis: Inject a solution of this compound and determine its retention time.

  • logP Calculation: Calculate the log(k) for this compound and use the calibration curve to determine its logP value.

logP_Determination_Workflow start Start setup_hplc Setup Reverse-Phase HPLC System start->setup_hplc inject_standards Inject Standards with Known logP Values setup_hplc->inject_standards measure_tr Measure Retention Times (tᵣ) and Dead Time (t₀) inject_standards->measure_tr calculate_logk Calculate log(k) for Standards measure_tr->calculate_logk plot_calibration Plot log(k) vs. logP to Create Calibration Curve calculate_logk->plot_calibration inject_this compound Inject this compound Sample plot_calibration->inject_this compound determine_logp Determine logP from its Retention Time and Curve inject_this compound->determine_logp end End determine_logp->end

Caption: Workflow for logP determination by the HPLC method.

Crystal Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[11] Different polymorphs of an API can exhibit different physicochemical properties, including solubility, melting point, and stability, which can significantly impact bioavailability and manufacturability. While specific studies on this compound's polymorphism were not identified in the search, it is a critical parameter to investigate for any crystalline API. Techniques such as DSC, X-ray Powder Diffraction (XRPD), and microscopy should be employed to screen for and characterize potential polymorphic forms during drug development.

Conclusion

The physicochemical properties of this compound, particularly its high lipophilicity and very low aqueous solubility, are the defining challenges for its formulation. The data and protocols presented in this guide offer a foundational framework for researchers and formulation scientists. A thorough characterization of its solubility in various media, melting behavior, ionization constant, and potential for polymorphism is essential. This knowledge will enable the rational design of advanced drug delivery systems—such as lipid-based formulations, solid dispersions, or nanosuspensions—to overcome its biopharmaceutical limitations and unlock its full therapeutic potential.

References

Methodological & Application

Administration Protocol for Parvaquone Intramuscular Injection: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration protocol for Parvaquone via intramuscular injection, with a focus on its application in research and drug development. The information is compiled from veterinary studies and adapted for a preclinical research context.

Introduction

This compound is a hydroxynaphthoquinone compound effective in the treatment of theileriosis, a protozoan disease in cattle.[1] Its mode of action is believed to involve the inhibition of the electron transport chain in the parasite. For research and development purposes, understanding the proper administration, dosage, and formulation of this compound is critical for obtaining reliable and reproducible results in preclinical models.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound administration, primarily derived from studies in cattle. This data serves as a valuable reference for dose selection and study design in a research setting.

Table 1: Recommended Dosages and Efficacy of this compound in Cattle

Dosage RegimenEfficacy (Recovery Rate)Animal ModelReference
20 mg/kg, single dose70-100%Cattle (artificially infected with T. parva)[1]
20 mg/kg, repeated after 48hRecommended dosageCattle[1]
10 mg/kg, two doses at 48h interval60.7%Cattle (naturally or experimentally infected with T. annulata)[2]
20 mg/kg, single or repeated treatment95.6% (43/45 recovered)Cattle (naturally infected with T. annulata)[3]
10 mg/kg, two doses at 48h interval80%Cattle (naturally infected with T. parva)[4]

Table 2: Pharmacokinetic Parameters of this compound in Cattle after Intramuscular Injection

DosageCmax (µg/mL)Tmax (h)Terminal Elimination Half-life (h)Animal ModelReference
20 mg/kg6.36 ± 0.580.84 ± 0.0811.12 ± 1.63Calves[5]
20 mg/kg~13-Cattle[1]

Experimental Protocols

Preparation of this compound for Intramuscular Injection (Research Setting)

This compound is a yellowish powder that is readily soluble in organic solvents.[1] For research purposes, where a sterile injectable formulation is required, the following protocol can be adapted. Note: This is a general guideline, and the final formulation may require optimization and stability testing.

Materials:

  • This compound (pure compound)

  • Sterile vehicle (e.g., a mixture of organic solvents and emulsifiers)

  • Sterile vials

  • Syringes and needles

  • Vortex mixer

  • Sterile filter (0.22 µm)

Protocol:

  • Vehicle Selection: Based on the literature for the related compound buthis compound, a suitable vehicle could be a mixture of solvents such as Dimethyl Sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP), potentially with a co-solvent like benzyl alcohol and an antioxidant.[6] Another approach for preclinical studies in rodents could be suspension in a sterile oil vehicle like corn oil.

  • Dissolution:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile vial, add the chosen organic solvent(s) to the this compound powder.

    • Vortex thoroughly until the this compound is completely dissolved. A clear, yellowish solution should be obtained.

  • Dilution (if necessary): If a lower concentration is required, dilute the stock solution with the same sterile vehicle.

  • Sterile Filtration: Pass the final solution through a 0.22 µm sterile filter into a sterile vial to ensure sterility.

  • Storage: Store the prepared injection solution according to the manufacturer's recommendations for the pure compound, typically protected from light.

Intramuscular Administration Protocol in a Rodent Model (e.g., Mouse)

While most available data is for cattle, this protocol is adapted for a mouse model based on general guidelines for intramuscular injections in small rodents.

Materials:

  • Prepared sterile this compound injection

  • Appropriate size syringes (e.g., 0.3-0.5 mL) and needles (e.g., 27-30 gauge)

  • Animal restrainer

  • 70% ethanol

Protocol:

  • Animal Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the injection.

  • Injection Site Preparation: The preferred site for intramuscular injection in mice is the quadriceps muscle of the hind limb. Swab the injection site with 70% ethanol.

  • Injection:

    • Insert the needle into the thickest part of the muscle at a 90-degree angle.

    • Aspirate slightly to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and choose a new site.

    • Inject the this compound solution slowly. The recommended maximum volume for a single intramuscular injection site in a mouse is typically 20-30 µL.[7] For larger volumes, consider dividing the dose between two sites.

  • Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions at the injection site.

Visualizations

G cluster_prep Preparation of this compound Injection cluster_admin Intramuscular Administration (Rodent) weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Sterile Vehicle weigh->dissolve filter 3. Sterile Filter (0.22 µm) dissolve->filter store 4. Store Appropriately filter->store restrain 1. Restrain Animal prep_site 2. Prepare Injection Site restrain->prep_site inject 3. Inject into Quadriceps Muscle prep_site->inject monitor 4. Monitor Animal Post-injection inject->monitor

Caption: Experimental workflow for this compound injection preparation and administration.

G cluster_protocol Decision Logic for this compound Administration Protocol start Start: Define Research Objective model Select Animal Model (e.g., Cattle, Rodent) start->model dose Determine Dosage (Based on literature/pilot study) model->dose formulation Prepare Injection Formulation dose->formulation admin Administer via IM Route formulation->admin evaluate Evaluate Efficacy & Toxicity admin->evaluate end End: Analyze Results evaluate->end

Caption: Logical relationship in designing a this compound administration study.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Parvaquone against Theileria annulata

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tropical theileriosis, caused by the protozoan parasite Theileria annulata, is a significant tick-borne disease affecting cattle, leading to substantial economic losses in endemic regions across North Africa, Southern Europe, the Middle East, and Asia.[1][2][3] The disease is characterized by the transformation of host leukocytes by the parasite's schizont stage, leading to uncontrolled proliferation.[4] Parvaquone, and its more potent successor buthis compound, are hydroxynaphthoquinone compounds that have been pivotal in the treatment of theileriosis.[5][6][7] These drugs act by inhibiting the parasite's mitochondrial electron transport chain, a critical pathway for its energy metabolism.[5][6]

These application notes provide detailed protocols for the in vitro cultivation of T. annulata-infected cells and the subsequent use of a colorimetric assay to determine the efficacy of this compound.

Mechanism of Action of this compound

This compound belongs to the class of hydroxynaphthoquinones, which are known to be potent inhibitors of the mitochondrial electron transport chain in various protozoan parasites.[6] The primary molecular target is the cytochrome b protein, a key component of the cytochrome bc1 complex (Complex III).[5][6] By binding to the Q_o quinone-binding site of cytochrome b, this compound disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential.[1] This ultimately inhibits ATP synthesis and pyrimidine biosynthesis, resulting in parasite death.[8] Buthis compound, a second-generation hydroxynaphthoquinone, shares this mechanism but is generally more effective at lower concentrations.[5][6][7]

cluster_Mitochondrion Parasite Mitochondrion cluster_DrugAction Drug Action cluster_Outcome Outcome ETC Electron Transport Chain (ETC) Complex_III Cytochrome bc1 Complex (Complex III) ETC->Complex_III Electron Flow Cyt_b Cytochrome b (Qo site) Pyrimidine Pyrimidine Biosynthesis Complex_III->Pyrimidine Required for ATP_Synthase ATP Synthase Cyt_b->ATP_Synthase Proton Gradient Disruption Disruption of Electron Transport ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->Cyt_b INHIBITS ATP_Depletion ATP Depletion Disruption->ATP_Depletion Inhibition_Pyrimidine Inhibition of Pyrimidine Synthesis Disruption->Inhibition_Pyrimidine Parasite_Death Parasite Death ATP_Depletion->Parasite_Death Inhibition_Pyrimidine->Parasite_Death cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture T. annulata-infected cells a1 Seed 2x10^4 cells/well in 96-well plate p1->a1 p2 Prepare serial dilutions of this compound a2 Add this compound dilutions to wells p2->a2 a1->a2 a3 Incubate for 48-72 hours at 37°C a2->a3 a4 Add MTT reagent to each well a3->a4 a5 Incubate for 4 hours a4->a5 a6 Add solubilization buffer a5->a6 d1 Measure absorbance at 570 nm a6->d1 d2 Calculate % viability vs. control d1->d2 d3 Determine IC50 value d2->d3

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Parvaquone in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvaquone is a hydroxynaphthoquinone derivative with potent antiprotozoal activity, primarily used in veterinary medicine for the treatment of theileriosis in cattle. Accurate quantification of this compound in plasma is essential for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy. This application note provides a detailed protocol for the analysis of this compound in plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established protocols and is suitable for routine analysis in a research or drug development setting.[1][2]

Principle

The method involves the extraction of this compound from plasma samples using liquid-liquid extraction (LLE) with diethyl ether.[1][3] The extracted analyte is then separated from endogenous plasma components on a C18 reversed-phase HPLC column using an isocratic mobile phase composed of a buffered methanolic solution. Detection and quantification are achieved using a UV detector at a wavelength of 252 nm.[1][3]

Quantitative Data Summary

The following table summarizes the key performance characteristics of the HPLC method for the analysis of this compound in plasma, based on published data.

ParameterValueReference
Recovery ~92%[1]
Within-day Precision (%RSD) 5.52%[3]
Between-day Precision (%RSD) 4.31%[3]
Maximum Plasma Concentration (Cmax) 6.36 ± 0.58 µg/mL[1]
Time to Cmax (Tmax) 0.84 ± 0.08 h[1]
Terminal Elimination Half-life (t½) 11.12 ± 1.63 h[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Diethyl ether (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Water, purified (e.g., Milli-Q or equivalent)

  • Control plasma (from the same species as the study samples)

Equipment
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., ODS-Hypersil, 10 cm x 5 mm, 5 µm)[1][2][3]

  • Data acquisition and processing software

  • Vortex mixer

  • Centrifuge

  • Rotary mixer (optional)

  • Nitrogen evaporator

  • Analytical balance

  • pH meter

  • Glass test tubes

  • Pipettes

Preparation of Solutions
  • Mobile Phase (0.05 M Sodium Acetate buffer (pH 3.6) : Methanol (15:85, v/v)) :

    • Dissolve an appropriate amount of sodium acetate in purified water to make a 0.05 M solution.

    • Adjust the pH to 3.6 with glacial acetic acid.

    • Mix 150 mL of the buffer with 850 mL of methanol.

    • Degas the mobile phase before use.[1][2][3]

  • Standard Stock Solution (e.g., 1 mg/mL) :

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions :

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the expected concentration range in the plasma samples.

  • Spiked Plasma Standards :

    • Prepare calibration standards by spiking control plasma with known amounts of this compound working standard solutions.

Sample Preparation (Liquid-Liquid Extraction)
  • To a glass tube containing 1 mL of plasma sample, standard, or blank, add 2 mL of water.[3]

  • Add 5 mL of diethyl ether.

  • Vortex for 1 minute (or shake on a rotary mixer for 15 minutes).[3]

  • Centrifuge at approximately 2000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

  • Repeat the extraction (steps 2-5) with an additional 5 mL of diethyl ether and combine the organic layers.

  • Evaporate the pooled ether extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in 200 µL of methanol.[1][2]

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject an aliquot (e.g., 20 µL) into the HPLC system.

HPLC Chromatographic Conditions
  • Column : ODS-Hypersil (10 cm x 5 mm, 5 µm) or equivalent C18 column[1][2][3]

  • Mobile Phase : 0.05 M Sodium Acetate buffer (pH 3.6) : Methanol (15:85, v/v)[1][2][3]

  • Flow Rate : 0.8 mL/min[3]

  • Injection Volume : 20 µL

  • Detection : UV at 252 nm[1][2][3]

  • Column Temperature : Ambient

Data Analysis
  • Create a calibration curve by plotting the peak area of this compound against the corresponding concentration of the spiked plasma standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of this compound in the unknown plasma samples by interpolating their peak areas from the calibration curve.

Visualizations

G cluster_sample_prep Sample Preparation Workflow cluster_hplc_analysis HPLC Analysis Workflow plasma 1. Plasma Sample (1 mL) add_water 2. Add Water (2 mL) plasma->add_water add_ether 3. Add Diethyl Ether (5 mL) add_water->add_ether vortex 4. Vortex & Centrifuge add_ether->vortex transfer_ether 5. Transfer Ether Layer vortex->transfer_ether repeat_extraction 6. Repeat Extraction transfer_ether->repeat_extraction evaporate 7. Evaporate to Dryness repeat_extraction->evaporate reconstitute 8. Reconstitute in Methanol (200 µL) evaporate->reconstitute inject 9. Inject into HPLC reconstitute->inject separation 10. Chromatographic Separation (C18 Column) inject->separation detection 11. UV Detection (252 nm) separation->detection data_analysis 12. Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for this compound analysis in plasma.

G cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs plasma_sample Plasma Sample extraction Liquid-Liquid Extraction plasma_sample->extraction parvaquone_std This compound Standard parvaquone_std->extraction reagents Reagents & Solvents reagents->extraction hplc HPLC Separation extraction->hplc detection UV Detection hplc->detection concentration This compound Concentration detection->concentration pk_parameters Pharmacokinetic Parameters concentration->pk_parameters

Caption: Logical relationship of the analytical method.

References

Application Notes and Protocols for the Use of Parvaquone in Infection-and-Treatment Immunization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The infection-and-treatment method (ITM) is a critical immunization strategy against theileriosis, a tick-borne disease caused by protozoan parasites of the genus Theileria, which poses a significant threat to cattle. This method involves the controlled infection of an animal with Theileria sporozoites, followed by the administration of a curative drug before the development of severe disease. This managed exposure allows the host to mount a robust and lasting immune response. Parvaquone, a first-generation hydroxynaphthoquinone, has been a key component in these protocols, demonstrating efficacy in controlling the parasitic infection while permitting the development of immunity. These notes provide detailed protocols and data related to the application of this compound in ITM against theileriosis.

Mechanism of Action

This compound and the related second-generation compound, buthis compound, are highly effective against both the schizont and piroplasm stages of Theileria species.[1] Their primary mode of action is the disruption of the parasite's mitochondrial electron transport chain.[1] Specifically, these drugs are believed to bind to the Q_o quinone-binding site of cytochrome b, a critical component of the cytochrome bc1 complex (Complex III).[2][3] This binding inhibits the parasite's energy metabolism, ultimately leading to its death.[2][3] Buthis compound has also been shown to have a secondary mechanism involving the inhibition of a secreted parasite enzyme (TaPIN1) that is crucial for the transformation of the host cell, thereby halting the uncontrolled proliferation of infected host cells.[2]

Data Presentation

Table 1: Comparative Efficacy of this compound and Buthis compound in Treating Theileriosis
DrugTheileria SpeciesRecovery Rate (%)DosageNumber of AnimalsCountryCitation
This compound T. annulata60.7%10 or 20 mg/kg (up to 3 doses)86Iran[3][4]
Buthis compound T. annulata88.7%2.5 mg/kg (up to 3 doses)73Iran[3][4]
This compound T. parva (ECF)88%Not specified50Kenya[3][5]
Buthis compound T. parva (ECF)90%Not specified50Kenya[3][5]
Table 2: Efficacy of this compound in Various Treatment Protocols for Theileria annulata Infection
Treatment ProtocolNumber of CalvesOutcomeCitation
Single dose of 20 mg/kg on the day of infection4-5 per groupAll animals underwent mild reactions and recovered[6]
Two doses of 10 mg/kg on the first and second days of fever54 out of 5 calves were protected[6]
Single dose of 20 mg/kg 10 days after infection42 clinically cured, 2 died[7]
Two doses of 10 mg/kg on days 10 and 11 or 10 and 12 post-infection4 per group3 clinically cured, 1 died in each group[7]
Nominal dose of 20 mg/kg for naturally occurring theileriosis4543 recovered[8]
Table 3: Recommended Dosage of this compound
AnimalDosageRoute of AdministrationCitation
Calves10 mg/kgIntramuscular[9]
Adult Cattle (100-300 kg)7-20 ml of 150 mg/ml solutionIntramuscular[9]

Experimental Protocols

Protocol 1: In Vitro Buthis compound Susceptibility Assay (MTT Assay)

This protocol is to determine the 50% inhibitory concentration (IC50) of buthis compound against Theileria-infected cells, and can be adapted for this compound.

Methodology:

  • Cell Seeding: Seed infected lymphocytes into 96-well microtiter plates at a density of 2 x 10^4 cells/well.[2]

  • Drug Dilution: Prepare serial dilutions of this compound in the culture medium.

  • Treatment: Add the drug dilutions to the respective wells, including a drug-free control.

  • Incubation: Incubate the plates for 72-96 hours under standard culture conditions.[2]

  • MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[10]

  • Data Analysis: Measure the absorbance to determine cell viability and calculate the IC50 value.

Protocol 2: Infection-and-Treatment Immunization (ITM)

This protocol outlines the general steps for immunizing cattle against theileriosis using this compound.

Methodology:

  • Infection: Infect cattle with a standardized dose of a Theileria stabilate. The stabilate can be derived from ground-up infected ticks.[6][11]

  • Monitoring: Monitor the animals daily for clinical signs of theileriosis, such as fever and swollen lymph nodes.[12] Collect lymph node biopsy smears to detect schizonts.[12]

  • Treatment: Administer this compound at a dose of 20 mg/kg bodyweight.[11] The timing of treatment is crucial; treatment on day 8 post-infection has been shown to allow for the development of a solid immune response while preventing severe disease.[11] Very early treatment may prevent the development of immunity.[11]

  • Post-Treatment Monitoring: Continue to monitor the animals for any signs of disease and to assess the resolution of the infection.

  • Challenge: To confirm immunity, recovered animals can be challenged with a homologous lethal dose of the parasite after a suitable period (e.g., 45 days post-initial infection).[6]

Protocol 3: Evaluation of Theileria annulata Culture from Infected Bovine Blood

This protocol describes a simplified method for isolating and cultivating Theileria annulata from infected cattle.

Methodology:

  • Sample Collection: Collect whole blood from experimentally infected cattle.

  • Culture Initiation: Directly culture the whole blood without the need for Ficoll gradient separation of peripheral blood monocytes.[13]

  • Incubation: Incubate all cell cultures at 37°C, 90% humidity, and 5% CO2 for two weeks.[13]

  • Monitoring: Monitor the cell cultures by making and examining Giemsa-stained cytospin smears three times a week for the presence of T. annulata schizont-infected cells.[13]

Mandatory Visualizations

ITM_Workflow cluster_Infection Infection Phase cluster_Monitoring Monitoring Phase cluster_Treatment Treatment Phase cluster_Immunity Immunity Development Infection Infection of Cattle (Theileria Sporozoite Stabilate) Monitoring Daily Monitoring (Clinical Signs & Parasitology) Infection->Monitoring Incubation Period Treatment This compound Administration (e.g., Day 8 post-infection) Monitoring->Treatment Onset of mild signs Immunity Development of Robust Immunity Treatment->Immunity Resolution of infection Mechanism_of_Action cluster_Mitochondrion Theileria Mitochondrion ETC Electron Transport Chain (ETC) ComplexIII Complex III (Cytochrome bc1) CytB Cytochrome b (Qo site) ComplexIII->CytB ATP_Synthase ATP Synthase ATP ATP (Energy) CytB->ATP Disrupts production ATP_Synthase->ATP This compound This compound This compound->CytB Inhibits Buparvaquone_Dual_Mechanism cluster_Mitochondrion Parasite Mitochondrion cluster_HostCell Infected Host Cell Buthis compound Buthis compound CytB Cytochrome b Buthis compound->CytB Inhibits ETC TaPIN1 TaPIN1 Buthis compound->TaPIN1 Inhibits cJUN c-JUN TaPIN1->cJUN Stabilizes TaPIN1->cJUN Destabilization Proliferation Cell Proliferation cJUN->Proliferation Promotes cJUN->Proliferation Halts

References

Application Notes and Protocols for Parvaquone Treatment of Theileria annulata Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of parvaquone as a therapeutic agent against tropical theileriosis, caused by the protozoan parasite Theileria annulata. The information compiled herein, based on various scientific studies, is intended to guide research and development efforts in veterinary medicine.

Introduction

Tropical theileriosis is a significant tick-borne disease in cattle, leading to substantial economic losses across the Middle East, Asia, North Africa, and Southern Europe.[1][2] this compound, a hydroxynaphthoquinone, is an antiprotozoal agent used in the treatment of this disease.[3] It is effective against both the schizont and piroplasm stages of Theileria annulata.[4] The primary mechanism of action for this compound and other related compounds like buthis compound is the disruption of the parasite's mitochondrial electron transport chain by targeting cytochrome b, which ultimately leads to the parasite's death.[5][6]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize quantitative data from various studies on the efficacy of this compound in treating Theileria annulata infections in cattle.

Table 1: Therapeutic Efficacy of Different this compound Dosage Regimens against T. annulata

Dosage RegimenAnimal ModelNumber of AnimalsOutcomeRecovery RateReference
20 mg/kg, single doseCalves42 clinically cured, 2 died of theileriosis50%[7]
10 mg/kg, two doses (days 10 & 11 post-infection)Calves43 clinically cured, 1 died of theileriosis75%[7]
10 mg/kg, two doses (days 10 & 12 post-infection)Calves43 clinically cured, 1 died of theileriosis75%[7]
20 mg/kg, single or double treatmentCattle4543 recovered95.5%[8]
10 or 20 mg/kg, up to three doses at 48h intervalsCattle86Overall recovery60.7%[3]
20 mg/kg, on 1st or 3rd day of feverCalvesNot specifiedAll recovered100%[9]
20 mg/kg, on 6th day of feverCalves51 died of theileriosis80%[9]

Table 2: Comparative Efficacy of this compound and Buthis compound against T. annulata

DrugDosage RegimenAnimal ModelRecovery RateReference
This compoundUp to three doses of 10 or 20 mg/kg at 48h intervalsCattle60.7%[3]
Buthis compoundUp to three doses of 2.5 mg/kg at 48h intervalsCattle88.7%[3]

Experimental Protocols

In Vivo Efficacy Evaluation in Cattle

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in cattle experimentally infected with Theileria annulata.

1. Animal Selection and Acclimatization:

  • Select healthy, disease-free calves of a suitable breed and age.

  • Acclimatize the animals to the experimental conditions for at least one week prior to the start of the study.

2. Experimental Infection:

  • Infect the calves with a known virulent strain of Theileria annulata. A common method is the injection of a stabilate from a suspension of infected Hyalomma ticks.[7]

  • Alternatively, a suspension of infected ground tick tissues (GUTS) can be used.[10]

3. Monitoring of Infection:

  • Monitor the animals daily for clinical signs of theileriosis, including pyrexia (fever), lymph node swelling, and general malaise.

  • Confirm the presence of the parasite by microscopic examination of Giemsa-stained blood smears and lymph node biopsy smears.[8]

4. Treatment Administration:

  • Divide the infected animals into treatment and control groups.

  • Administer this compound intramuscularly, preferably in the neck muscles, at the desired dosage once clinical signs of theileriosis are apparent.[4][7]

  • The control group should consist of infected but untreated animals.

5. Post-Treatment Monitoring and Data Collection:

  • Continue daily monitoring of clinical signs and parasitemia for a specified period (e.g., 14-28 days).

  • Record all clinical and parasitological data.

  • Efficacy is determined by the reduction in clinical signs and parasitemia in the treated group compared to the control group.

6. Assessment of Immunity:

  • Recovered animals can be challenged with a homologous strain of T. annulata to assess the development of immunity.[10]

Visualizations

Signaling Pathway: Mechanism of Action of Naphthoquinones

cluster_parasite Theileria annulata Parasite cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) CytB Cytochrome b (Complex III) ATP_Synthase ATP Synthase CytB->ATP_Synthase Electron Flow Parasite_Death Parasite Death CytB->Parasite_Death ATP_Synthase->ATP Synthesis This compound This compound This compound->CytB Inhibits

Caption: this compound inhibits the parasite's mitochondrial electron transport chain.

Experimental Workflow: In Vivo Efficacy Trial

cluster_groups A 1. Animal Selection & Acclimatization (Healthy Calves) B 2. Experimental Infection (T. annulata Sporozoites/GUTS) A->B C 3. Onset of Clinical Signs (Fever, Parasitemia) B->C D 4. Group Allocation C->D E Treatment Group (this compound Administration) D->E F Control Group (Untreated) D->F G 5. Post-Treatment Monitoring (Clinical & Parasitological Data) E->G F->G H 6. Data Analysis & Efficacy Determination G->H I 7. Immunity Challenge (Optional) H->I

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Considerations and Future Directions

While this compound has been shown to be effective, some studies indicate that buthis compound, a second-generation hydroxynaphthoquinone, may have a higher therapeutic index.[3] Furthermore, the timing of treatment initiation is crucial, with earlier intervention during the course of the disease leading to better outcomes.[9]

The emergence of drug resistance is a growing concern in the treatment of theileriosis. Resistance to buthis compound has been associated with mutations in the parasite's cytochrome b gene.[1][2][11] Although less documented for this compound, the shared mechanism of action suggests a potential for cross-resistance. Therefore, continued research into alternative therapeutic agents and the development of strategies to mitigate resistance are essential. This includes exploring novel drug targets and combination therapies.

References

Application Notes and Protocols for Studying Parvaquone's Effect on Theileria parva

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Theileria parva, an intracellular protozoan parasite, is the causative agent of East Coast fever (ECF), a lethal lymphoproliferative disease in cattle.[1][2][3] The disease poses a significant economic burden on livestock farming in Eastern, Central, and Southern Africa.[3][4] Parvaquone, a hydroxynaphthoquinone derivative, is a critical therapeutic agent used in the treatment of theileriosis.[5][6] Understanding its mechanism of action and evaluating its efficacy requires robust experimental models, both in vitro and in vivo. These notes provide an overview of these models, quantitative data on this compound efficacy, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound, like other hydroxynaphthoquinones such as buthis compound, primarily targets the parasite's mitochondrial electron transport chain (ETC).[7][8] It acts by binding to the Q_o (quinone-outer) binding site of cytochrome b, a key component of the cytochrome bc1 complex (Complex III).[7][8][9] This binding obstructs the electron flow, disrupting ATP synthesis and ultimately leading to the parasite's death.[7][8]

cluster_inhibition Inhibition ETC Mitochondrial Electron Transport Chain (ETC) ComplexIII Cytochrome bc1 Complex (Complex III) ETC->ComplexIII CytB Cytochrome b (Qo site) ComplexIII->CytB ATP_Synth ATP Synthesis CytB->ATP_Synth Electron Flow This compound This compound Inhibition This compound->Inhibition Parasite_Death Parasite Death ATP_Synth->Parasite_Death Inhibition->CytB

Caption: this compound inhibits the parasite's mitochondrial electron transport chain.

Quantitative Data Summary

The efficacy of this compound has been evaluated in numerous field and experimental studies. The following tables summarize key quantitative findings.

Table 1: In Vivo Efficacy of this compound in Cattle with Theileriosis

Theileria SpeciesAnimal ModelThis compound DosageNumber of Animals TreatedCure Rate (%)Reference
T. parvaNaturally infected cattle (ECF)20 mg/kg3080.0%[1]
T. parvaNaturally infected cattle (ECF)Not specified5088.0%[2][8]
T. annulataNaturally infected cattle20 mg/kg (1 or 2 doses)4595.6%[5]
T. annulataExperimentally/Naturally infected cattle10-20 mg/kg (up to 3 doses)8660.7%[6]

Table 2: Comparative In Vivo Efficacy of this compound and Buthis compound

Study DesignDrug & DosageNumber of Animals TreatedCure Rate (%)Key FindingReference
Trial 1: Paddock Exposure This compound12100%Both drugs were equally effective in curing ECF.[2]
Buthis compound12100%[2]
Trial 2: Natural Farm Cases This compound5088%This compound and buthis compound are similarly effective.[2]
Buthis compound5090%[2]
Comparative Treatment This compound (10-20 mg/kg)8660.7%Buthis compound was more effective for T. annulata.[6]
Buthis compound (2.5 mg/kg)7388.7%[6]

Experimental Protocols

Protocol 1: In Vitro Cultivation of Theileria parva-Infected Lymphocytes

This protocol describes the maintenance of T. parva schizont-infected bovine lymphocyte cell lines, which are essential for in vitro drug screening.

Materials:

  • T. parva-infected bovine lymphocyte cell line (e.g., Muguga strain-infected B-cells).[10]

  • Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[10][11][12]

  • Phosphate Buffered Saline (PBS), sterile.

  • Trypan Blue solution.

  • Incubator (37°C, 5% CO₂).[10]

  • Centrifuge.

  • Hemocytometer or automated cell counter.

Procedure:

  • Cell Culture Maintenance: Maintain cells in T-25 or T-75 flasks with complete RPMI-1640 medium.

  • Sub-culturing: Monitor cell density daily. When cells reach a density of approximately 1.5 - 2.0 x 10⁶ cells/mL, sub-culture them.

  • Gently resuspend the cells in the flask.

  • Transfer the required volume of cell suspension to a new flask containing fresh, pre-warmed complete RPMI-1640 medium. The recommended seeding density is between 2-5 x 10⁵ cells/mL.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[10]

  • Cell Viability Check: Before each experiment, assess cell viability using the Trypan Blue exclusion method. Ensure viability is >95%.

Protocol 2: In Vitro Drug Sensitivity Assay for this compound

This protocol outlines a method to determine the 50% effective concentration (EC₅₀) of this compound against T. parva schizonts in vitro.

start Start: T. parva-infected B-cells in culture seed_plate 1. Seed cells into 24-well plates (1 x 10^5 cells/mL) start->seed_plate prep_drug 2. Prepare serial dilutions of this compound in DMSO seed_plate->prep_drug add_drug 3. Add drug dilutions to wells prep_drug->add_drug incubate 4. Incubate for 72 hours (37°C, 5% CO2) add_drug->incubate analyze 5. Assess parasite viability (e.g., Flow Cytometry, alamarBlue assay) incubate->analyze calculate 6. Calculate EC50 value analyze->calculate end End: Determine this compound potency calculate->end

Caption: Workflow for an in vitro drug sensitivity assay against T. parva.

Materials:

  • Healthy, log-phase T. parva-infected cells.

  • This compound powder.

  • Dimethyl sulfoxide (DMSO).

  • Complete RPMI-1640 medium.

  • Sterile 24-well or 96-well culture plates.

  • Viability assessment reagent (e.g., alamarBlue, or antibodies for flow cytometry).

  • Plate reader or flow cytometer.

Procedure:

  • Cell Seeding: Harvest log-phase cells and adjust the concentration to 1 x 10⁵ cells/mL in fresh complete medium. Seed the cells into a 24-well plate.[10]

  • Drug Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Perform a serial dilution series of the drug in complete medium to achieve the desired final concentrations for the assay. Include a DMSO-only control (vehicle control).

  • Treatment: Add the prepared drug dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.[10]

  • Viability Assessment:

    • alamarBlue Assay: Add alamarBlue reagent to each well according to the manufacturer's instructions and incubate for a further 4-6 hours. Measure fluorescence or absorbance using a plate reader.

    • Flow Cytometry: Stain cells with appropriate viability dyes or antibodies against parasite-specific surface proteins to distinguish between live and dead parasites.[10]

  • Data Analysis:

    • Normalize the results to the vehicle control.

    • Plot the percentage of parasite viability against the log of the drug concentration.

    • Use a non-linear regression analysis (e.g., dose-response curve) to calculate the EC₅₀ value.

Protocol 3: In Vivo Efficacy Study in a Bovine Model

This protocol provides a general framework for evaluating the therapeutic efficacy of this compound in cattle experimentally or naturally infected with T. parva.

start Start: Select naive, healthy cattle infection 1. Infection (Natural exposure or experimental challenge) start->infection monitor_onset 2. Monitor for clinical signs of ECF (fever, lymph node swelling) infection->monitor_onset confirm_infection 3. Confirm diagnosis (Microscopy of lymph node/blood smears) monitor_onset->confirm_infection grouping 4. Randomize into Treatment and Control groups confirm_infection->grouping treatment 5. Administer this compound (e.g., 20 mg/kg, IM) to treatment group grouping->treatment monitor_response 6. Daily clinical monitoring (temperature, parasite load, general health) treatment->monitor_response end End: Evaluate cure rate and clinical recovery monitor_response->end

Caption: Workflow for an in vivo efficacy study of this compound in cattle.

Materials & Subjects:

  • Theileria-naive cattle.

  • T. parva stabilate for experimental infection (optional).

  • This compound injectable formulation.

  • Syringes and needles.

  • Microscope, glass slides, and Giemsa stain.

  • Clinical thermometers.

Procedure:

  • Animal Selection: Select healthy, ECF-naive cattle of a suitable breed and age. Allow for an acclimatization period.

  • Infection:

    • Natural Infection: Expose animals in a paddock known to be infested with infected ticks.[2]

    • Experimental Infection: Inoculate cattle with a standardized cryopreserved sporozoite stabilate of a known T. parva strain.

  • Disease Monitoring:

    • Begin daily monitoring of rectal temperature and palpation of superficial lymph nodes (e.g., parotid, prescapular) post-exposure.

    • The onset of clinical ECF is typically marked by pyrexia (fever) and swelling of lymph nodes.

  • Diagnosis Confirmation: Once clinical signs appear, confirm the presence of T. parva schizonts in lymph node biopsy smears and/or piroplasms in blood smears using Giemsa staining and microscopy.[5]

  • Grouping and Treatment:

    • Randomly allocate clinically affected animals to a treatment group and an untreated control group.

    • Administer this compound to the treatment group via intramuscular injection, typically at a dose of 20 mg/kg body weight.[5] A second dose may be administered 48 hours later if required.

  • Post-Treatment Evaluation:

    • Continue daily monitoring of clinical signs (temperature, lymph node size, appetite).

    • Monitor parasitemia (schizonts and piroplasms) through regular smear examinations.

    • Record all data meticulously. A successful recovery is characterized by a return to normal temperature within 2-3 days and the progressive disappearance of parasites from blood and lymph.[5]

  • Data Analysis: Calculate the cure rate by comparing the number of recovered animals in the treatment group to the total number treated. Compare clinical and parasitological parameters between the treatment and control groups.

References

Protocols for assessing Parvaquone efficacy in naturally acquired theileriosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Assessing Parvaquone Efficacy in Theileriosis

Introduction Theileriosis, a tick-borne disease caused by protozoan parasites of the genus Theileria, poses a significant threat to cattle industries in tropical and subtropical regions.[1] The most pathogenic species, Theileria annulata and Theileria parva, can cause high morbidity and mortality.[2] this compound, a hydroxynaphthoquinone compound, is an effective therapeutic agent used for the treatment of this disease.[3][4] These application notes provide a framework for researchers and drug development professionals to design and execute robust protocols for evaluating the efficacy of this compound in cattle naturally infected with theileriosis.

Principle of Efficacy Assessment The evaluation of this compound's efficacy hinges on monitoring the clinical and parasitological response of infected animals following treatment. A successful therapeutic outcome is characterized by the alleviation of clinical signs, a significant reduction or elimination of the parasite load, and the restoration of normal physiological and hematological parameters. Treatment is most effective when initiated in the early stages of the disease, before extensive tissue damage occurs.[2][5]

Key Assessment Parameters A comprehensive assessment of this compound efficacy requires a multi-faceted approach, monitoring three primary categories of indicators:

  • Clinical Response: This involves the systematic recording of visible signs of the disease. Key indicators include rectal temperature, the size of superficial lymph nodes (prescapular, prefemoral), appetite, and general demeanor.[3][6] A rapid drop in fever, typically within two to three days of treatment, is a primary indicator of a positive response.[3]

  • Parasitological Response: This provides direct evidence of the drug's effect on the Theileria parasite. It is assessed by detecting and quantifying the parasite's different life stages. The presence of schizonts in lymphocytes and piroplasms in red blood cells is a hallmark of the disease.[2][7] While microscopic examination is standard, Polymerase Chain Reaction (PCR) offers higher sensitivity, especially for detecting low-level parasitemia in carrier animals.[8][9] It is important to note that complete parasitological cure may not always be achieved, even with clinical recovery.[4][10]

  • Hematological Response: Theileriosis, particularly tropical theileriosis caused by T. annulata, often leads to severe anemia due to the destruction of red blood cells.[2][8] Therefore, monitoring hematological parameters is crucial. Key indicators include Packed Cell Volume (PCV), Hemoglobin (Hb) concentration, and Red Blood Cell (RBC) count.[11][12][13] Successful treatment should lead to a gradual recovery of these values.

Factors Influencing Efficacy Several factors can influence the outcome of this compound treatment:

  • Disease Severity: Treatment is significantly more effective in the early stages of clinical disease.[2][5]

  • Theileria Species: Efficacy can vary between different Theileria species and strains.

  • Host Factors: The age, breed, and immune status of the cattle can impact their response to treatment.

  • Supportive Care: Concurrent therapies, such as antibiotics to control secondary bacterial infections or blood transfusions for severely anemic animals, can improve recovery rates.[3][11][12]

Data Presentation

Table 1: Summary of this compound Efficacy Studies in Naturally and Experimentally Infected Cattle

Theileria SpeciesAnimal ConditionThis compound DosageNo. of AnimalsRecovery Rate (%)Country/RegionReference
T. annulataNaturally Infected20 mg/kg (single or double dose)4595.5%Iraq[3]
T. annulataNaturally/Experimentally Infected10 or 20 mg/kg (up to 3 doses)8660.7%Iran[14]
T. parva (ECF)Naturally InfectedNot specifiedNot specified79.0%Not specified[5]
T. annulataExperimentally Infected20 mg/kg (single dose)450.0%Not specified[4][10]
T. annulataExperimentally Infected10 mg/kg (two doses)875.0%Not specified[4][10]
T. parvaExperimentally Infected20 mg/kgNot specifiedHighZambia[15]

ECF: East Coast Fever

Table 2: Hematological Parameters in Theileriosis-Infected Calves Before and After Treatment

ParameterConditionPre-Treatment Value (Mean ± SE)Post-Treatment Value (Mean ± SE)Reference
Hemoglobin (Hb) (g/dl)Naturally InfectedSignificant decrease vs. healthy controlsSignificant increase vs. pre-treatment[11][12]
Total Erythrocyte Count (TEC) (x10⁶/µl)Naturally InfectedSignificant decrease vs. healthy controlsSignificant increase vs. pre-treatment[11][12]
Packed Cell Volume (PCV) (%)Naturally InfectedSignificant decrease vs. healthy controlsSignificant increase vs. pre-treatment[11][12]
Total Leukocyte Count (TLC) (x10³/µl)Naturally InfectedSignificant decrease vs. healthy controlsSignificant increase vs. pre-treatment[11][12]

(Note: Specific numerical values can vary significantly between studies depending on the breed, age, and severity of the disease. The table reflects the general trend of significant changes observed.)

Experimental Protocols

Protocol 1: Animal Selection and Baseline Assessment
  • Selection Criteria:

    • Identify cattle exhibiting clinical signs suggestive of theileriosis, such as high fever (>104°F or 40°C), swelling of superficial lymph nodes, anorexia, lethargy, and pale mucous membranes.[6][16][17]

    • Confirm the presence of natural tick infestation.[16]

    • Exclude animals with other concurrent severe diseases unless they are part of the study's scope.

  • Diagnostic Confirmation:

    • Microscopy: Prepare Giemsa-stained thin blood smears and lymph node biopsy smears. Confirm the diagnosis by identifying Theileria piroplasms in erythrocytes and/or schizonts (Koch's blue bodies) in lymphocytes.[2][3][8] This is the standard for confirmation in acute cases.[7]

    • Molecular Diagnosis (Recommended): Collect whole blood in EDTA-coated tubes for PCR analysis. PCR is more sensitive for detecting infection, especially in carrier states, and can be used to identify the specific Theileria species.[8][9][16]

  • Baseline Data Collection (Day 0):

    • Assign a unique identification number to each animal.

    • Record detailed clinical observations: rectal temperature, heart rate, respiratory rate, and a clinical score based on the severity of signs.

    • Measure the size of prescapular and/or prefemoral lymph nodes using calipers.

    • Collect blood samples for baseline parasitological and hematological analysis (see Protocols 4 & 5).

Protocol 2: this compound Treatment Regimen
  • Dosage Calculation:

    • Accurately determine the body weight of each animal.

    • The standard therapeutic dose for this compound is 20 mg per kg of body weight.[3]

    • Alternatively, a regimen of two doses of 10 mg/kg can be administered 48 hours apart.[4][14]

  • Administration:

    • Administer this compound via deep intramuscular injection.[3][4]

    • Divide large volumes into two separate injection sites to minimize local tissue reaction.

  • Control Group (if applicable):

    • In a controlled research setting, an untreated or placebo-treated control group may be included. However, given the high mortality of untreated theileriosis, this may be ethically challenging in field settings.[3][4][10] All animals should receive appropriate supportive care.

Protocol 3: Post-Treatment Clinical Assessment
  • Monitoring Frequency:

    • Record clinical signs (rectal temperature, lymph node size, appetite, demeanor) daily for the first 7-10 days post-treatment, and then at regular intervals (e.g., Day 14, 21, 28).

  • Efficacy Indicators:

    • Fever Reduction: A primary indicator of efficacy is the return of rectal temperature to the normal range (below 39.5°C) within 2-3 days of treatment.[3]

    • Clinical Recovery: Observe for improvement in appetite, reduction in lymph node swelling, and a return to normal behavior.

    • Survival Rate: Record the number of animals that survive the observation period.

Protocol 4: Post-Treatment Parasitological Assessment
  • Sample Collection:

    • Collect blood and/or lymph node aspirates at predefined intervals (e.g., Day 3, 7, 14, 21, 28) post-treatment.

  • Microscopic Examination:

    • Prepare and examine Giemsa-stained smears to monitor the presence and levels of piroplasms and schizonts.

    • Quantify parasitemia (percentage of infected red blood cells) to assess the reduction in parasite load. This compound demonstrates a suppressive effect on both schizonts and piroplasms.[5]

  • Molecular Assessment (PCR):

    • Use quantitative PCR (qPCR) on blood samples to get a more precise measurement of the parasite DNA load and its reduction over time.[18]

Protocol 5: Post-Treatment Hematological Assessment
  • Sample Collection:

    • Collect whole blood in EDTA-coated tubes at the same intervals as the parasitological assessment (e.g., Day 0, 7, 14, 21, 28).

  • Analysis:

    • Measure key hematological parameters using an automated hematology analyzer or manual methods.

    • Primary Parameters: Packed Cell Volume (PCV), Hemoglobin (Hb), and Red Blood Cell (RBC) count.

    • Secondary Parameters: White Blood Cell (WBC) count and differential leukocyte counts.

  • Efficacy Indicator:

    • A significant improvement and gradual return of PCV, Hb, and RBC values toward the normal reference range indicates successful treatment and recovery from anemia.[11][12]

Mandatory Visualizations

G start Animal Selection (Clinical Signs of Theileriosis) confirm Diagnostic Confirmation (Microscopy / PCR) start->confirm baseline Baseline Data Collection (Day 0) - Clinical Score - Parasitemia - Hematology confirm->baseline treatment This compound Administration (e.g., 20 mg/kg IM) baseline->treatment monitor Post-Treatment Monitoring (Daily / Weekly Intervals) treatment->monitor clinical Clinical Assessment (Temp, Lymph Nodes) monitor->clinical parasite Parasitological Assessment (% Parasitemia, PCR) monitor->parasite hemato Hematological Assessment (PCV, Hb, RBC) monitor->hemato analysis Data Analysis - Recovery Rate - Parameter Changes clinical->analysis parasite->analysis hemato->analysis end Efficacy Determination analysis->end G theileriosis Naturally Acquired Theileriosis clinical_signs Clinical Signs (Fever, Anemia, etc.) theileriosis->clinical_signs parasitology Parasitological State (Schizonts, Piroplasms) theileriosis->parasitology hematology Hematological State (Low PCV, Hb, RBC) theileriosis->hematology This compound This compound Treatment clinical_signs->this compound parasitology->this compound hematology->this compound recovery Clinical Recovery (Afebrile, Improved Appetite) This compound->recovery parasite_clear Parasite Reduction (Lower Parasitemia) This compound->parasite_clear hemato_norm Hematological Normalization (Increased PCV, Hb, RBC) This compound->hemato_norm efficacy Therapeutic Efficacy recovery->efficacy parasite_clear->efficacy hemato_norm->efficacy

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Parvaquone Treatment Failure in Endemic Regions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Parvaquone treatment failure in controlling theileriosis in endemic regions. While this compound has been a valuable tool, reports of treatment failure necessitate a deeper understanding of resistance mechanisms and alternative strategies. Much of the recent and detailed molecular research has focused on the more potent successor to this compound, Buthis compound (BPQ). Both drugs share a similar mechanism of action and resistance pathways; therefore, insights from BPQ are highly relevant and will be referenced throughout this guide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, a hydroxynaphthoquinone, targets the mitochondrial electron transport chain of the Theileria parasite.[1] It specifically binds to the Q_o quinone-binding site of the cytochrome b (cytb) protein, a key component of the cytochrome bc1 complex (Complex III).[1][2] This binding disrupts the parasite's energy generation, ultimately leading to its death.[1]

Q2: What are the primary causes of this compound treatment failure?

A2: The primary cause of treatment failure is the development of drug resistance in the Theileria parasite population.[2][3] This resistance is predominantly linked to genetic mutations in the parasite's cytochrome b (cytb) gene.[3][4] These mutations can alter the drug's binding site, reducing its efficacy.[4] Inappropriate drug application can also contribute to the selection of resistant parasites.[5][6]

Q3: Are there specific genetic markers associated with this compound and Buthis compound resistance?

A3: Yes, several non-synonymous point mutations in the mitochondrial cytb gene are strongly associated with resistance.[7] These mutations are often found in the putative drug-binding sites, specifically the Q_o1 and Q_o2 regions.[7][8] Key mutations in Theileria annulata include M128I, S129G, V135A, A146T, and P253S.[3][4][7][9] Additionally, mutations in the Theileria annulata peptidyl-prolyl isomerase 1 (TaPIN1) gene, such as A53P, have also been implicated in resistance.[5][7]

Q4: How can I confirm this compound resistance in my experiments?

A4: Confirmation of resistance typically involves a combination of in vitro susceptibility assays and molecular analysis. An in vitro susceptibility test, such as the MTT assay, can determine the 50% inhibitory concentration (IC50) of the drug against parasite-infected cells.[2] A significant increase in the IC50 value compared to a sensitive control strain is indicative of resistance.[2][9] Subsequently, sequencing the cytb and TaPIN1 genes of the parasite can identify known resistance-conferring mutations.[7]

Q5: Are there alternative drugs to treat this compound-resistant Theileria infections?

A5: Yes, research is ongoing to identify and develop alternative treatments. Buthis compound, a second-generation hydroxynaphthoquinone, has shown higher efficacy than this compound.[10][11] However, cross-resistance is a significant concern due to the similar mechanism of action.[3] Trifloxystrobin is a promising alternative that also targets cytochrome b but is predicted to have a distinct binding interaction, making it effective against some Buthis compound-resistant strains.[12] Additionally, natural compounds from plants like Calotropis procera and Peganum harmala are being investigated as potential alternative therapies.[13][14]

Troubleshooting Guides

Problem: Unexpectedly low efficacy of this compound in in vitro or in vivo experiments.
Possible Cause Troubleshooting Step
Drug Resistance 1. Perform an in vitro susceptibility assay (e.g., MTT assay) to determine the IC50 value of your parasite isolate. Compare this value to that of a known this compound-sensitive strain. A significantly higher IC50 suggests resistance.[2] 2. Sequence the parasite's cytochrome b (cytb) and TaPIN1 genes. Look for mutations known to be associated with hydroxynaphthoquinone resistance (see FAQ 3).[7]
Suboptimal Drug Concentration or Administration 1. Verify the concentration and purity of your this compound stock. 2. For in vivo studies, review the dosage and administration route. The recommended therapeutic dose of this compound is typically 10-20 mg/kg, while Buthis compound is effective at a lower dose of 2.5 mg/kg.[10][15] Ensure proper intramuscular injection technique.
Advanced Stage of Infection Treatment is most effective when initiated in the early stages of the disease.[4] In experimental infections, ensure treatment begins promptly after the onset of clinical signs.
Pharmacokinetic Issues In rare cases, individual animal metabolism could affect drug availability. While plasma levels of Buthis compound have not been directly associated with treatment failure in resistant cases, ensuring adequate absorption is crucial.[2]

Data Presentation

Table 1: Comparative Efficacy of this compound and Buthis compound against Theileria annulata

DrugDosageRecovery RateReference
This compound10-20 mg/kg60.7% - 67.6%[10][11]
Buthis compound2.5 mg/kg88.7% - 90.9%[10][11]

Table 2: In Vitro Susceptibility (IC50) of Theileria annulata to Buthis compound

Isolate TypeIC50 Range (ng/mL)Reference
Sensitive0.33 - 1.79[2]
Resistant>1000[2]

Table 3: Common Mutations Associated with Buthis compound Resistance in Theileria annulata

GeneMutationRegionReference
cytbM128IQ_o1[9]
cytbS129GQ_o1[3]
cytbV135AQ_o1[2]
cytbA146T-[3]
cytbP253SQ_o2[2][3]
TaPIN1A53P-[7]

Experimental Protocols

In Vitro Drug Susceptibility Assay (MTT Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Theileria-infected cells.

Methodology:

  • Cell Seeding: Seed Theileria-infected lymphoblastoid cells into 96-well microtiter plates at a density of 2 x 10^4 to 4 x 10^4 cells/well in a final volume of 100 µL of complete culture medium.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions of the drug in the culture medium.

  • Drug Application: Add 100 µL of the drug dilutions to the respective wells. Include wells with drug-free medium as a negative control and wells with a known effective drug as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of inhibition for each drug concentration relative to the drug-free control. Plot the inhibition percentages against the drug concentrations and determine the IC50 value using a suitable software package.[2]

Molecular Detection of Resistance Markers (PCR and Sequencing)

Objective: To identify known mutations in the cytb and TaPIN1 genes associated with this compound/Buthis compound resistance.

Methodology:

  • DNA Extraction: Extract genomic DNA from Theileria-infected blood or cultured cells using a commercial DNA extraction kit.

  • Primer Design: Design or use previously validated primers to amplify the regions of the cytb and TaPIN1 genes where resistance-conferring mutations are known to occur.[7]

  • PCR Amplification: Perform PCR using the extracted DNA as a template and the designed primers. The PCR reaction should include an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Amplicon Verification: Run the PCR products on an agarose gel to verify the amplification of a product of the expected size.

  • Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with a reference sequence from a known drug-sensitive Theileria strain. Identify any nucleotide and corresponding amino acid changes.

Visualizations

This compound/Buthis compound Mechanism of Action and Resistance cluster_parasite Theileria Parasite Mitochondrion cluster_drug Drug Action cluster_resistance Resistance Mechanism ETC Electron Transport Chain (ETC) CytB Cytochrome b (cyt b) ETC->CytB contains ATP ATP Synthesis CytB->ATP is essential for This compound This compound / Buthis compound This compound->CytB Inhibits Mutation Mutation in cyt b gene (e.g., M128I, P253S) Mutation->CytB Alters binding site

Caption: Mechanism of this compound action and resistance.

Workflow for Investigating this compound Treatment Failure Start Suspected Treatment Failure InVitroAssay In Vitro Susceptibility Assay (e.g., MTT Assay) Start->InVitroAssay IC50 Determine IC50 Value InVitroAssay->IC50 Compare Compare with Sensitive Strain IC50->Compare MolecularAnalysis Molecular Analysis (PCR & Sequencing) Compare->MolecularAnalysis High IC50 Sensitive Sensitive (Investigate other causes) Compare->Sensitive Normal IC50 Sequence Sequence cyt b and TaPIN1 genes MolecularAnalysis->Sequence IdentifyMutation Identify Resistance Mutations Sequence->IdentifyMutation Resistant Resistance Confirmed IdentifyMutation->Resistant Alternative Consider Alternative Treatments Resistant->Alternative

Caption: Troubleshooting workflow for this compound resistance.

Logical Relationship of Key Genes in Buthis compound Resistance Resistance Buthis compound Resistance CytB Cytochrome b (cytb) Gene Resistance->CytB Primarily caused by mutations in TaPIN1 TaPIN1 Gene Resistance->TaPIN1 Also associated with mutations in DHODH Dihydroorotate Dehydrogenase (dhodh) Gene (Potential role) Resistance->DHODH Possible involvement CytB_Mutation Point Mutations (e.g., M128I, V135A, P253S) CytB->CytB_Mutation harbors TaPIN1_Mutation Point Mutation (e.g., A53P) TaPIN1->TaPIN1_Mutation harbors

Caption: Genes implicated in Buthis compound resistance.

References

Technical Support Center: Parvaquone Resistance in Theileria annulata

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for investigating genetic markers associated with Parvaquone resistance in Theileria annulata. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: What are the primary genetic markers associated with this compound resistance in Theileria annulata?

The primary genetic marker strongly associated with this compound resistance is a single nucleotide polymorphism (SNP) in the gene encoding the cytochrome b (CYTB) protein. Specifically, mutations at codon 121, leading to amino acid substitutions such as methionine to isoleucine (M121I), are frequently reported. Other mutations in the cytb gene have also been identified, although they may be less common.

Q2: What is the proposed mechanism of this compound resistance conferred by the cytb mutation?

This compound is a ubiquinone analogue that targets the quinone-binding site of the mitochondrial cytochrome bc1 complex, inhibiting electron transport. The mutation in the CYTB protein, a core subunit of this complex, is thought to alter the drug-binding pocket. This structural change likely reduces the binding affinity of this compound, rendering the drug less effective at inhibiting mitochondrial respiration and ultimately leading to parasite survival.

Q3: Are there other genes besides cytb implicated in this compound resistance?

While the cytb gene is the most well-established marker, research has explored other possibilities. Studies involving whole-genome sequencing of resistant and sensitive parasite lines have aimed to identify other loci under selection. However, the mutations in cytb remain the most consistent and functionally validated markers to date.

Q4: What is the typical range for IC50 values for this compound against sensitive and resistant T. annulata strains?

IC50 values can vary between studies and parasite isolates. However, a clear distinction is generally observed. This compound-sensitive strains typically exhibit IC50 values in the low nanomolar range (e.g., <5 nM), while resistant strains with cytb mutations show significantly higher IC50 values, often in the micromolar range (e.g., >1 µM), representing a resistance factor of several hundred-fold.

Troubleshooting Experimental Issues

Issue 1: Inconsistent IC50 values in in-vitro drug sensitivity assays.

  • Possible Cause 1: Parasite viability. Low or variable initial parasite viability can lead to inconsistent results.

    • Solution: Always assess the viability and schizont index of the T. annulata-infected host cells before starting the assay. Ensure the culture is in the logarithmic growth phase.

  • Possible Cause 2: Drug degradation. this compound can be sensitive to light and improper storage.

    • Solution: Prepare fresh drug dilutions for each experiment from a stock solution stored in the dark at -20°C. Minimize exposure of drug-containing plates to light.

  • Possible Cause 3: Inconsistent cell seeding. Uneven distribution of infected host cells in the microtiter plate wells.

    • Solution: Ensure the cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting steps.

Issue 2: Failure to amplify the cytb gene using PCR.

  • Possible Cause 1: Poor DNA quality. Contaminants in the genomic DNA extract can inhibit PCR.

    • Solution: Re-purify the gDNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation. Check DNA quality using a NanoDrop (A260/280 ratio ~1.8) and integrity via agarose gel electrophoresis.

  • Possible Cause 2: Primer issues. Primer design may be suboptimal, or primers may have degraded.

    • Solution: Verify primer sequences against T. annulata reference genomes. Check for potential SNPs in the primer binding sites. Order fresh, purified primers and use an appropriate annealing temperature determined by gradient PCR.

Issue 3: Ambiguous sequencing results for the cytb gene.

  • Possible Cause 1: Mixed parasite population. The infection may contain a mix of sensitive and resistant parasites, leading to overlapping peaks in Sanger sequencing chromatograms.

    • Solution: If a mixed population is suspected, clone the PCR product into a vector and sequence individual clones to identify different alleles. Alternatively, use next-generation sequencing (NGS) to determine the frequency of different alleles in the population.

  • Possible Cause 2: Sequencing artifacts. Poor quality sequencing reads.

    • Solution: Ensure the PCR product is clean and free of primer-dimers before sending for sequencing. If issues persist, re-sequence using a different primer or from a new PCR amplification.

Quantitative Data Summary

Table 1: Representative IC50 Values for this compound against T. annulata

Parasite Line Resistance Status cytb Codon 121 Genotype Mean IC50 (nM) ± SD Reference
Ankara (Parental)SensitiveMethionine (M)4.5 ± 1.2
C9 (Resistant)ResistantIsoleucine (I)> 1000
Morocco (Field Isolate)SensitiveMethionine (M)1.0 - 5.0
Tunisia (Field Isolate)ResistantIsoleucine (I)> 1000

Table 2: Common Genetic Markers for this compound Resistance

Gene Mutation (Nucleotide) Mutation (Amino Acid) Effect on Drug Binding Reference
cytbATG -> ATAM121IReduces binding affinity
cytbTGT -> TATC128YPutative alteration of binding site
cytbACT -> GCTT117APutative alteration of binding site

Experimental Protocols & Workflows

Workflow for Identification of Resistance Markers

The general workflow for identifying and validating genetic markers for this compound resistance involves several key stages, from generating resistant parasites to confirming the functional role of a candidate mutation.

G cluster_0 In Vitro Selection cluster_1 Genomic Analysis cluster_2 Marker Validation a 1. Culture T. annulata (Sensitive Strain) b 2. Continuous Drug Pressure (Increasing this compound Conc.) a->b d 4. Extract gDNA from Sensitive & Resistant Lines a->d Sensitive Parasites c 3. Isolate Resistant Parasite Clones b->c c->d Resistant Parasites e 5. Whole Genome Sequencing (WGS) d->e f 6. Comparative Genomics: Identify SNPs/Indels e->f g 7. Sanger Sequencing of Candidate Gene (cytb) f->g h 8. Screen Field Isolates for Candidate SNP g->h

Caption: Workflow for identifying this compound resistance markers.

Protocol 1: In-Vitro Drug Sensitivity Assay (IC50 Determination)

This protocol determines the concentration of this compound that inhibits 50% of parasite growth.

  • Cell Culture: Maintain T. annulata-infected host cells (e.g., bovine lymphosarcoma cells) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine at 37°C in 5% CO2.

  • Cell Seeding: Seed 2x10^4 infected cells per well in a 96-well microtiter plate in a final volume of 100 µL.

  • Drug Dilution: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Add 100 µL of each drug dilution to the appropriate wells. Include drug-free wells as negative controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in 5% CO2.

  • Assay Readout: Use a metabolic assay to measure parasite viability. A common method is the SYBR Green I-based fluorescence assay, which measures DNA content.

    • Lyse the cells by adding a lysis buffer containing SYBR Green I.

    • Incubate in the dark for 1 hour.

    • Read fluorescence using a plate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis: Subtract background fluorescence (media only). Normalize the data to the drug-free control wells (100% growth). Plot the percentage of inhibition against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: PCR and Sanger Sequencing of the cytb Gene
  • Genomic DNA Extraction: Extract gDNA from ~10^6 infected cells using a commercial kit (e.g., DNeasy Blood & Tissue Kit, Qiagen) following the manufacturer's instructions.

  • PCR Amplification:

    • Set up a 25 µL PCR reaction containing: 1x PCR buffer, 200 µM dNTPs, 0.5 µM of each forward and reverse primer (designed to flank the cytb gene), 1 unit of Taq polymerase, and ~50 ng of gDNA.

    • Cycling Conditions:

      • Initial denaturation: 95°C for 5 min.

      • 35 cycles of: 95°C for 30s, 55-60°C (optimize annealing temp.) for 30s, 72°C for 1 min.

      • Final extension: 72°C for 5 min.

    • Verify the PCR product size on a 1% agarose gel.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a commercial kit (e.g., QIAquick PCR Purification Kit).

  • Sanger Sequencing: Send the purified PCR product and a sequencing primer to a commercial sequencing facility. Use both forward and reverse primers in separate reactions for robust results.

  • Sequence Analysis: Align the resulting sequences with a T. annulata cytb reference sequence (e.g., from a sensitive strain) using software like BLAST or sequence alignment tools (e.g., ClustalW) to identify SNPs.

Proposed Mechanism of Resistance

The mutation in cytochrome b disrupts the drug's ability to inhibit the electron transport chain, which is crucial for ATP synthesis in the parasite.

G cluster_0 Sensitive Parasite cluster_1 Resistant Parasite parvaquone_sens This compound cytb_sens Cytochrome b (Wild-Type) parvaquone_sens->cytb_sens Binds & Inhibits etc_sens Electron Transport Chain atp_sens ATP Synthesis etc_sens->atp_sens Drives death_sens Parasite Death etc_sens->death_sens Inhibition leads to atp_sens->death_sens Inhibition leads to parvaquone_res This compound cytb_res Cytochrome b (M121I Mutation) parvaquone_res->cytb_res Binding Reduced etc_res Electron Transport Chain atp_res ATP Synthesis etc_res->atp_res Continues survival_res Parasite Survival atp_res->survival_res Allows

Caption: Proposed mechanism of this compound action and resistance.

Technical Support Center: Enhancing Parvaquone Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Parvaquone. Due to its classification as a Biopharmaceutics Classification System (BCS) Class II drug, this compound exhibits high permeability but suffers from poor aqueous solubility, which is a primary limiting factor for its oral absorption.[1] The following strategies and protocols are designed to overcome this limitation.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound low?

A1: this compound's low oral bioavailability is primarily due to its poor aqueous solubility. As a BCS Class II compound, it has high membrane permeability, meaning it can be readily absorbed if it is in a dissolved state.[1] However, its low solubility limits the concentration of the drug available for absorption in the gastrointestinal tract.

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: The main strategies focus on improving the solubility and dissolution rate of this compound. These include:

  • Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Key approaches include Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Solid Lipid Nanoparticles (SLNs).[2]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level can enhance its wettability and dissolution rate.[3][4]

Q3: How effective are these strategies at improving bioavailability?

A3: These strategies have shown significant potential in improving the bioavailability of structurally similar hydroxynaphthoquinones like Buthis compound. For instance, a Buthis compound SNEDDS formulation demonstrated a 55% increase in the plasma Area Under the Curve (AUC₀₋₂₄) compared to a standard aqueous dispersion. Solid lipid nanoparticles have also been shown to enhance drug delivery and targeting.[2]

Troubleshooting Guides

Issue 1: Poor dissolution of this compound in formulation.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate solubility in the chosen vehicle/carrier. Screen a wider range of lipids, surfactants, and co-surfactants for SNEDDS, or polymers for solid dispersions. For SLNs, test solubility in different solid lipids like glyceryl monostearate.[2]Identification of an excipient system with higher solubilizing capacity for this compound.
Drug recrystallization upon storage. For solid dispersions, ensure the drug is fully amorphous using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).[5] Optimize the drug-to-carrier ratio to prevent drug saturation.A stable, amorphous solid dispersion with no evidence of drug crystallinity over time.
Incorrect formulation method. Review and optimize the preparation method. For example, in the melt method for SLNs, ensure the temperature is maintained above the lipid's melting point.[2] For SNEDDS, ensure proper homogenization.Improved drug loading and content uniformity in the final formulation.

Issue 2: Low in vivo efficacy despite successful in vitro dissolution.

Potential Cause Troubleshooting Step Expected Outcome
Precipitation of the drug in the gastrointestinal tract. Incorporate precipitation inhibitors (e.g., polymers like HPMC) into the formulation. For SNEDDS, conduct in vitro lipolysis studies to assess drug solubilization in a simulated GI environment.Maintained drug solubilization in the GI tract, leading to improved absorption.
First-pass metabolism. While this compound is a BCS Class II drug, significant first-pass metabolism can still limit bioavailability. Consider co-administration with metabolic inhibitors in preclinical studies to assess the impact.Determination of the extent of first-pass metabolism and its contribution to low bioavailability.
Inadequate cellular uptake. For intracellular targets, formulations like SLNs can enhance uptake by macrophages and other cells of the reticuloendothelial system (RES).[2] Evaluate cellular uptake using in vitro cell line models (e.g., U937 macrophage-like cells).[2]Increased intracellular drug concentration and enhanced therapeutic efficacy.

Quantitative Data Summary

The following table summarizes the bioavailability enhancement achieved for Buthis compound, a close analogue of this compound, using a nanoformulation strategy.

FormulationKey Pharmacokinetic ParameterImprovement vs. ControlReference
Buthis compound SNEDDSPlasma AUC₀₋₂₄55% increase[1]
Aqueous Buthis compound DispersionPlasma AUC₀₋₂₄Baseline (Control)[1]

Key Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by the Melt Method

This protocol is adapted from methodologies used for preparing Buthis compound SLNs.[2]

Materials:

  • This compound

  • Glyceryl monostearate (GMS) or another suitable solid lipid

  • Poloxamer 188 (Lutrol F68) or another suitable surfactant

  • Deionized water

Equipment:

  • Magnetic stirrer with hot plate

  • Probe sonicator

  • Water bath

  • Centrifuge

Procedure:

  • Melt the GMS (e.g., 20-50 mg) by heating it to 70-80°C.

  • Add this compound (e.g., 10 mg) to the molten lipid and stir for 30 minutes to ensure complete dissolution.

  • Prepare an aqueous surfactant solution (e.g., 1-2% w/v Poloxamer 188 in 30 mL deionized water) and heat it to the same temperature (80°C).

  • Pour the molten drug-lipid mixture into the hot aqueous surfactant solution under continuous stirring.

  • Subject the resulting hot dispersion to probe sonication for 10 minutes (e.g., using a 10 s on/off cycle for 5 minutes).

  • Cool the dispersion in an ice bath (5-10°C) with continuous stirring to allow the lipid to solidify and form nanoparticles.

  • To determine entrapment efficiency, centrifuge the dispersion at 10,000 rpm. Analyze the supernatant for free this compound content using a validated analytical method like UV-Vis spectrophotometry or HPLC.

Protocol 2: Preparation of Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This is a general protocol for the formulation of a SNEDDS.

Materials:

  • This compound

  • Oil (e.g., Capmul MCM, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

Equipment:

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Screen various oils, surfactants, and co-surfactants to determine the combination that provides the best solubility for this compound.

  • Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable nanoemulsion upon aqueous dilution.

  • Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.

  • Add the required amount of this compound to the excipient mixture.

  • Gently heat the mixture (e.g., to 40°C) on a magnetic stirrer until the drug is completely dissolved.

  • Vortex the mixture until a clear, homogenous liquid is formed. This is the SNEDDS pre-concentrate.

  • Evaluate the self-emulsification performance by adding a small amount of the SNEDDS pre-concentrate to a specified volume of water under gentle agitation and observing the formation of a nanoemulsion.

Visualizations

experimental_workflow_sln cluster_preparation SLN Preparation cluster_characterization Characterization cluster_evaluation Evaluation start Melt Lipid (GMS) dissolve Dissolve this compound in Molten Lipid start->dissolve mix Mix Lipid and Aqueous Phases dissolve->mix surfactant Prepare Hot Aqueous Surfactant Solution surfactant->mix sonicate Probe Sonicate the Dispersion mix->sonicate cool Cool in Ice Bath to Form SLNs sonicate->cool particle_size Particle Size Analysis cool->particle_size entrapment Entrapment Efficiency cool->entrapment stability Stability Studies cool->stability invitro In Vitro Dissolution cool->invitro invivo In Vivo Bioavailability Studies invitro->invivo

Caption: Workflow for the preparation and evaluation of this compound-loaded Solid Lipid Nanoparticles (SLNs).

snedds_mechanism cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_absorption Absorption snedds_capsule SNEDDS Pre-concentrate (this compound in Oil/Surfactant/Co-surfactant) dispersion Dispersion in GI Fluids snedds_capsule->dispersion Contact with Aqueous Environment nanoemulsion Formation of Nanoemulsion (Drug in small oil droplets) dispersion->nanoemulsion Spontaneous Emulsification dissolved_drug This compound in Solution (High Concentration) nanoemulsion->dissolved_drug Increased Surface Area & Maintained Solubilization absorption_node Absorption across Gut Wall dissolved_drug->absorption_node systemic_circulation Systemic Circulation (Improved Bioavailability) absorption_node->systemic_circulation

Caption: Mechanism of bioavailability enhancement by Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).

References

Parvaquone in Livestock: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Parvaquone in livestock. It offers detailed insights into the side effects and toxicity of this antiprotozoal agent, presented through troubleshooting guides, frequently asked questions (FAQs), comprehensive data summaries, and detailed experimental protocols.

Troubleshooting Guide: Common Issues Encountered During this compound Experiments

This guide addresses specific problems that may arise during the administration and evaluation of this compound in livestock.

Observed Issue Potential Cause(s) Recommended Action(s)
Swelling or Abscess at Injection Site - Non-sterile injection technique.- Irritation from the drug formulation.- High volume administered at a single site.- Ensure aseptic technique during administration.- Divide larger doses between two or more injection sites.- Monitor the swelling; it is often transient and resolves without intervention[1]. If it persists, becomes painful, or an abscess forms, consult a veterinarian for possible anti-inflammatory or antibiotic treatment.
Animal Shows Signs of Pain During or After Injection - Irritant nature of the this compound solution.- Injection into a nerve or sensitive tissue.- Administer the injection deep into the muscle, avoiding major nerves.- Consider using a slower injection rate.- Ensure the animal is properly restrained to prevent movement during injection.
Lack of Efficacy or Treatment Failure - Incorrect diagnosis of the pathogen.- Underdosing due to inaccurate weight estimation.- Advanced stage of the disease at the time of treatment.- Potential drug resistance.- Confirm the diagnosis of Theileriosis through appropriate laboratory tests.- Accurately weigh the animal before calculating the dose.- Initiate treatment in the early stages of the disease for best results[2][3].- If resistance is suspected, consider alternative treatments and report the case for further investigation.
Anaphylactic-like Reaction (Rare) - Hypersensitivity to this compound or excipients in the formulation.- Immediately cease administration.- Administer epinephrine and/or corticosteroids as per standard veterinary protocols.- Provide supportive care, such as maintaining a patent airway and monitoring vital signs.- Do not re-administer this compound to the affected animal.
No Adverse Effects Observed - this compound is generally well-tolerated at therapeutic doses.- This is the expected outcome in most cases. Continue to monitor the animal for the duration of the study period as per the experimental protocol. Several studies report no significant side effects with this compound treatment[4].

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound in cattle?

A1: The most frequently reported side effect of this compound in cattle is a transient, sometimes painless, swelling at the site of intramuscular injection. This local reaction typically disappears within a few days without the need for treatment[1]. Most clinical trials and field studies have concluded that this compound is generally a safe and well-tolerated drug with minimal adverse effects when used at the recommended therapeutic dose[4][5].

Q2: Are there any known systemic toxicities associated with this compound at therapeutic doses?

A2: At standard therapeutic dosages (e.g., 10-20 mg/kg body weight), systemic toxicity with this compound is not commonly observed. Studies have shown no significant changes in hematological parameters (RBC, WBC, Hb, PCV) or other clinical signs of toxicity[1]. However, it is crucial to adhere to recommended dosages, as overdose effects have not been extensively documented.

Q3: How does this compound compare to Buthis compound in terms of safety and side effects?

A3: Both this compound and its derivative, Buthis compound, are considered to have a good safety profile. Some studies suggest that Buthis compound may have a higher therapeutic index[4]. Buthis compound has been studied more extensively for subtle toxicities. For instance, studies in sheep at therapeutic doses of Buthis compound showed potential for mild cardiac damage (indicated by increased Troponin I) and a tendency to induce oxidative stress[6]. Similar detailed toxicity studies for this compound are less prevalent in the available literature.

Q4: Is this compound safe to use in pregnant or lactating animals?

A4: The safety of this compound during pregnancy and lactation has not been definitively established in all livestock species. Researchers should exercise caution and consult relevant veterinary formularies or product data sheets. If the study design requires the use of pregnant or lactating animals, it is advisable to conduct preliminary dose-ranging studies and monitor for any adverse effects on the dam and offspring.

Q5: What should I do if I suspect an overdose of this compound?

A5: There is limited information available on the specific signs of this compound overdose. In case of a suspected overdose, it is recommended to provide supportive care and monitor the animal closely for any adverse clinical signs. Key organ systems to monitor would include the liver, kidneys, and heart. Report the incident to the appropriate institutional animal care and use committee and the drug manufacturer.

Data Presentation: Summary of Quantitative Data

The following tables summarize the available quantitative data on the side effects and toxicity of this compound and the related compound Buthis compound.

Table 1: Reported Side Effects of this compound in Cattle

ParameterDosageSpeciesObserved Effect(s)IncidenceReference(s)
Local Reaction10 mg/kg, two dosesCattlePainless swelling at injection site15% of treated animals[1]
Systemic Toxicity10-20 mg/kgCattleNo significant side effects or clinical signs of toxicity observed.Not reported[4][7]
Systemic Toxicity20 mg/kgCalvesNo symptoms of toxicity observed.0%[8]

Table 2: Selected Toxicological Data for Buthis compound in Sheep (as a related compound)

Data from a study where Buthis compound was administered at 2.5 mg/kg IM twice at a 3-day interval.

ParameterPre-treatment (Mean ± SE)Post-treatment Peak (Mean ± SE)Fold Change (Approx.)InterpretationReference(s)
Oxidative Stress
Malondialdehyde (MDA)Not specifiedNot specified~2.8 fold increasePotential for lipid peroxidation[6]
Catalase (CAT)Not specifiedNot specified~2.2 fold decreaseAlteration in antioxidant enzyme activity[6]
Glutathione Peroxidase (GPX)Not specifiedNot specified~2.2 fold decreaseAlteration in antioxidant enzyme activity[6]
Cardiac & Renal Markers
Troponin I (Tn-I)Not specifiedStatistically significant increaseNot specifiedIndicative of mild cardiac damage[6]
Blood Urea Nitrogen (BUN)Not specifiedStatistically significant increaseNot specifiedPotential for renal effects[9]

Experimental Protocols

General Protocol for Acute Dermal/Intramuscular Toxicity Study (Adapted from OECD/VICH Guidelines)

This protocol provides a general framework for assessing the acute toxicity of a substance like this compound following parenteral administration.

Acute_Toxicity_Protocol cluster_preliminary Phase 1: Preliminary Steps cluster_study Phase 2: Sighting/Main Study cluster_post Phase 3: Post-Observation & Analysis p1 Ethical Approval (IACUC Review) p2 Animal Selection & Acclimatization (e.g., healthy cattle, >5 days) p1->p2 p3 Dose Formulation & Preparation (Sterile this compound solution) p2->p3 s1 Animal Grouping & Dosing (e.g., 3 dose groups + 1 control) p3->s1 Proceed to dosing s2 Administration (Deep Intramuscular Injection) s1->s2 s3 Clinical Observation (Daily) (Behavior, injection site, vital signs) s2->s3 s4 Data Collection (Body weight, feed/water intake) s3->s4 e1 Observation Period (Typically 14 days post-dose) s4->e1 Begin observation e2 Blood Sampling (Hematology & Clinical Chemistry) e1->e2 e3 Necropsy & Histopathology (Gross examination, tissue collection) e2->e3 e4 Data Analysis & Reporting (Statistical analysis, final report) e3->e4

Caption: Workflow for a general acute toxicity study in livestock.

Methodology Details:

  • Animal Selection: Healthy, adult non-pregnant female cattle (or the target species) are typically used. Animals are acclimatized to laboratory conditions for at least 5 days before the study begins.

  • Dose Groups: A control group (receiving the vehicle only) and at least three test groups receiving geometrically spaced doses of this compound are established. The dose levels should be selected to identify a no-observed-adverse-effect-level (NOAEL) and doses that cause toxicity.

  • Administration: The test substance is administered as a single intramuscular injection. The volume should not exceed the recommended maximum for a single injection site.

  • Observations: Animals are observed for mortality, clinical abnormalities, and behavioral changes at least once daily for 14 days. The injection site is examined daily for signs of local reactions. Body weights are recorded prior to administration and weekly thereafter.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy. Histopathological examination is performed on the injection site and major organs from the control and high-dose groups.

Signaling Pathways and Mechanisms of Toxicity

Mechanism of Action and Potential for Oxidative Stress

This compound, like other naphthoquinones, primarily targets the mitochondrial electron transport chain of the protozoan parasite. It specifically inhibits the cytochrome bc1 complex (Complex III), disrupting ATP synthesis and leading to the parasite's death. However, this mechanism can also have off-target effects on the host's mitochondria, particularly at high concentrations, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Naphthoquinone_Toxicity_Pathway cluster_mitochondria Mitochondrion cluster_cell Host Cell ETC Electron Transport Chain (Complex III) ROS Reactive Oxygen Species (ROS) (e.g., Superoxide) ETC->ROS Leakage of e- ATP ATP Synthesis ETC->ATP Blocked OxidativeStress Oxidative Stress ROS->OxidativeStress Induces This compound This compound (High Concentration) This compound->ETC Inhibition LipidPerox Lipid Peroxidation OxidativeStress->LipidPerox ProteinOx Protein Oxidation OxidativeStress->ProteinOx CellDamage Cellular Damage LipidPerox->CellDamage ProteinOx->CellDamage

Caption: Potential pathway for this compound-induced oxidative stress.

References

Technical Support Center: Optimizing Parvaquone Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments aimed at optimizing Parvaquone treatment protocols and minimizing the development of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound, a hydroxynaphthoquinone, primarily acts by inhibiting the mitochondrial electron transport chain of Theileria parasites.[1] Its molecular target is the cytochrome b (cytb) protein, a key component of the cytochrome bc1 complex (Complex III).[1][2] By binding to the Q_o quinone-binding site of cytochrome b, this compound disrupts the parasite's cellular respiration and energy production, ultimately leading to its death.[1][3]

Q2: What is the principal mechanism of resistance to this compound?

A2: The primary mechanism of resistance to this compound and the closely related compound Buthis compound is the development of mutations in the parasite's mitochondrial cytochrome b (cytb) gene.[4][5] These mutations typically occur in the drug-binding regions, known as the Q_o1 and Q_o2 domains, which reduces the binding affinity of the drug to its target and diminishes its efficacy.[4][6]

Q3: Which specific mutations in the cytb gene are known to confer resistance to hydroxynaphthoquinones like this compound?

A3: While much of the specific mutation analysis has been conducted on the more recent compound, Buthis compound, these findings are highly relevant to understanding this compound resistance due to their similar structures and mechanisms of action. Several non-synonymous mutations in the cytb gene have been linked to resistance, including:

  • V135A[7][8]

  • P253S[4][7][8]

  • M128I[4]

  • S129G[4][9]

  • L262S[4][6][9]

  • I114M[6]

  • S347L[6]

These mutations are often located within the putative drug-binding pockets of the cytochrome b protein.[4][6]

Q4: How can I determine if a Theileria isolate is resistant to this compound in vitro?

A4: this compound resistance can be determined in vitro by conducting a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to establish the 50% inhibitory concentration (IC50) for the parasite isolate.[10][11] A significant increase in the IC50 value compared to a known sensitive strain is indicative of resistance.[12] Molecular analysis, involving PCR amplification and sequencing of the cytb gene, can then be used to identify known resistance-associated mutations.[4][10]

Q5: Are there alternative treatment strategies if this compound resistance is detected?

A5: Currently, there are limited alternative drugs with the same efficacy as this compound and Buthis compound for treating theileriosis.[3] Research into new compounds is ongoing. In cases of suspected resistance, it is crucial to confirm the diagnosis and consider supportive therapies. The use of drug combinations has been explored, for instance, combining this compound with the diuretic frusemide to manage pulmonary edema associated with severe East Coast fever.[13][14] However, this does not address the underlying drug resistance.

Troubleshooting Guides

In Vitro Drug Susceptibility Testing (MTT Assay)
Problem Possible Cause Solution
High variability in IC50 values between replicates. Inconsistent cell seeding density.Ensure a homogeneous cell suspension before plating. Use a hemocytometer for accurate cell counting.
Pipetting errors when adding the drug.Use calibrated pipettes and change tips between different drug concentrations.
No dose-dependent inhibition observed. The isolate is highly resistant.Extend the range of drug concentrations tested. Confirm the viability of the cells prior to the assay.
The drug has degraded.Prepare fresh drug solutions from a reliable stock for each experiment.
Low absorbance readings across all wells. Insufficient incubation time with MTT reagent.Ensure the recommended incubation period is followed to allow for formazan crystal formation.
The cell density is too low.Optimize the initial cell seeding density for the specific cell line being used.
Molecular Detection of Resistance Mutations
Problem Possible Cause Solution
PCR amplification of the cytb gene fails. Poor DNA quality.Assess DNA purity and concentration using spectrophotometry. If necessary, re-extract the DNA.[4]
PCR inhibitors in the DNA sample.Include a cleanup step in the DNA extraction protocol or dilute the DNA template.
Incorrect PCR primer design or annealing temperature.Verify primer sequences and optimize the annealing temperature using a gradient PCR.
Unclear or ambiguous sequencing results. Low-quality PCR product.Purify the PCR product before sequencing to remove unincorporated primers and dNTPs.
Mixed parasite population (sensitive and resistant).Consider subcloning the PCR product into a vector for sequencing of individual clones to identify different alleles.

Data Presentation

Table 1: Comparative Efficacy of this compound and Buthis compound in Treating Theileriosis

DrugDiseaseRecovery RateReference
This compoundTheileria annulata infection60.7%[15]
Buthis compoundTheileria annulata infection88.7%[15]
This compoundEast Coast Fever (T. parva)88%[16]
Buthis compoundEast Coast Fever (T. parva)90%[16]

Table 2: In Vitro Susceptibility of Theileria Isolates to Buthis compound

Isolate TypeIC50 Range (ng/mL)Key Associated MutationsReference
Sensitive0.33 - 1.79None[7]
Resistant> 7 (up to >40-fold increase)V135A, P253S, M128I[7][12]

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility (MTT Assay)

  • Cell Seeding: Culture Theileria-infected lymphocytes in a 96-well plate at an optimized density.

  • Drug Application: Prepare serial dilutions of this compound and add them to the designated wells. Include untreated control wells.

  • Incubation: Incubate the plate for 72-96 hours under appropriate culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and use a dose-response curve to determine the IC50 value.[12]

Protocol 2: Amplification and Sequencing of the cytb Gene

  • DNA Extraction: Isolate genomic DNA from Theileria-infected blood or cultured cells using a commercial spin-column-based kit, following the manufacturer's instructions.[4] Assess the quality and quantity of the extracted DNA.[4]

  • PCR Amplification: Amplify the full or partial cytb gene using specific primers. A typical PCR reaction mixture includes DNA template, primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.

  • PCR Cycling: Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[17]

  • Verification of Amplicon: Run the PCR product on an agarose gel to confirm the presence of a band of the expected size.[4]

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with a reference sequence from a known this compound-sensitive strain to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes in the Q_o1 and Q_o2 regions.[6]

Mandatory Visualizations

cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) ComplexIII Complex III (Cytochrome bc1) CytB Cytochrome b ATP_Synthase ATP Synthase CytB->ATP_Synthase Disrupts Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP ATP_Synthase->ATP Inhibition of ATP Synthesis This compound This compound This compound->CytB Binds to Qo site & Inhibits

Caption: this compound's mechanism of action targeting Cytochrome b.

start Clinical Treatment Failure or High In Vitro IC50 dna_extraction 1. Isolate Parasite Genomic DNA (from blood or culture) start->dna_extraction pcr 2. PCR Amplification of Cytochrome b (cytb) Gene dna_extraction->pcr sequencing 3. Sanger Sequencing of PCR Product pcr->sequencing analysis 4. Sequence Alignment & Analysis sequencing->analysis mutation Mutation Detected in Qo Site (e.g., P253S, L262S) analysis->mutation Yes no_mutation No Known Resistance Mutation analysis->no_mutation No other_mechanisms Consider Other Resistance Mechanisms or Experimental Error no_mutation->other_mechanisms

Caption: Workflow for detecting this compound resistance mutations.

References

Drug interactions between Parvaquone and other veterinary medicines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Parvaquone Drug Interactions

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential drug-drug interactions when using this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Are there any documented drug-drug interactions with this compound?

A1: Publicly available scientific literature does not extensively document specific drug-drug interactions for this compound with other veterinary medicines. While this compound has been evaluated in combination with drugs like frusemide for managing clinical signs of East Coast fever, these studies focus on efficacy rather than pharmacokinetic interactions.[1][2] The lack of data means that a potential for interactions cannot be ruled out, and researchers should proceed with caution when co-administering this compound with other drugs.

Q2: How is this compound metabolized, and why is this important for predicting interactions?

A2: this compound is a naphthoquinone compound, and its metabolism is presumed to occur in the liver.[3] The specific metabolic pathways, particularly the cytochrome P450 (CYP) enzymes involved, have not been fully characterized in veterinary species.[4][5][6] Understanding the metabolism is critical because if this compound is metabolized by a specific CYP enzyme, it could compete with other drugs metabolized by the same enzyme. This could lead to altered plasma concentrations and potentially impact efficacy or toxicity.

Q3: What types of drugs are theoretically most likely to interact with this compound?

A3: Based on general pharmacological principles, drugs that are potent inducers or inhibitors of hepatic cytochrome P450 enzymes could potentially interact with this compound.[5]

  • CYP Inducers (e.g., some anticonvulsants like phenobarbital, or rifampin) could potentially increase the metabolism of this compound, leading to lower plasma concentrations and reduced efficacy.

  • CYP Inhibitors (e.g., some antifungal agents like ketoconazole, or macrolide antibiotics) could decrease the metabolism of this compound, leading to higher plasma concentrations and an increased risk of toxicity.

Additionally, drugs that are highly bound to plasma proteins could compete with this compound for binding sites, although the extent of this compound's plasma protein binding is not well-documented.

Q4: My experiment involves co-administering this compound with another drug and I'm seeing unexpected results (e.g., toxicity, lack of efficacy). What should I do?

A4: If you observe unexpected results, consider the following troubleshooting steps:

  • Review Pharmacokinetic Data: Check if pharmacokinetic data is available for the co-administered drug in your target species. Is it a known CYP inhibitor or inducer?

  • Stagger Dosing: If feasible, consider staggering the administration times of the two drugs to avoid peak plasma concentrations occurring simultaneously.

  • Monitor Plasma Concentrations: If analytical methods are available, measure the plasma concentrations of this compound and the co-administered drug, both when given alone and in combination, to directly assess any pharmacokinetic interaction.

  • Dose Adjustment: Depending on the observed effect and plasma concentration data, you may need to adjust the dose of one or both drugs.

  • Consult Literature: Search for any known interaction profiles of drugs in the same class as this compound (naphthoquinones) or the co-administered drug.

Pharmacokinetic Data

While direct interaction data is scarce, understanding the basic pharmacokinetic parameters of this compound in cattle is essential for designing experiments.

Table 1: Pharmacokinetic Parameters of this compound in Cattle [7][8]

ParameterValue (Mean ± SEM)
Dose 20 mg/kg (intramuscular)
Maximum Plasma Concentration (Cmax) 6.36 ± 0.58 µg/mL
Time to Cmax (Tmax) 0.84 ± 0.08 h
Terminal Elimination Half-life (t½) 11.12 ± 1.63 h

Experimental Protocols

Given the limited data, researchers may need to conduct their own interaction studies. Below are generalized protocols for in vitro and in vivo assessment.

Protocol 1: In Vitro Metabolic Interaction Screening

Objective: To determine if a co-administered drug inhibits the metabolism of this compound using liver microsomes.

Methodology:

  • Source Microsomes: Obtain liver microsomes from the target animal species (e.g., bovine, ovine).

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes, a NADPH-generating system, and this compound at a concentration around its Km (if known, otherwise use a concentration based on therapeutic levels).

    • In parallel incubations, add the potential interacting drug at various concentrations.

    • Include a positive control inhibitor (e.g., ketoconazole for CYP3A) and a negative control (vehicle).

  • Sampling: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Stop the reaction and analyze the concentration of remaining this compound using a validated analytical method like HPLC.[7][8]

  • Data Interpretation: Compare the rate of this compound depletion in the presence and absence of the interacting drug. A significant decrease in the rate of metabolism suggests inhibition.

Protocol 2: In Vivo Pharmacokinetic Interaction Study

Objective: To determine if a co-administered drug alters the pharmacokinetic profile of this compound in the target animal.

Methodology:

  • Animal Model: Use a crossover study design with a sufficient number of healthy animals for statistical power.

  • Phase 1 (Control):

    • Administer this compound at the therapeutic dose (e.g., 20 mg/kg IM for cattle).[8]

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) to characterize the full pharmacokinetic profile.

  • Washout Period: Allow a sufficient washout period between treatments (at least 5-7 times the half-life of both drugs).

  • Phase 2 (Treatment):

    • Administer the potential interacting drug for a duration sufficient to achieve steady-state concentrations (if it's an inducer) or prior to this compound administration (if it's an inhibitor).

    • Administer this compound and repeat the blood sampling schedule from Phase 1.

  • Sample Analysis: Analyze plasma samples for this compound concentrations using a validated method.[7]

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both phases and compare them using appropriate statistical tests. A significant change in these parameters indicates a drug-drug interaction.

Visualizations

Workflow for Assessing Potential Drug Interactions

The following diagram outlines a logical workflow for researchers to evaluate the potential for drug-drug interactions with this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Confirmation cluster_3 Phase 4: Action lit_review Literature Review: - PK/PD of co-administered drug - Known CYP inhibitor/inducer? theory_risk Theoretical Risk Assessment lit_review->theory_risk decision1 Potential Interaction Risk? theory_risk->decision1 invitro_study In Vitro Metabolism Study (e.g., Liver Microsomes) decision1->invitro_study Yes no_action Proceed with Caution Monitor for Adverse Events decision1->no_action No / Low invitro_results Metabolism Inhibited? invitro_study->invitro_results invivo_study In Vivo Crossover PK Study in Target Species invitro_results->invivo_study Yes invitro_results->no_action No pk_params Analyze PK Parameters (AUC, Cmax, t½) invivo_study->pk_params pk_change Significant PK Change? pk_params->pk_change pk_change->no_action No action_required Action Required: - Dose Adjustment - Avoid Co-administration pk_change->action_required Yes

Workflow for assessing potential drug-drug interactions.
Decision Pathway for Co-administration

This diagram provides a decision-making framework when considering the use of this compound with another veterinary medicine during an experiment.

G start Start: Co-administering This compound + Drug X q1 Is Drug X a known potent CYP450 inducer or inhibitor? start->q1 action_pk Consider In Vivo PK study to quantify interaction q1->action_pk Yes action_monitor Proceed with caution. Intensify monitoring for adverse events & efficacy. q1->action_monitor No / Unknown q2 Is co-administration medically necessary? q3 Can doses be staggered to avoid Tmax overlap? q2->q3 Yes action_avoid Avoid Co-administration if possible q2->action_avoid No q3->action_monitor No action_stagger Stagger administration. Intensify monitoring. q3->action_stagger Yes action_pk->q2

References

Impact of Parvaquone treatment on the carrier state of Theileria infections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Parvaquone and the related compound Buthis compound on the carrier state of Theileria infections.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and Buthis compound against Theileria parasites?

A1: this compound and Buthis compound are hydroxynaphthoquinones that primarily act by inhibiting the parasite's mitochondrial electron transport chain.[1][2] They specifically target the cytochrome b (cytb) protein, a key component of the cytochrome bc1 complex (Complex III).[1][2] By binding to the Q_o quinone-binding site of cytochrome b, these drugs disrupt the parasite's energy metabolism, leading to its death.[1][2] Buthis compound is considered a second-generation compound and is more potent than this compound.[1][3]

Q2: Does this compound or Buthis compound treatment eliminate the Theileria carrier state in infected animals?

A2: While this compound and Buthis compound are highly effective in treating the clinical signs of theileriosis, they do not always achieve a complete parasitological cure, and a carrier state may persist.[4][5] Studies have shown that even after successful clinical recovery, a low level of piroplasm parasitemia can be detected in some animals for an extended period.[4] This carrier state means the animal can still be a source of infection for ticks.[6]

Q3: What are the known reasons for this compound/Buthis compound treatment failure?

A3: Treatment failure with this compound and Buthis compound is an increasing concern and is primarily linked to the emergence of drug-resistant Theileria strains.[7][8][9] This resistance is predominantly associated with single or multiple point mutations in the parasite's cytochrome b (cytb) gene, which alters the drug's binding site.[7][8][10] Inappropriate drug application can also contribute to the development of resistance.[11][12]

Q4: How can I detect the Theileria carrier state in an animal following treatment?

A4: Detecting the low levels of parasitemia characteristic of the carrier state requires sensitive diagnostic techniques. The polymerase chain reaction (PCR) is a highly sensitive method for detecting parasite DNA in the blood of carrier animals.[13] Microscopic examination of Giemsa-stained blood smears and lymph node biopsy smears can also be used, but may not be sensitive enough to detect very low parasite loads.[14] Serological tests that detect antibodies against Theileria can indicate exposure but do not necessarily confirm an active carrier infection.

Q5: Is there a difference in efficacy between this compound and Buthis compound?

A5: Yes, Buthis compound is generally considered more effective than this compound for treating Theileria annulata infections.[3] In comparative studies, Buthis compound has demonstrated a higher recovery rate at a lower dosage compared to this compound.[3]

Troubleshooting Guides

Problem 1: Clinical signs of theileriosis persist or reappear shortly after a standard course of this compound/Buthis compound treatment.

  • Possible Cause 1: Drug Resistance. The infecting Theileria strain may have developed resistance to the drug.

    • Troubleshooting Step 1: Collect a blood sample for molecular analysis. Sequence the parasite's cytochrome b (cytb) gene to identify known resistance-associated mutations.[7][8]

    • Troubleshooting Step 2: If resistance is confirmed, consider alternative treatment options if available, or supportive care.

  • Possible Cause 2: Inadequate Dosage or Treatment Regimen. The dosage may have been too low, or the treatment course too short to effectively clear the parasite load.

    • Troubleshooting Step 1: Review the treatment protocol to ensure the correct dosage (e.g., Buthis compound at 2.5 mg/kg body weight) and administration schedule were followed.[15]

    • Troubleshooting Step 2: In some severe cases, a second dose 48-72 hours after the first may be necessary.[15]

  • Possible Cause 3: Severe Disease Progression. The disease may have been too advanced at the time of treatment for the drug to be fully effective.

    • Troubleshooting Step 1: Initiate treatment as early as possible upon diagnosis for the best outcome.[15]

    • Troubleshooting Step 2: Provide supportive care, including anti-inflammatory medications and fluids, to aid recovery.[15]

Problem 2: An animal appears clinically healthy after treatment, but PCR analysis indicates the continued presence of Theileria DNA.

  • Possible Cause: Persistent Carrier State. This is a common outcome of this compound/Buthis compound treatment. The drug effectively controls the clinical disease, but does not completely eliminate the parasite.[4]

    • Troubleshooting Step 1: Monitor the animal for any signs of relapse, although this is uncommon in immunocompetent animals.

    • Troubleshooting Step 2: Be aware that this animal can act as a reservoir for tick-borne transmission. Implement stringent tick control measures to prevent further spread.

    • Troubleshooting Step 3: For experimental purposes requiring parasite-free animals, it may be necessary to source naive animals.

Data Presentation

Table 1: Comparative Efficacy of this compound and Buthis compound against Theileria annulata

DrugDosageNumber of DosesRecovery RateReference
This compound10-20 mg/kgUp to 360.7%[3]
Buthis compound2.5 mg/kgUp to 388.7%[3]

Table 2: In Vitro Activity of this compound and Buthis compound against Theileria parva

DrugEC50 (ng/ml)Reference
This compound3-6[16]
Buthis compound0.3[16]
EC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay for Theileria-infected Lymphocytes (MTT Assay)

This protocol is adapted from methodologies used to assess the efficacy of antitheilerial drugs.[1]

  • Cell Seeding: Seed Theileria-infected lymphocytes into 96-well microtiter plates at a density of 2 x 10^4 cells/well in a suitable culture medium.

  • Drug Preparation and Dilution: Prepare a stock solution of this compound or Buthis compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the drug in the culture medium to achieve a range of final concentrations to be tested. Include a drug-free control well.

  • Incubation: Add the diluted drug solutions to the appropriate wells. Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.

Protocol 2: PCR-based Detection of Theileria Carrier State

This protocol provides a general workflow for detecting Theileria DNA in blood samples.

  • DNA Extraction: Extract total DNA from whole blood samples collected in an anticoagulant (e.g., EDTA) using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Primer Selection: Use primers that target a specific and conserved gene of the Theileria species of interest. The gene encoding the major piroplasm surface protein (MPSP) or the 18S rRNA gene are common targets.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the selected primers.

    • Add the extracted DNA template to the master mix.

    • Perform PCR amplification using a thermal cycler with an optimized program of denaturation, annealing, and extension steps.

  • Detection of PCR Products:

    • Analyze the PCR products by agarose gel electrophoresis. A band of the expected size indicates a positive result.

    • For higher sensitivity and quantification, use a quantitative PCR (qPCR) assay with a species-specific probe.

Mandatory Visualizations

Theileria_Signaling_Pathway_and_Drug_Action cluster_parasite Theileria Parasite cluster_host Host Leukocyte Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Cyt_b Cytochrome b ATP_prod ATP Production Cyt_b->ATP_prod e- transfer Nucleus Nucleus c_JUN c-JUN Proliferation Cell Proliferation (Transformation) c_JUN->Proliferation This compound This compound This compound->Cyt_b Inhibition Buthis compound Buthis compound Buthis compound->Cyt_b Inhibition TaPIN1 Secreted TaPIN1 Buthis compound->TaPIN1 Inhibition TaPIN1->c_JUN Stabilization Experimental_Workflow_Carrier_State Start Start: Animal with Theileriosis Treatment Administer this compound or Buthis compound Treatment Start->Treatment Clinical_Eval Clinical Evaluation Treatment->Clinical_Eval Outcome Clinical Recovery? Clinical_Eval->Outcome Failure Treatment Failure: Investigate Resistance Outcome->Failure No Carrier_Detect Sample Collection (Blood) Outcome->Carrier_Detect Yes PCR PCR for Theileria DNA Carrier_Detect->PCR Result PCR Result PCR->Result Negative No Carrier State Detected Result->Negative Negative Positive Carrier State Confirmed: Implement Tick Control Result->Positive Positive

References

Technical Support Center: Troubleshooting Poor Clinical Response to Parvaquone Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the efficacy of Parvaquone and its analogues against Theileria species. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during in vitro and in vivo experiments, particularly concerning poor clinical response.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and Buthis compound?

A1: this compound and its more potent analogue, Buthis compound, are hydroxynaphthoquinones that primarily act by inhibiting the parasite's mitochondrial electron transport chain.[1][2] They specifically target the cytochrome b (cytb) protein, a critical component of the cytochrome bc1 complex (Complex III).[1][2][3] This binding disrupts the parasite's energy metabolism, leading to its death.[1][2]

Q2: We are observing a diminished response to this compound/Buthis compound in our Theileria cultures. What are the likely causes?

A2: A poor response is most commonly linked to the development of drug resistance. This resistance is predominantly associated with genetic mutations in the parasite. The primary suspect is the cytochrome b (cytb) gene.[3][4][5][6][7][8][9][10][11][12][13] Additionally, mutations in the Theileria annulata peptidyl-prolyl isomerase (TaPIN1) gene have also been implicated in conferring resistance.[5][14]

Q3: What specific mutations are associated with this compound/Buthis compound resistance?

A3: Several non-synonymous mutations in the cytb gene have been identified in resistant Theileria annulata strains. These mutations often occur within the drug's putative binding sites.[6][11] Some of the reported mutations include S109G, I114M, S129G, V135A, A146T, P233S, P253S, and L262S.[4][5][6] In the TaPIN1 gene, the A53P mutation has been linked to buthis compound resistance.[4][5]

Q4: Are there alternative therapies to consider in cases of confirmed this compound resistance?

A4: Yes, research is ongoing to identify effective alternatives. One promising compound is Trifloxystrobin, which has demonstrated efficacy against Buthis compound-resistant Theileria parasites.[15][16] Additionally, some studies have explored the use of herbal compounds, such as Calotropis procera, as a potential alternative treatment for theileriosis.[17][18]

Q5: How do the pharmacokinetic profiles of this compound and Buthis compound differ?

A5: Buthis compound generally exhibits a more favorable pharmacokinetic profile for treating theileriosis. It has a longer terminal elimination half-life in cattle compared to this compound, suggesting a more sustained therapeutic effect.[2][19]

Troubleshooting Guide

Issue 1: Higher than expected IC50 values for this compound/Buthis compound in vitro.

Possible Cause:

  • Development of drug resistance in the Theileria cell line.

  • Suboptimal drug concentration or degradation.

  • Issues with the cell viability assay.

Troubleshooting Steps:

  • Verify Drug Integrity: Ensure the this compound/Buthis compound stock solution is correctly prepared, stored, and has not expired.

  • Sequence Key Genes: Perform PCR and sequencing of the parasite's cytb and TaPIN1 genes to screen for known resistance-conferring mutations.

  • Validate Assay: Run the cell viability assay (e.g., MTT assay) with a known susceptible Theileria strain to confirm the assay is performing as expected.

  • Consider Alternative Drugs: Test the resistant cell line against alternative compounds like Trifloxystrobin to assess for cross-resistance.[15]

Issue 2: Treatment failure with Buthis compound in an animal model despite correct dosage.

Possible Cause:

  • Infection with a drug-resistant strain of Theileria.

  • Suboptimal drug absorption or rapid metabolism in the host.

  • Severe disease progression at the time of treatment.

  • Concurrent infections complicating the clinical picture.

Troubleshooting Steps:

  • Isolate and Genotype the Parasite: Collect a blood sample from the animal, isolate the Theileria parasite, and sequence the cytb and TaPIN1 genes to check for resistance mutations.

  • Pharmacokinetic Analysis: If possible, measure the plasma concentration of Buthis compound in the treated animal to ensure it is within the therapeutic range.[11]

  • Review Treatment Timing: Efficacy is often higher when treatment is initiated in the early stages of the disease.[19]

  • Comprehensive Diagnosis: Conduct a thorough diagnostic workup to rule out other pathogens that may be contributing to the poor clinical outcome.

Data Presentation

Table 1: Key Pharmacokinetic Parameters of Buthis compound and this compound in Cattle

ParameterButhis compoundThis compound
Dosage 2.5 mg/kg20 mg/kg
Maximum Plasma Concentration (Cmax) 0.102 +/- 0.030 µg/ml6.36 +/- 0.58 µg/ml
Time to Cmax (Tmax) 3.17 +/- 0.39 h0.84 +/- 0.08 h
Terminal Elimination Half-life (t1/2) 26.44 +/- 2.81 h11.12 +/- 1.63 h
(Source: Adapted from Kinabo & Bogan, 1988)[19]

Table 2: Efficacy of Buthis compound in Treating Theileriosis in Different Cattle Breeds

Cattle Breed(s)Theileria SpeciesButhis compound DosageKey Efficacy Results
Exotic (Bos taurus) and improved (Bos taurus cross Bos indicus)T. parva2.5 mg/kg (one or two doses)Overall recovery rate of 85.6%
Friesian (Bos taurus)T. annulataSingle doseMilk yield doubled compared to untreated group; fever controlled within two days
Holstein Friesian (cross-bred)T. annulata2.5 mg/kg (single dose) with supportive therapySuccessful treatment of a clinical case
(Source: Adapted from various studies)[20]

Experimental Protocols

Protocol 1: Determination of Buthis compound IC50 using the MTT Assay

Objective: To determine the 50% inhibitory concentration (IC50) of Buthis compound against a Theileria-infected cell line.

Methodology:

  • Cell Seeding: Seed Theileria-infected lymphocytes into 96-well microtiter plates at a density of 2 x 10^4 cells/well.

  • Drug Dilution: Prepare serial dilutions of Buthis compound in a suitable culture medium. Include a drug-free control.

  • Incubation: Add the drug dilutions to the wells and incubate the plates for 72-96 hours under standard culture conditions.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 4 hours.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.[1][21]

Protocol 2: Molecular Detection of Buthis compound Resistance Mutations

Objective: To identify known mutations in the cytb and TaPIN1 genes associated with Buthis compound resistance.

Methodology:

  • DNA Extraction: Isolate genomic DNA from the Theileria parasite.

  • PCR Amplification: Amplify the cytb and TaPIN1 genes using specific primers.

  • Sequencing: Sequence the PCR products.

  • Sequence Analysis: Align the obtained sequences with a reference sequence from a susceptible Theileria strain to identify any non-synonymous mutations.

Visualizations

cluster_workflow Troubleshooting Workflow for Poor this compound Response start Poor Clinical Response Observed in_vitro In Vitro Experiment (e.g., High IC50) start->in_vitro in_vivo In Vivo Experiment (Treatment Failure) start->in_vivo check_drug Verify Drug Integrity and Assay Conditions in_vitro->check_drug sequence_genes Sequence Parasite Genes (cytb, TaPIN1) in_vivo->sequence_genes pk_analysis Conduct Pharmacokinetic Analysis in_vivo->pk_analysis check_drug->sequence_genes resistance_confirmed Resistance Mutation Identified? sequence_genes->resistance_confirmed explore_alternatives Explore Alternative Therapies resistance_confirmed->explore_alternatives Yes optimize_protocol Optimize Experimental Protocol resistance_confirmed->optimize_protocol No

Caption: Troubleshooting workflow for poor this compound response.

cluster_pathway This compound/Buthis compound Mechanism of Action and Resistance cluster_mito Parasite Mitochondrion This compound This compound/ Buthis compound cytb Cytochrome b (cytb) This compound->cytb Binds to Qo site etc Electron Transport Chain cyt_bc1 Cytochrome bc1 Complex (Complex III) etc->cyt_bc1 atp ATP Synthesis cyt_bc1->atp inhibition Inhibition cytb->inhibition resistance Resistance cytb->resistance inhibition->atp Blocks electron flow mutation Mutation in cytb gene (e.g., S129G, P253S) mutation->cytb Alters drug binding site

Caption: this compound mechanism of action and resistance.

References

Technical Support Center: Parvaquone Efficacy and Relapse Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the long-term efficacy and relapse rates associated with Parvaquone treatment for parasitic diseases, primarily theileriosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, a hydroxynaphthoquinone, primarily functions by disrupting the parasite's mitochondrial electron transport chain.[1] It specifically targets the cytochrome b protein, a critical component of the cytochrome bc1 complex (Complex III).[1][2] By binding to the Q_o (quinone-binding) site of cytochrome b, this compound inhibits the parasite's energy generation, ultimately leading to its death.[1] This mechanism is shared with other hydroxynaphthoquinones like its successor, Buthis compound.[2]

Q2: What is the reported long-term efficacy of this compound in treating bovine theileriosis?

A2: The efficacy of this compound can vary depending on the parasite species, the timing of treatment, and the severity of the infection. In studies treating Theileria annulata infections in cattle, recovery rates have been reported at 60.7%.[3][4] Early intervention before the onset of severe clinical signs, such as high piroplasm parasitaemia, is correlated with better outcomes.[4][5] For instance, one study noted that in animals with advanced disease (piroplasm parasitaemia >10%), recovery rates were reduced.[4] In Iraq, a study on naturally occurring theileriosis caused by T. annulata showed a high recovery rate, with 43 out of 45 treated cases recovering successfully.[6]

Q3: What are the observed relapse rates after treatment with this compound?

A3: Several studies have reported no significant side effects or relapse of theileriosis following treatment with this compound.[3][4] However, it is important to note that a total parasitological cure may not always be achieved, meaning a low level of parasitemia might persist.[7] This persistent low-level infection can potentially confer immunity against homologous strains but may also serve as a source for disease transmission through the tick vector.[4]

Q4: How does the efficacy of this compound compare to its successor, Buthis compound?

A4: Buthis compound, a second-generation hydroxynaphthoquinone, generally demonstrates superior efficacy compared to this compound for treating theileriosis.[1] In a comparative study on T. annulata infection, the recovery rate for animals treated with Buthis compound was 88.7%, significantly higher than the 60.7% observed for this compound.[3][4] Buthis compound is also effective at a much lower dose (2.5 mg/kg) compared to this compound (10-20 mg/kg).[1][3]

Q5: What are the known causes of treatment failure or apparent relapse with hydroxynaphthoquinones like this compound?

A5: Treatment failure can be attributed to several factors. The emergence of drug-resistant parasite strains is a primary concern. Resistance to the related drug Buthis compound is linked to non-synonymous point mutations in the parasite's cytochrome b (cyto-b) gene, which alters the drug's binding site.[8][9][10] Inappropriate drug application, such as underdosing or incorrect timing, can also contribute to poor outcomes and the selection of resistant populations.[10] Furthermore, a recent study on Theileria orientalis Ikeda showed that while Buthis compound had a transient effect, parasites recrudesced, and a subsequent higher dose had no effect, suggesting the potential emergence of a resistant subpopulation.[11]

Q6: Is this compound effective against other parasites like Leishmania?

A6: Yes, hydroxynaphthoquinones, including Buthis compound (which is structurally similar to this compound), have shown potential as antileishmanial agents.[12][13] Buthis compound has demonstrated potent in vitro activity against species causing both visceral and cutaneous leishmaniasis.[13] However, its poor aqueous solubility and resulting low bioavailability have been challenges for clinical application.[12][14] Research into novel formulations, such as loading the drug into nanoparticles, has shown significantly improved therapeutic efficacy in in vivo models of resistant visceral leishmaniasis.[12]

Data Presentation

Table 1: Comparative Efficacy of this compound vs. Buthis compound (Theileria annulata)

DrugDosageNo. of Animals TreatedRecovery RateRelapse ObservedSource
This compound 10-20 mg/kg (up to 3 doses)8660.7%No[3]
Buthis compound 2.5 mg/kg (up to 3 doses)7388.7%No[3]

Table 2: Efficacy of this compound in Various Theileria Studies

Parasite SpeciesStudy TypeDosageOutcomeSource
Theileria annulata Natural Infection20 mg/kg (1-2 doses)95.6% recovery (43/45 cases)Not specified
Theileria annulata Experimental Infection10 mg/kg (2 doses)75% clinical cure (3/4 calves)Total parasitological cure not achieved
Theileria annulata Experimental Infection20 mg/kg (1 dose)50% clinical cure (2/4 calves)Total parasitological cure not achieved
Theileria parva Natural InfectionNot specified88% cure rateNot specified
Theileria parva Experimental Infection20 mg/kgTreatment on day 8 post-infection was successful and induced solid immunity.Very early treatments could lead to susceptibility on re-challenge.

Experimental Protocols & Troubleshooting

Protocol 1: In Vitro Buthis compound/Parvaquone Susceptibility Assay (MTT Assay)

This protocol is used to determine the 50% inhibitory concentration (IC50) of a drug against Theileria-infected cells.[2][15]

  • Cell Seeding: Seed Theileria-infected lymphocytes into 96-well microtiter plates at a density of approximately 2 x 10⁴ cells per well.

  • Drug Dilution: Prepare serial dilutions of this compound in a suitable culture medium. Add the dilutions to the appropriate wells. Include a drug-free control group.

  • Incubation: Incubate the plates for 72-96 hours under standard cell culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance. Plot the percentage of cell viability against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: In Vivo Efficacy Assessment in Cattle

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in cattle experimentally infected with Theileria.[15]

  • Animal Selection: Select healthy, Theileria-free cattle and allow them to acclimatize to the experimental conditions.

  • Experimental Infection: Infect the cattle with a standardized dose of Theileria sporozoite stabilate.

  • Infection Monitoring: Monitor the animals daily for clinical signs of theileriosis (e.g., rectal temperature). Collect blood samples to determine the level of parasitemia by microscopic examination of Giemsa-stained smears.

  • Treatment: Once a predetermined level of infection is established (e.g., onset of fever), administer this compound intramuscularly at the desired dosage. Maintain an infected but untreated control group.

  • Post-Treatment Evaluation: Continue daily monitoring of clinical signs and parasitemia for a set period (e.g., 28 days) to assess recovery.

  • Relapse/Immunity Check: To assess for relapse or sterile cure, recovered animals can be subjected to a homologous challenge with the parasite after a specified period (e.g., 45 days post-infection).[16]

Table 3: Troubleshooting Guide for this compound Efficacy Experiments

Issue ObservedPotential CauseRecommended Action
Lower-than-expected in vitro efficacy (High IC50) Drug degradation; Pipetting errors; Cell culture contamination; Parasite resistance.Verify drug stock concentration and storage conditions. Check pipettes for accuracy. Screen cell cultures for contamination. Sequence the parasite's cytochrome b gene to check for resistance-conferring mutations.[8][10]
Treatment failure in in vivo studies Underdosing; Advanced stage of disease; Drug-resistant parasite strain; Co-infections.Ensure accurate animal weight and dose calculation. Initiate treatment early in the disease course.[5] Collect parasite samples for resistance testing. Screen for other concurrent infections.
Recrudescence of parasitemia after initial clearance Incomplete parasite clearance (non-sterile cure); Emergence of a resistant subpopulation.Monitor parasitemia for an extended period. Isolate and test the recrudescent parasite population for drug susceptibility compared to the original strain.[11]
Local site reactions (swelling) at the injection site Drug formulation or animal sensitivity.Monitor the reaction; it typically resolves within a few days.[4] Ensure proper intramuscular injection technique.

Visualizations

cluster_mechanism This compound Mechanism of Action This compound This compound CytB Binds to Cytochrome b (Qo site in Complex III) This compound->CytB ETC Disrupts Mitochondrial Electron Transport Chain CytB->ETC ATP Inhibits ATP Production (Energy Depletion) ETC->ATP Death Parasite Death ATP->Death

Caption: Mechanism of action of this compound against protozoan parasites.

cluster_workflow Experimental Workflow: In Vivo Efficacy Assessment Start Start: Animal Selection (Theileria-free cattle) Infection Experimental Infection (Standardized Stabilate) Start->Infection Monitoring1 Daily Monitoring (Clinical Signs & Parasitemia) Infection->Monitoring1 Treatment Treatment Initiation (e.g., at onset of fever) Monitoring1->Treatment Groups Group 1: This compound Treatment Group 2: Untreated Control Treatment->Groups Monitoring2 Post-Treatment Monitoring (28 Days) Groups->Monitoring2 Analysis Data Analysis (Recovery Rate, Parasitemia) Monitoring2->Analysis End End of Study Analysis->End

Caption: Workflow for assessing the in vivo efficacy of this compound.

Caption: Decision logic for troubleshooting this compound treatment failure.

References

Validation & Comparative

A Comparative Pharmacokinetic Analysis of Parvaquone and Buparvaquone in Cattle

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Parvaquone and its successor, Buthis compound, are critical hydroxynaphthoquinone drugs in veterinary medicine for the treatment of theileriosis, a tick-borne protozoan disease in cattle. While both drugs target the parasite's mitochondrial electron transport chain, their pharmacokinetic profiles exhibit notable differences that influence their clinical application and efficacy.[1][2][3] This guide provides a detailed comparison of the pharmacokinetics of this compound and Buthis compound in cattle, supported by experimental data, to inform research and development in antiparasitic drug design.

Executive Summary

Buthis compound, a second-generation compound, demonstrates a more favorable pharmacokinetic profile compared to this compound, characterized by a significantly longer elimination half-life, suggesting a more sustained therapeutic effect.[1][4] While this compound achieves a much higher maximum plasma concentration (Cmax) at a faster rate (Tmax), its clearance from the system is considerably quicker than that of Buthis compound.[5] These differences are critical for dosage regimen design and in managing the potential for drug resistance.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound and Buthis compound in cattle following intramuscular administration. The data is primarily derived from a comparative study by Kinabo and Bogan (1988).[5]

Pharmacokinetic ParameterThis compoundButhis compoundUnitReference
Dosage 202.5mg/kg[5]
Maximum Plasma Concentration (Cmax) 6.36 ± 0.580.102 ± 0.030µg/mL[6]
Time to Maximum Concentration (Tmax) 0.84 ± 0.083.17 ± 0.39hours[6]
Terminal Elimination Half-life (t½) 11.12 ± 1.6326.44 ± 2.81hours[6]

Experimental Protocols

The pharmacokinetic data presented above were primarily generated using a high-performance liquid chromatography (HPLC) method. The following is a detailed description of the experimental protocol employed in the comparative study.

1. Animal Subjects and Drug Administration:

  • Subjects: Six clinically healthy Bos taurus mixed breed calves, with weights ranging from 120 to 240 kg, were used in the study.[5] The animals were housed with free access to hay, concentrates, and water.[5]

  • Drug Formulation: this compound (15% solution) and Buthis compound (5% solution) were administered as commercially available injectable formulations.[5]

  • Administration Route & Dosage:

    • This compound was administered at a dose of 20 mg/kg via intramuscular injection into the neck muscles. Due to the large volume, the dose was divided and injected into both sides of the neck.[5]

    • Buthis compound was administered at a dose of 2.5 mg/kg via intramuscular injection.[5]

2. Sample Collection:

  • Blood samples were collected from the jugular vein into heparinized tubes at predetermined time points following drug administration to characterize the plasma concentration-time profile of each drug.

3. Analytical Methodology: HPLC Analysis:

  • Sample Preparation:

    • Both this compound and Buthis compound were extracted from plasma using ether.[6]

    • The ether extracts were then evaporated to dryness.[6]

    • The resulting residue was redissolved in methanol for analysis.[6]

  • Chromatographic Conditions:

    • Column: ODS-Hypersil (10 cm x 5 mm, 5 µm particle size).[6]

    • Mobile Phase: A mixture of 0.05 M sodium acetate buffer (pH 3.6) and methanol in a 15:85 (v/v) ratio.[6]

    • Detection: UV detection was performed at a wavelength of 252 nm.[6]

  • Method Validation: The mean recovery for both compounds from plasma was approximately 92%.

4. Pharmacokinetic Analysis:

  • The plasma concentration-time data for both drugs were found to fit a biexponential decay model.[6]

  • Standard pharmacokinetic parameters including Cmax, Tmax, and elimination half-life were calculated from this data.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the comparative pharmacokinetic study, from animal selection to data analysis.

G cluster_setup Experimental Setup cluster_dosing Drug Administration (Intramuscular) cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Data Interpretation A Selection of Healthy Cattle (n=6) B Acclimatization Period A->B C This compound (20 mg/kg) B->C D Buthis compound (2.5 mg/kg) B->D E Serial Blood Sampling (Jugular Vein) C->E D->E F Plasma Separation (Centrifugation) E->F G Liquid-Liquid Extraction (Ether) F->G H Reconstitution in Methanol G->H I HPLC-UV Analysis (252 nm) H->I J Pharmacokinetic Modeling I->J K Parameter Comparison (Cmax, Tmax, t½) J->K G cluster_parasite Theileria Parasite Mitochondrion cluster_drugs Hydroxynaphthoquinones cluster_effect Cellular Effect ETC Electron Transport Chain (ETC) ComplexIII Complex III (Cytochrome bc1) ATP_Prod ATP Production (Energy) ComplexIII->ATP_Prod Disruption ETC Disruption ComplexIII->Disruption Death Parasite Death ATP_Prod->Death leads to This compound This compound Inhibition Inhibition of Cytochrome b This compound->Inhibition Buthis compound Buthis compound Buthis compound->Inhibition Inhibition->ComplexIII Disruption->ATP_Prod

References

A Comparative Guide to Parvaquone and Other Antitheilerial Drugs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical trial performance of parvaquone and its primary alternative, buthis compound, in the treatment of theileriosis. This document synthesizes experimental data on efficacy, pharmacokinetics, and mechanisms of action to support informed decisions in antitheilerial drug research and development.

Bovine theileriosis, a tick-borne protozoan disease caused by Theileria species, presents a significant economic burden on livestock production in endemic regions. Chemotherapy remains a cornerstone of control, with hydroxynaphthoquinones being the most effective class of drugs. This guide focuses on the comparative analysis of this compound and its second-generation successor, buthis compound, presenting data from various clinical and experimental studies.

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative clinical and pharmacokinetic studies of this compound and buthis compound.

Table 1: Comparative Efficacy of this compound and Buthis compound in Treating Bovine Theileriosis

DrugTheileria SpeciesDosageRecovery Rate (%)Number of AnimalsCountryReference
This compound T. annulata10 or 20 mg/kg (up to 3 doses)60.786Iran[1]
Buthis compound T. annulata2.5 mg/kg (up to 3 doses)88.773Iran[1]
This compound T. parva (ECF)Not Specified8850Kenya[2][3]
Buthis compound T. parva (ECF)Not Specified9050Kenya[2][3]
This compound T. parva2 doses of 10 mg/kg, 48h apart~80-90Not SpecifiedNot Specified
This compound + Frusemide T. parva (ECF)Not Specified93.330Tanzania[4][5]
This compound (alone) T. parva (ECF)Not Specified80.030Tanzania[4][5]

Table 2: Comparative Pharmacokinetics of this compound and Buthis compound in Cattle

ParameterThis compoundButhis compoundReference
Dosage 20 mg/kg (IM)2.5 mg/kg (IM)[3][6]
Maximum Plasma Concentration (Cmax) 6.36 ± 0.58 µg/mL0.102 ± 0.030 µg/mL[3][6]
Time to Cmax (Tmax) 0.84 ± 0.08 h3.17 ± 0.39 h[3][6]
Terminal Elimination Half-life (t1/2) 11.12 ± 1.63 h26.44 ± 2.81 h[3][6]

Mechanism of Action

This compound and buthis compound are hydroxynaphthoquinones that share a common mechanism of action. They are potent and selective inhibitors of the parasite's mitochondrial electron transport chain.[7] Their primary molecular target is the cytochrome b protein, a key component of the cytochrome bc1 complex (Complex III).[7] By binding to the Q_o (quinone-outer) binding site of cytochrome b, these drugs competitively inhibit the binding of ubiquinone.[8] This disrupts the electron flow, leading to the collapse of the mitochondrial membrane potential and subsequent inhibition of ATP synthesis, ultimately causing parasite death.[8] Resistance to buthis compound has been associated with mutations in the parasite's cytochrome b gene, particularly at the ubiquinone binding site.[9]

cluster_Mitochondrion Theileria Mitochondrion cluster_DrugAction Drug Action cluster_Outcome Outcome ETC Electron Transport Chain (ETC) CytBC1 Cytochrome bc1 Complex (Complex III) CytB Cytochrome b ATP_Synthase ATP Synthase CytB->ATP_Synthase H+ gradient UQ Ubiquinone (Coenzyme Q) UQ->CytBC1 e- transfer ATP ATP (Energy) ATP_Synthase->ATP This compound This compound / Buthis compound Inhibition Inhibition This compound->Inhibition Inhibition->CytB Binds to Qo site Disruption Disruption of ETC Inhibition->Disruption Death Parasite Death Disruption->Death

Caption: Mechanism of action of this compound and Buthis compound on the Theileria mitochondrial electron transport chain.

Experimental Protocols

In Vitro Susceptibility Testing (MTT Assay)

This protocol is used to determine the 50% inhibitory concentration (IC50) of antitheilerial drugs against Theileria-infected cells.

  • Objective: To assess the in vitro efficacy of this compound and buthis compound.

  • Methodology:

    • Cell Seeding: Theileria-infected lymphoblastoid cells are seeded in a 96-well microtiter plate at a density of approximately 2 x 10^4 cells/well in a complete RPMI-1640 medium supplemented with 10% fetal bovine serum.[2]

    • Drug Dilution and Addition: The test drugs (this compound, buthis compound) are serially diluted in the culture medium. 100 µL of each drug dilution is added to the respective wells. A drug-free control well is also included.[2]

    • Incubation: The plates are incubated for 72-96 hours under standard culture conditions (37°C, 5% CO2).[2]

    • MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[2]

    • Solubilization: 100 µL of a detergent reagent (e.g., acidified isopropanol or SDS-HCl solution) is added to each well to solubilize the formazan crystals.[10][11] The plate is then left at room temperature in the dark for 2 hours.

    • Data Acquisition: The absorbance is measured using a spectrophotometer at a wavelength of 570 nm.

    • Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[2]

Pharmacokinetic Analysis (HPLC)

This protocol details the determination of this compound and buthis compound concentrations in bovine plasma.

  • Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, t1/2) of the drugs.

  • Methodology:

    • Sample Collection: Blood samples are collected from cattle at various time points following intramuscular administration of the drug. Plasma is separated by centrifugation.

    • Sample Preparation (Liquid-Liquid Extraction):

      • To 4 mL of bovine plasma, 2 mL of water is added.

      • 25 mL of diethyl ether is added, and the mixture is shaken for 15 minutes.

      • 20 mL of the ether layer is transferred to a new tube.

      • The extraction is repeated with another 25 mL of ether, and the extracts are pooled.

      • The pooled ether extract is evaporated to dryness at 50°C under a stream of nitrogen.[7]

    • Reconstitution: The residue is reconstituted in a known volume (e.g., 200 µL) of methanol and sonicated.[7]

    • HPLC Analysis:

      • Column: ODS-Hypersil (10 cm x 5 mm, 5 µm).[1]

      • Mobile Phase: 0.05 M Sodium Acetate buffer (pH 3.6) and Methanol (15:85, v/v).[1]

      • Flow Rate: 1.2 mL/min.

      • Detection: UV at 252 nm.[1]

    • Quantification: A calibration curve is generated using spiked plasma standards to determine the drug concentration in the samples.[7]

cluster_TrialSetup Clinical Trial Setup cluster_Treatment Treatment Phase cluster_DataCollection Data Collection & Analysis AnimalSelection Animal Selection (Theileria-susceptible cattle) Infection Experimental Infection (Theileria stabilate) AnimalSelection->Infection Monitoring Clinical Monitoring (Fever, Parasitemia) Infection->Monitoring Grouping Randomized Grouping Monitoring->Grouping GroupA Group A (this compound) Grouping->GroupA GroupB Group B (Buthis compound) Grouping->GroupB Control Control Group (Untreated) Grouping->Control Efficacy Efficacy Assessment (Recovery Rate, Symptom Resolution) GroupA->Efficacy Pharmacokinetics Pharmacokinetic Analysis (Blood Sampling, HPLC) GroupA->Pharmacokinetics GroupB->Efficacy GroupB->Pharmacokinetics Control->Efficacy Analysis Statistical Analysis Efficacy->Analysis Pharmacokinetics->Analysis

Caption: A generalized experimental workflow for a comparative clinical trial of antitheilerial drugs.

Comparative Analysis

Buthis compound, a second-generation hydroxynaphthoquinone, generally demonstrates superior or equivalent efficacy to its predecessor, this compound.[3] Clinical trials have shown higher recovery rates with buthis compound in Theileria annulata infections.[1][3] For Theileria parva, the efficacies are comparable, with both drugs achieving high cure rates.[2][3]

A key difference lies in the dosage and pharmacokinetic profiles. Buthis compound is effective at a significantly lower dose (2.5 mg/kg) compared to this compound (10-20 mg/kg).[1][3] Furthermore, buthis compound exhibits a more favorable pharmacokinetic profile with a longer terminal elimination half-life (approximately 26 hours) compared to this compound (approximately 11 hours).[3][6] This suggests a more sustained therapeutic effect from a single administration.

cluster_this compound This compound Characteristics cluster_Buthis compound Buthis compound Characteristics Antitheilerial Antitheilerial Drugs (Hydroxynaphthoquinones) This compound This compound (First Generation) Antitheilerial->this compound Buthis compound Buthis compound (Second Generation) Antitheilerial->Buthis compound P_Dose Higher Dosage (10-20 mg/kg) This compound->P_Dose P_HalfLife Shorter Half-life (~11 hrs) This compound->P_HalfLife P_Efficacy Good Efficacy This compound->P_Efficacy B_Dose Lower Dosage (2.5 mg/kg) Buthis compound->B_Dose B_HalfLife Longer Half-life (~26 hrs) Buthis compound->B_HalfLife B_Efficacy Higher/Comparable Efficacy Buthis compound->B_Efficacy Comparison Comparison P_Efficacy->Comparison B_Efficacy->Comparison Conclusion Buthis compound generally preferred due to lower dosage and longer half-life. Comparison->Conclusion

References

Validating the efficacy of Parvaquone against different Theileria strains

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the performance of Parvaquone and its alternatives in the treatment of theileriosis, supported by experimental data.

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound's efficacy against various Theileria strains. It delves into quantitative data from in vivo and in vitro studies, details experimental methodologies, and visually represents key biological pathways and workflows. This document aims to be a critical resource for the evaluation and development of therapeutic agents against theileriosis.

This compound, a hydroxynaphthoquinone, has been a significant therapeutic agent in the fight against theileriosis, a tick-borne disease caused by protozoan parasites of the genus Theileria. This guide offers a detailed comparison of its efficacy with its successor, buthis compound, and other alternative drugs.

Comparative Efficacy of Anti-Theilerial Drugs

The following tables summarize the in vivo and in vitro efficacy of this compound and other therapeutic agents against different Theileria species.

Table 1: In Vivo Efficacy of Anti-Theilerial Drugs

DrugTheileria Strain(s)Animal ModelDosageEfficacy/Recovery RateReference
This compound T. parvaCattleNot Specified88% (44/50)[1]
T. annulataCattle10 or 20 mg/kg (up to 3 doses)60.7%[2]
T. parvaCattle20 mg/kgCured 24/30 (80.0%)
T. parva (with frusemide)CattleNot SpecifiedCured 28/30 (93.3%)
Buthis compound T. parvaCattleNot Specified90% (45/50)[1]
T. annulataCattle2.5 mg/kg (up to 3 doses)88.7%[2]
T. parvaPregnant Cows2.5 mg/kg66.2% overall recovery after 6 weeks[3]
T. orientalis (Ikeda)Cattle2.5 mg/kgTransient reduction in parasitemia, no clearance[4]
Halofuginone T. parvaCattle0.6 to 2.0 mg/kg87%[5]
T. parva lawrenceiSplenectomized Cattle1.2 mg/kg (single dose)1/5 recovered[6]
Oxytetracycline T. annulataCalves20 mg/kg (single dose, prophylactic)Mild reactions, all recovered[7]
Imidocarb Dipropionate T. equiHorses4 mg/kg (4 doses)Cleared infection in 5/6 horses[8]
T. haneyiHorsesNot SpecifiedIneffective[9]

Table 2: In Vitro Efficacy (IC50/EC50) of Anti-Theilerial Drugs

DrugTheileria Strain(s)IC50/EC50Reference
This compound T. parvaED50: ~0.005 mg/L[10]
Buthis compound T. annulata (TaC12 cells)IC50: 0.2 µM (MMV666054)[11]
T. annulata (TaC12 cells)IC50: 0.5 µM (MMV666022)[11]
T. annulata (BPQ-resistant)>40-fold higher IC50 than wild type[12]
Plumbagin T. annulataIC50: 0.019 µM[7]
Thymol T. annulataIC50: 0.009 µM[7]

Mechanism of Action: The Naphthoquinone Pathway

This compound and its analogue buthis compound exert their anti-theilerial effect primarily by disrupting the parasite's mitochondrial electron transport chain (ETC).[1] This is achieved by targeting cytochrome b, a key component of Complex III (cytochrome bc1 complex).[1] This inhibition leads to a collapse of the mitochondrial membrane potential, halting ATP synthesis and ultimately causing parasite death.[1]

Furthermore, buthis compound has been shown to have a secondary mechanism of action by inhibiting the parasite-secreted enzyme, Theileria annulata peptidyl-prolyl isomerase 1 (TaPIN1).[6][13] TaPIN1 is crucial for maintaining the transformed state of the host leukocyte by stabilizing the c-Jun transcription factor, which promotes cell proliferation.[1][13] By inhibiting TaPIN1, buthis compound leads to the destabilization of c-Jun, arresting the uncontrolled proliferation of the infected host cell and potentially inducing apoptosis.[1][13]

Naphthoquinone Mechanism of Action cluster_parasite Theileria Parasite cluster_host Host Leukocyte This compound This compound/ Buthis compound CytB Cytochrome b (Complex III) This compound->CytB Inhibits TaPIN1 TaPIN1 This compound->TaPIN1 Inhibits (Buthis compound) ETC Mitochondrial Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient CytB->ATP_Synthase Disrupts Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Produces cJun c-Jun TaPIN1->cJun Stabilizes Proliferation Cell Proliferation (Transformation) cJun->Proliferation Promotes

Caption: Mechanism of action of naphthoquinones against Theileria.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are generalized protocols for in vivo and in vitro evaluation of anti-theilerial compounds.

In Vivo Efficacy Trial in Cattle

This protocol outlines a general procedure for evaluating the in vivo efficacy of a test compound in cattle experimentally or naturally infected with Theileria.

  • Animal Selection: Healthy, Theileria-naive cattle of a specific breed and age are selected and acclimatized.

  • Infection: Animals are infected with a specific dose of Theileria sporozoites (e.g., from tick stabilates) or through exposure to infected ticks. For naturally infected cases, diagnosis is confirmed through clinical signs and laboratory tests.

  • Treatment Groups: Animals are randomly allocated to treatment and control groups. The test compound is administered at a predetermined dosage and route (e.g., intramuscular injection). A placebo is administered to the control group.

  • Clinical Monitoring: Rectal temperature, heart rate, respiratory rate, and general health are monitored daily. The severity of clinical signs such as swollen lymph nodes and anemia are scored.[14]

  • Parasitological Examination:

    • Schizonts: Lymph node biopsy smears are prepared, stained with Giemsa, and examined microscopically to determine the schizont index (percentage of infected lymphocytes).[15]

    • Piroplasms: Blood smears are prepared, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined.[16] Quantitative PCR (qPCR) can also be used to quantify parasite load in blood.[16]

  • Hematology: Blood samples are collected to monitor parameters such as packed cell volume (PCV), hemoglobin concentration, and red and white blood cell counts.

  • Data Analysis: Key efficacy parameters include reduction in fever, clearance of schizonts and piroplasms, improvement in clinical signs, and overall recovery/survival rate.

In Vivo Efficacy Trial Workflow Start Animal Selection & Acclimatization Infection Experimental or Natural Infection Start->Infection Grouping Random Allocation to Treatment & Control Groups Infection->Grouping Treatment Drug Administration Grouping->Treatment Monitoring Daily Clinical & Parasitological Monitoring Treatment->Monitoring Data Data Collection (Temperature, Parasitemia, Hematology) Monitoring->Data Analysis Efficacy Analysis (Recovery Rate, Parasite Clearance) Data->Analysis End Conclusion on Drug Efficacy Analysis->End

Caption: Generalized workflow for an in vivo efficacy trial.

In Vitro Drug Susceptibility Assay (MTT Assay)

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against Theileria-infected cells in culture.[17]

  • Cell Culture: Theileria schizont-infected lymphoblastoid cell lines are maintained in RPMI-1640 medium supplemented with 10-20% fetal bovine serum at 37°C in a 5% CO2 incubator.[18]

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 2 x 10^4 cells per well.[1]

  • Drug Dilution: The test compound is serially diluted in culture medium and added to the wells. A drug-free control (vehicle only) is included.

  • Incubation: The plates are incubated for 72-96 hours.[1]

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[17]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[17]

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[17]

Conclusion

This compound remains an effective treatment for certain Theileria infections, particularly T. parva. However, its successor, buthis compound, generally demonstrates higher efficacy against a broader range of species, including T. annulata, and at a lower dosage.[2] The emergence of resistance to naphthoquinones, primarily due to mutations in the cytochrome b gene, underscores the need for continued research and development of new anti-theilerial drugs with novel mechanisms of action.[6] Alternative therapies, including other chemical compounds and herbal extracts, show promise but require further rigorous evaluation to establish their efficacy and safety profiles. The experimental protocols and data presented in this guide provide a foundation for future comparative studies and the development of more effective control strategies for theileriosis.

References

A Head-to-Head Showdown: Parvaquone vs. Imidocarb Dipropionate in Protozoan Parasite Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of therapeutic agents against protozoan infections is critical. This guide provides a comprehensive comparison of two widely used drugs, Parvaquone and Imidocarb Dipropionate, summarizing key experimental data on their efficacy and outlining the methodologies employed in head-to-head studies.

This analysis delves into the comparative performance of this compound, and its more potent second-generation successor Buthis compound, against Imidocarb Dipropionate in treating infections caused by various protozoan parasites, including Babesia and Theileria species. While both drugs have demonstrated efficacy, their mechanisms of action, potency, and clinical outcomes can differ significantly depending on the target parasite and host species.

Quantitative Performance Metrics

The following tables summarize the key quantitative data from comparative studies, offering a clear overview of the efficacy of this compound/Buthis compound and Imidocarb Dipropionate.

Table 1: In Vitro Efficacy against Babesia bovis

ParameterButhis compoundImidocarb DipropionateSource
IC50 (1% Parasitemia) 50.01 nM117.3 nM[1][2][3]
IC50 (0.2% Parasitemia) Not determinable (high lethality)12.99 nM[2]
Babesiacidal Concentration (1% Parasitemia) 150 nM300 nM[1][2][3]
Time to 100% Lethality (0.2% PPE, 50 nM) 96 hoursNot achieved at 50 nM[2]
Residual Effect (50 nM treatment, 2 days drug-free) No parasites foundNo parasites found[1][2][3]

Table 2: In Vivo Efficacy in Animal Models

Host & ParasiteTreatment RegimenOutcomeSource
Dogs (Babesia microti-like) Imidocarb Dipropionate (5 mg/kg SC, 2 doses)94.1% PCR positive (Day 90), 73.3% PCR positive (Day 360)[4][5]
Dogs (Babesia microti-like) Buthis compound (5 mg/kg IM, 2 doses) + Azithromycin68% PCR positive (Day 90), 60.08% PCR positive (Day 360)[4][5]
Donkeys (Babesia equi) Imidocarb Dipropionate (4 mg/kg IM, 4 doses)Ineffective in eliminating carrier infection[6]
Donkeys (Babesia equi) This compound (20 mg/kg IM, single dose)Effective for acute infection, but recrudescence occurred[6]
Donkeys (Babesia equi) Imidocarb DipropionateCleared parasite from blood; recrudescence after 55-58 days[7][8]
Donkeys (Babesia equi) Buthis compound (alone)No parasite clearing efficacy[7][8]
Buffaloes (Mixed Infections) Imidocarb DipropionateSignificant parasitemia reduction and full recovery[9]
Buffaloes (Theileriosis) Buthis compoundLimited response, dependent on early intervention[9]

Mechanisms of Action

Buthis compound, a hydroxynaphthoquinone, acts by selectively inhibiting the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex, leading to the collapse of the mitochondrial membrane potential and subsequent parasite death.[10] The mechanism of action for Imidocarb Dipropionate, a diamidine, is less well-defined but is thought to involve binding to the parasite's DNA, thereby interfering with its replication and cellular repair.[2] Another proposed mechanism is the blockage of inositol uptake by the parasite.[2]

Experimental Protocols

The following sections detail the methodologies employed in the key comparative studies cited in this guide.

In Vitro Efficacy against Babesia bovis
  • Parasite Strain: Culture-adapted Texas T2Bo strain of B. bovis.[1][3]

  • Culture Conditions: Parasites were cultured in vitro in erythrocyte cultures.

  • Drug Treatment: Cultures were initiated at two different parasitemia levels (0.2% and 1%) and treated with Imidocarb Dipropionate or Buthis compound at concentrations ranging from 10 to 300 nM for four consecutive days.[1][3]

  • Assessment: Parasitemia levels were monitored daily via microscopic examination of stained blood smears.[1][3]

  • Statistical Analysis: Data was compared using an independent Student's t-test.[1][3]

In Vivo Efficacy in Dogs Naturally Infected with Babesia microti-like Piroplasm
  • Study Animals: Fifty-nine naturally infected dogs.[11]

  • Treatment Groups:

    • IMI Group: Imidocarb dipropionate (5 mg/kg SC, two doses 15 days apart).[11]

    • BUP Group: Buthis compound (5 mg/kg IM, two doses 48 hours apart) plus azithromycin (10 mg/kg PO SID for 10 days).[11]

  • Assessment: Clinical examinations, complete blood counts, biochemical tests, blood smear analysis, and PCR were conducted at various time points up to 360 days post-treatment.[4]

  • Outcome Measures: Reduction in clinical signs, changes in laboratory parameters, and parasite detection by PCR.

In Vivo Efficacy against Babesia equi in Donkeys
  • Study Animals: Splenectomized donkeys experimentally infected with B. equi.[7][8]

  • Treatment Groups:

    • Imidocarb Dipropionate

    • Buthis compound (alone and in combination)

  • Assessment: Parasitemia, hematological parameters (WBC, RBC, PCV, etc.), and biochemical parameters (SAST, SALT, etc.) were monitored at regular intervals.[7][8]

  • Outcome Measures: Parasite clearance from blood circulation and observation of any recrudescence.

Visualizing the Workflow and Pathways

To better illustrate the experimental processes and the drugs' mechanisms of action, the following diagrams are provided.

G cluster_collection Sample Collection & Preparation cluster_culture In Vitro Culture & Treatment cluster_assessment Assessment & Analysis InfectedAnimal Infected Animal Model (e.g., Bovine, Canine, Equine) BloodSample Blood Sample Collection InfectedAnimal->BloodSample ErythrocyteCulture Erythrocyte Culture Initiation BloodSample->ErythrocyteCulture ParasiteInoculation Parasite Inoculation (e.g., B. bovis) ErythrocyteCulture->ParasiteInoculation DrugAddition Addition of This compound or Imidocarb ParasiteInoculation->DrugAddition Microscopy Daily Microscopic Examination DrugAddition->Microscopy Parasitemia Parasitemia Quantification Microscopy->Parasitemia IC50 IC50 Calculation Parasitemia->IC50

Caption: In Vitro Drug Efficacy Testing Workflow.

G cluster_this compound This compound/Buthis compound Pathway cluster_imidocarb Imidocarb Dipropionate Pathway This compound This compound/ Buthis compound Mitochondrion Parasite Mitochondrion This compound->Mitochondrion Enters CytB Cytochrome bc1 Complex (Qo site) Mitochondrion->CytB Targets ETC Electron Transport Chain Inhibition CytB->ETC ATP ATP Synthesis Collapse ETC->ATP DeathP Parasite Death ATP->DeathP Imidocarb Imidocarb Dipropionate Nucleus Parasite Nucleus Imidocarb->Nucleus Enters DNA Parasite DNA Nucleus->DNA Binds to Replication Inhibition of DNA Replication & Repair DNA->Replication DeathI Parasite Death Replication->DeathI

Caption: Postulated Mechanisms of Action.

Conclusion

The comparative analysis of this compound/Buthis compound and Imidocarb Dipropionate reveals distinct profiles in terms of efficacy and mechanism. In vitro studies against B. bovis suggest that Buthis compound is more potent than Imidocarb Dipropionate, exhibiting a lower IC50 and achieving a babesiacidal effect at a lower concentration.[1][2][3]

In vivo studies present a more complex picture. While Imidocarb Dipropionate showed efficacy in treating mixed infections in buffaloes, its performance against specific Babesia species in dogs and donkeys indicated a failure to completely clear the parasites, often leading to relapses.[4][5][6][9] Buthis compound, particularly when used in combination with other drugs, showed promise but also did not always result in sterile cure.[4][5] It is also important to note that single-agent Buthis compound was found to be ineffective against B. equi in donkeys.[7][8]

The choice between these two drugs will ultimately depend on the specific parasite, the host species, the clinical presentation of the disease, and the desired therapeutic outcome. For drug development professionals, the data suggests that while both compounds are effective antiprotozoals, there is a clear need for novel therapies that can achieve complete parasite clearance and prevent the emergence of drug resistance. The distinct mechanisms of action of these two drugs may also offer opportunities for synergistic combination therapies.

References

A Comparative Analysis of Parvaquone and Buparvaquone in Theileriosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the efficacy of two key hydroxynaphthoquinone compounds, Parvaquone and its derivative Buthis compound, in the treatment of theileriosis, a tick-borne protozoan disease affecting livestock. The information presented is collated from various scientific studies to aid researchers, scientists, and drug development professionals in their understanding and application of these therapeutic agents.

Buthis compound, a second-generation hydroxynaphthoquinone, generally demonstrates superior or equivalent efficacy to its predecessor, this compound, in treating theileriosis in cattle.[1] Clinical trials reveal that Buthis compound often achieves higher recovery rates at significantly lower dosages.[2][3] Furthermore, it exhibits a more favorable pharmacokinetic profile, characterized by a longer elimination half-life, which suggests a more sustained therapeutic effect.[4][5]

Mechanism of Action

Both this compound and Buthis compound function by inhibiting the parasite's mitochondrial electron transport chain, a critical pathway for energy generation. The primary molecular target for both drugs is the cytochrome b (cytb) protein, specifically at the quinone-binding (Qo) site within Complex III of the respiratory chain.[1][6] By binding to this site, the drugs disrupt the transfer of electrons from ubiquinone, effectively halting ATP synthesis and leading to the parasite's death.[1][7] This targeted action on the parasite's mitochondria provides a degree of specificity, sparing the host's cells.[8]

Mechanism of Action of Hydroxynaphthoquinones cluster_membrane Parasite Mitochondrial Inner Membrane cluster_drug ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ATP_Synthase ATP Synthesis (Energy Production) CytC->ATP_Synthase Drives UQ Ubiquinone (CoQ) UQ->ComplexIII e- Drugs This compound & Buthis compound Drugs->ComplexIII Inhibit Qo site

Mechanism of hydroxynaphthoquinones on the electron transport chain.

Data Presentation: Comparative Efficacy and Pharmacokinetics

The following tables summarize key quantitative data from comparative studies on Buthis compound and this compound.

Table 1: Comparative Efficacy in Treating Theileriosis

DrugTheileria SpeciesRecovery Rate (%)Dosage (mg/kg)Number of AnimalsCountryCitation
Buthis compound T. annulata88.7%2.5 (up to 3 doses)73Iran[2]
This compound T. annulata60.7%10 or 20 (up to 3 doses)86Iran[2]
Buthis compound T. parva100%2.513N/A[3]
This compound T. parva90%2010N/A[3]
Buthis compound T. parva (ECF)90%Not specified50Kenya[9]
This compound T. parva (ECF)88%Not specified50Kenya[9]

Table 2: Comparative Pharmacokinetics in Cattle

ParameterButhis compoundThis compoundCitation
Dosage 2.5 mg/kg20 mg/kg[4]
Maximum Plasma Concentration (Cmax) 0.102 ± 0.030 µg/ml6.36 ± 0.58 µg/ml[4]
Time to Cmax (Tmax) 3.17 ± 0.39 h0.84 ± 0.08 h[4]
Terminal Elimination Half-life (t½) 26.44 ± 2.81 h11.12 ± 1.63 h[4][5]

Experimental Protocols

The methodologies cited in the comparative studies generally follow a structured approach to evaluate drug efficacy. This includes controlled laboratory experiments and field trials.

In Vivo Efficacy Trials

A typical experimental workflow for comparing the therapeutic efficacy of this compound and Buthis compound is outlined below.

Generalized Experimental Workflow for Efficacy Trials start Animal Selection (Clinically healthy Bos taurus calves) infection Infection with Theileria spp. (Experimental inoculation or natural field exposure) start->infection grouping Randomized Grouping upon Clinical Disease Onset infection->grouping control Untreated Control Group grouping->control G1 parva This compound Treatment Group (e.g., 20 mg/kg) grouping->parva G2 buparva Buthis compound Treatment Group (e.g., 2.5 mg/kg) grouping->buparva G3 monitoring Monitoring (Temperature, clinical signs, parasitemia, hematology) control->monitoring parva->monitoring buparva->monitoring analysis Data Collection & Analysis monitoring->analysis outcome Comparative Outcome Assessment (Recovery vs. Mortality Rates) analysis->outcome

References

A Comparative Analysis of Parvaquone and Buparvaquone: Therapeutic Index and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals in veterinary medicine, this document provides a comprehensive comparison of Parvaquone and its second-generation successor, Buthis compound. The focus is on their therapeutic index, efficacy, and underlying mechanisms of action against the protozoan parasite Theileria.

Introduction

This compound and Buthis compound are hydroxynaphthoquinone compounds pivotal in the treatment of theileriosis, a tick-borne disease in cattle that causes significant economic losses. Buthis compound, a derivative of this compound, was developed to improve upon the therapeutic profile of its predecessor. This guide synthesizes experimental data to offer a clear comparison of their performance, aiding in informed decisions for research and drug development.

Therapeutic Index and Safety Profile

Both this compound and Buthis compound exhibit a wide safety margin. Acute oral toxicity studies in rodents have shown both compounds to have very low toxicity, with a lethal dose (LD50) greater than 8000 mg/kg.[1] For Buthis compound, the LD50 in rats is reported as >8000 mg/kg and in mice, >50 mg/kg, with no mortality observed at the latter dose.[2][3]

In the target species, cattle, Buthis compound is generally well-tolerated. The most common adverse effects are transient, localized reactions at the injection site, including pain and swelling.[4] Systemic side effects are rare but can include gastrointestinal upset.[4] One study in rams suggested that Buthis compound may cause a statistically significant increase in troponin I and blood urea nitrogen levels, indicating potential for mild cardiac effects, though the clinical significance of this in cattle at therapeutic doses is not fully established.[5][6]

Table 1: Comparative Toxicity Data

ParameterThis compoundButhis compoundReference
Acute Oral LD50 (Rodent) > 8000 mg/kg> 8000 mg/kg (Rat)[1]
Acute Oral LD50 (Mouse) Not specified> 50 mg/kg[2][3]
Common Adverse Effects Transient swelling at injection siteLocalized pain and swelling at injection site, gastrointestinal upset (rare)[4][7]

Comparative Efficacy

Buthis compound generally demonstrates superior or at least equivalent efficacy to this compound, often at a lower dosage.[8] Clinical trials have shown higher recovery rates with Buthis compound in cattle infected with Theileria annulata.[2][9][10] Against Theileria parva, the causative agent of East Coast fever, both drugs are highly effective.[11]

Table 2: Comparative Efficacy in Treating Theileriosis

DrugTheileria SpeciesRecovery Rate (%)DosageNumber of AnimalsCountryReference
Buthis compound T. annulata88.7%2.5 mg/kg (up to 3 doses)73Iran[2][8]
This compound T. annulata60.7%10 or 20 mg/kg (up to 3 doses)86Iran[2][8]
Buthis compound T. parva (ECF)90%Not specified50Kenya[8][11]
This compound T. parva (ECF)88%Not specified50Kenya[8][11]

Pharmacokinetics

The improved efficacy of Buthis compound can be partly attributed to its more favorable pharmacokinetic profile. It has a longer plasma half-life compared to this compound, suggesting a more sustained therapeutic effect.[1][4] This persistence is linked to the tertiary-butyl moiety in Buthis compound's structure, which slows its metabolism.[1][4]

Table 3: Comparative Pharmacokinetics in Cattle

ParameterButhis compoundThis compoundReference
Dosage 2.5 mg/kg20 mg/kg[8]
Plasma Persistence At least 7 daysApproximately 2 days[1][4]

Mechanism of Action

Both this compound and Buthis compound share the same primary mechanism of action. They are hydroxynaphthoquinones that function by inhibiting the parasite's mitochondrial electron transport chain.[8] Specifically, they target the cytochrome b (cytb) protein, a key component of the cytochrome bc1 complex (Complex III).[8] By binding to the Q_o quinone-binding site of cytochrome b, these drugs disrupt the parasite's ability to generate energy in the form of ATP, ultimately leading to its death.[8]

ETC Electron Transport Chain (ETC) CytB Cytochrome b (in Complex III) Death Parasite Death ATP_Synthase ATP Synthase CytB->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Generates Drug This compound / Buthis compound Drug->CytB Inhibits

Caption: Mechanism of action of this compound and Buthis compound.

Experimental Protocols

In Vitro Susceptibility Testing (MTT Assay)

This protocol determines the 50% inhibitory concentration (IC50) of the drugs against Theileria-infected cells.

  • Cell Culture: Maintain a Theileria-infected lymphoblastoid cell line in a complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Drug Dilution: Prepare serial dilutions of this compound and Buthis compound in the complete medium.

  • Treatment: Seed the cells in a 96-well plate and add 100 µL of the drug dilutions to the respective wells. Include a drug-free control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[12]

In Vivo Efficacy Evaluation in Cattle

This protocol outlines a general procedure for evaluating the in vivo efficacy of the drugs in cattle experimentally infected with Theileria.

  • Animal Selection: Use healthy, Theileria-susceptible cattle.

  • Experimental Infection: Infect the cattle with a standardized dose of Theileria stabilate.

  • Monitoring: Monitor the animals daily for clinical signs of theileriosis, such as rectal temperature, and collect blood samples to determine the level of parasitemia.

  • Treatment: Once a predetermined level of infection is established (e.g., onset of fever), treat the animals with the desired dosage of this compound or Buthis compound. Include a control group of infected but untreated animals.[12]

  • Follow-up: Continue to monitor the clinical signs and parasitemia levels for a defined period post-treatment (e.g., 14-28 days).

  • Outcome Assessment: The primary outcome is the recovery rate, defined as the survival of the animal and the resolution of clinical signs.

A Select Theileria-susceptible cattle B Infect with Theileria stabilate A->B C Daily monitoring (temperature, clinical signs, parasitemia) B->C D Treatment administration upon onset of clinical signs C->D E Post-treatment monitoring (14-28 days) D->E F Assess recovery rate and resolution of symptoms E->F

Caption: Workflow for in vivo efficacy evaluation.

Conclusion

Buthis compound represents a significant advancement over this compound in the treatment of theileriosis. Its superior efficacy, particularly against T. annulata, can be attributed to a more favorable pharmacokinetic profile, allowing for a sustained therapeutic effect at a lower dosage. Both drugs share a common and effective mechanism of action by targeting the parasite's mitochondrial electron transport chain. While both compounds have a high safety margin, Buthis compound's enhanced efficacy suggests a more favorable therapeutic index in clinical practice. Further studies to determine the precise LD50 in cattle would be beneficial for a quantitative comparison of their therapeutic indices.

References

Parvaquone's Field Performance Against Theileriosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Parvaquone Efficacy in Field Applications for Theileriosis Treatment

Bovine theileriosis, a tick-borne disease caused by protozoan parasites of the Theileria genus, remains a significant threat to livestock health and productivity in various parts of the world. This compound, a hydroxynaphthoquinone compound, has been a key therapeutic agent in managing this disease. This guide provides a meta-summary of its efficacy based on data from several field trials, offering a comparative perspective for researchers, veterinarians, and drug development professionals. The analysis focuses on cure rates and experimental conditions, particularly in comparison to the closely related drug, buthis compound.

Comparative Efficacy Data

The clinical efficacy of this compound has been evaluated in numerous field trials, primarily against Theileria annulata (causing tropical theileriosis) and Theileria parva (causing East Coast fever). The data consistently demonstrates its effectiveness, although outcomes can vary based on the severity of the disease at the time of treatment and the specific parasite strain.

When compared to buthis compound, a second-generation hydroxynaphthoquinone, this compound generally shows comparable, though sometimes slightly lower, efficacy. For instance, in a Kenyan study on naturally acquired East Coast fever, this compound achieved an 88% cure rate, while buthis compound cured 90% of cases, suggesting similar effectiveness in a field setting.[1] In contrast, for tropical theileriosis, one report cited a recovery rate of 60.7% for this compound compared to 88.7% for buthis compound.[2]

The following tables summarize quantitative data collated from various field studies.

Table 1: Efficacy of this compound in Field Trials for Theileria parva (East Coast Fever)

Study LocationNumber of CattleDosageCure Rate (%)Notes
Kenya (Trial 1)12Not Specified100%Induced infection in a tick-infested paddock.[1]
Kenya (Trial 2)50Not Specified88%Naturally occurring farm cases.[1]
UnspecifiedNot SpecifiedNot Specified79%Naturally infected cattle; best results when treated early.[3]

Table 2: Efficacy of this compound in Field Trials for Theileria annulata

Study LocationNumber of CattleDosageCure Rate (%)Notes
Iraq4520 mg/kg95.6% (43/45 recovered)Naturally occurring infections; some cases received one treatment, others received two.[4]
IranNot SpecifiedNot Specified60.7%Historical data cited for comparison.[2]
India (Experimental)420 mg/kg (single dose)50% (2/4 cured)Calves experimentally infected.[5]
India (Experimental)810 mg/kg (two doses)75% (6/8 cured)Calves experimentally infected.[5]

Table 3: Direct Comparison of this compound and Buthis compound Efficacy

DrugTheileria SpeciesCure Rate (%)Study Notes
This compound T. parva88%50 naturally infected cattle treated.[1]
Buthis compound T. parva90%50 naturally infected cattle treated.[1][6]
This compound T. annulata60.7%Cited as historical data.[2]
Buthis compound T. annulata88.7%Cited as historical data for comparison against herbal remedies.[2]

Experimental Protocols

Methodologies for evaluating the efficacy of this compound in the field generally follow a consistent clinical trial framework. The following protocols are synthesized from the cited studies to provide a representative overview.

Protocol 1: Field Trial for Naturally Occurring Theileriosis

This protocol describes a typical approach for assessing drug efficacy in a real-world farm setting.

  • Animal Selection: Cattle exhibiting clinical signs of theileriosis (e.g., high fever, swollen lymph nodes, lethargy) are selected from herds in endemic areas.

  • Diagnosis Confirmation: The diagnosis is confirmed through microscopic examination of Giemsa-stained blood smears and lymph node biopsy smears to identify Theileria piroplasms and schizonts.[4]

  • Group Allocation: In comparative studies, infected animals are randomly allocated to treatment groups (e.g., this compound group, Buthis compound group). A control group is often included if ethically permissible, though in cases of highly fatal strains like T. parva, untreated controls are rare.[1]

  • Treatment Administration: this compound is administered via intramuscular injection. A common dosage is a single injection of 20 mg/kg body weight, or two injections of 10 mg/kg on consecutive days.[4][5][7]

  • Monitoring: Key clinical parameters are monitored daily for a set period (e.g., 14 days). This includes:

    • Rectal temperature.

    • Parasitemia levels (schizonts and piroplasms).

    • General clinical health.

  • Outcome Assessment: The primary outcome is the clinical recovery rate, defined as the normalization of temperature and the disappearance of clinical signs and parasites from smears.[4] Animals that survive the infection are considered cured.

Protocol 2: Experimental Infection Trial

This protocol is used for more controlled, prophylactic, or dose-finding studies.

  • Animal Selection: Clinically healthy, susceptible calves are selected and confirmed to be free of theileriosis.

  • Experimental Infection: Calves are infected with a specific strain of Theileria parasites. This is often achieved by injecting a stabilate derived from infected ground tick tissues.[5][7]

  • Onset of Disease: Animals are monitored closely for the onset of clinical signs (typically fever).

  • Treatment Administration: Treatment is initiated upon the first appearance of clinical signs. The drug (e.g., this compound) is administered at a predetermined dose and regimen.

  • Data Collection: Similar to field trials, rectal temperature, parasitemia, and clinical signs are recorded systematically.

  • Efficacy Evaluation: Efficacy is determined by the survival rate and the resolution of fever and parasitemia compared to an untreated control group.[5]

Visualized Workflows

The following diagrams illustrate the generalized workflow for a field efficacy trial and the logical comparison between this compound and its alternative, buthis compound.

G cluster_workflow Generalized Field Trial Workflow node_select Animal Selection (Clinically Suspected Cases) node_diag Diagnostic Confirmation (Microscopy: Blood/Lymph Smears) node_select->node_diag node_alloc Random Allocation (If Comparative) node_diag->node_alloc node_treat Drug Administration (this compound IM) node_alloc->node_treat node_monitor Clinical & Parasitological Monitoring node_treat->node_monitor node_assess Outcome Assessment (Cure Rate) node_monitor->node_assess

Caption: Generalized workflow for a this compound field efficacy trial.

G cluster_comparison Logical Drug Comparison: Theileriosis Treatment node_start Infected Animal (Theileriosis Confirmed) node_parva This compound Dosage: 10-20 mg/kg Efficacy (T. parva): ~88% Efficacy (T. annulata): ~61-96% node_start->node_parva Treatment Option 1 node_bupa Buthis compound Dosage: 2.5 mg/kg Efficacy (T. parva): ~90% Efficacy (T. annulata): ~89% node_start->node_bupa Treatment Option 2 node_outcome_p Outcome P node_parva->node_outcome_p Result node_outcome_b Outcome B node_bupa->node_outcome_b Result

Caption: Comparative logic for this compound vs. Buthis compound treatment.

References

Safety Operating Guide

Proper Disposal of Parvaquone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to adhere to good industrial hygiene and safety practices.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times.[1] Work should be conducted in a well-ventilated area to prevent the inhalation of any mists or vapors.[1] In the event of a spill, the spillage should be immediately contained to prevent its spread.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of parvaquone and its associated waste is through an approved waste disposal plant.[1][2] It is crucial to follow all local and national regulations throughout the disposal process.[1]

  • Waste Collection: All this compound waste, including any unused or expired product, contaminated materials (e.g., PPE, absorbent pads, labware), and empty containers, must be collected in a designated and clearly labeled waste container.[1]

  • Waste Storage: The waste container should be stored in a secure, locked-up location to prevent unauthorized access.[1][2] The storage area must be cool and well-ventilated.[1]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed waste disposal contractor. Do not dispose of this compound waste into the sewer system.[1]

Chemical and Physical Properties

Below is a summary of the available quantitative data for this compound and the closely related buthis compound.

PropertyThis compoundButhis compound
CAS Number 4042-30-288426-33-9
Molecular Formula C₁₆H₁₆O₃C₂₁H₂₆O₃
Molecular Weight 256.30 g/mol 326.4 g/mol
Purity Not specified≥98%
Solubility Not specifiedApprox. 1 mg/mL in DMSO and DMF; Approx. 0.16 mg/mL in a 1:5 solution of DMF:PBS (pH 7.2)
Storage Temperature Not specified-20°C
Stability Not specified≥4 years at -20°C

This compound Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Gown, Eye Protection) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the waste container full? C->D E Store Container in a Secure, Cool, Well-Ventilated Area D->E No F Contact Licensed Waste Disposal Contractor D->F Yes E->C Continue Collection G Arrange for Waste Pickup and Disposal F->G H End: Waste Properly Disposed G->H

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Parvaquone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Parvaquone, tailored for research scientists and drug development professionals. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a chemical that requires careful handling due to its potential health hazards. A Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, in contact with skin, or inhaled[1]. Therefore, stringent adherence to personal protective equipment (PPE) protocols and proper disposal methods is mandatory.

Essential Personal Protective Equipment (PPE) and Handling

When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE and key handling and storage information.

ItemSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).To prevent eye contact with this compound dust or splashes[1].
Skin Protection Fire/flame resistant and impervious clothing.To prevent skin contact, as this compound is harmful upon absorption[1].
Hand Protection Chemical-resistant gloves.To protect hands from direct contact with the chemical.
Respiratory Protection A full-face respirator is required if exposure limits are exceeded, or if irritation or other symptoms are experienced[1].To prevent inhalation, as this compound is harmful if inhaled[1].
Engineering Controls Work should be conducted in a well-ventilated area to ensure adequate ventilation[1].To minimize the concentration of airborne particles.
Storage Store in a cool, dry place, protected from light[2]. Keep containers tightly closed.To maintain chemical integrity and prevent accidental exposure.

Procedural Workflow for Safe Handling and Disposal

To ensure a systematic and safe approach to managing this compound throughout its lifecycle in the laboratory, the following workflow must be followed. This procedure covers the journey from receiving the compound to its final disposal.

Parvaquone_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Spill Control cluster_disposal Waste Management & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh/Handle this compound in a Ventilated Hood B->C D Conduct Experiment C->D E Decontaminate Glassware & Surfaces D->E G Segregate this compound Waste (Solid & Liquid) D->G E->G F In Case of Spill: 1. Evacuate Area 2. Wear Full PPE 3. Contain Spill 4. Collect with Absorbent Material F->G H Label Waste Container Clearly 'Hazardous Chemical Waste: this compound' G->H I Store Waste in a Designated, Secure Area H->I J Arrange for Professional Disposal via Approved Hazardous Waste Contractor I->J

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Emergency Procedures: First-Aid Measures

In the event of accidental exposure to this compound, immediate action is crucial. The following first-aid measures should be taken[1]:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.

  • Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.

  • Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including unused product, contaminated PPE, and labware, must be treated as hazardous waste.

  • Containment: Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Professional Disposal: The primary method for the disposal of this compound is through an approved and licensed waste disposal plant or contractor. Do not dispose of this compound waste into the sewer system. Local and national regulations for hazardous waste disposal must be strictly followed.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.